5-Methylpyridazine-3-carbonitrile
Description
Properties
IUPAC Name |
5-methylpyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIMDIPRYJNWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745117 | |
| Record name | 5-Methylpyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-50-8 | |
| Record name | 5-Methylpyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methylpyridazine-3-carbonitrile: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The unique electronic properties conferred by the diazine system, coupled with the potential for diverse functionalization, make pyridazine-containing molecules compelling candidates for drug development programs.[1] This guide focuses on a specific, yet highly versatile derivative: 5-Methylpyridazine-3-carbonitrile. This molecule serves as a valuable building block in organic synthesis, offering multiple points for chemical modification.[5] The presence of a methyl group and a nitrile moiety on the pyridazine core provides distinct reactive handles for the construction of more complex molecular architectures. This document aims to provide a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, serving as a technical resource for professionals in the field of drug discovery and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a molecule is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.
Core Chemical Attributes
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [6] |
| Molecular Weight | 118.14 g/mol | [6] |
| CAS Number | 13328-52-8 | [6] |
| Appearance | Solid | [6] |
| Melting Point | 83-87 °C | [6] |
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the methyl protons and the aromatic protons on the pyridazine ring. The methyl protons would appear as a singlet in the upfield region, likely around δ 2.5-2.8 ppm. The aromatic protons would be located in the downfield region, typically between δ 7.0 and 9.5 ppm, with their specific chemical shifts and coupling patterns dictated by the electronic environment of the pyridazine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected in the δ 115-125 ppm range.[7] The carbons of the pyridazine ring will resonate in the aromatic region (δ 120-160 ppm), and the methyl carbon will be found in the upfield region, likely around δ 20-25 ppm.[8]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp, strong band in the region of 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[7] C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring are expected to appear in the 1400-1600 cm⁻¹ region.[7]
Mass Spectrometry (MS): In an electron ionization mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (118.14). Fragmentation patterns would likely involve the loss of small, stable molecules such as HCN.
Synthesis of this compound: A Representative Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in readily accessible literature, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted pyridazine carbonitriles. The following protocol is a representative example adapted from a one-pot, three-component reaction strategy, which is a common and efficient method for constructing such heterocyclic systems.[9]
Reaction Principle
This approach involves the condensation of an α,β-unsaturated carbonyl compound (or a precursor) with a source of the two nitrogen atoms (hydrazine) and a source of the nitrile group.
Caption: A logical workflow for the one-pot synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add methylglyoxal (1 equivalent) followed by the dropwise addition of hydrazine hydrate (1 equivalent) at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the product is expected to precipitate out of the solution. The solid is collected by filtration.
-
Purification: The collected solid is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Note: This is a generalized protocol. The specific equivalents of reagents, solvent ratios, reaction times, and purification methods may require optimization for optimal yield and purity.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its key functional groups: the pyridazine ring, the methyl group, and the nitrile group. This trifecta of functionality makes it a versatile building block in organic synthesis.
Reactions of the Pyridazine Ring
The pyridazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. This is a key feature for its derivatization.
-
Nucleophilic Aromatic Substitution (SNAr): While the unsubstituted pyridazine ring is reactive towards strong nucleophiles, the presence of activating groups can facilitate substitution reactions. For instance, if a leaving group were present on the ring, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates.[10]
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.
Reactions of the Methyl Group
The methyl group can also be a site for chemical modification, although it typically requires more forcing conditions.
-
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
-
Halogenation: Under radical conditions, the methyl group can be halogenated.
Caption: Potential reaction pathways for the functionalization of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a cornerstone in the design of biologically active molecules.[1][2] While specific applications of this compound are not extensively documented in readily available high-impact literature, its structure suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents. The diverse biological activities of pyridazine derivatives, such as kinase inhibition, anti-inflammatory, and antimicrobial effects, provide a strong rationale for the exploration of molecules derived from this building block.[3][4] The ability to functionalize the nitrile and methyl groups, as well as the pyridazine ring itself, allows for the systematic exploration of the chemical space around this core, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its straightforward, albeit not specifically documented, synthesis and the presence of multiple reactive sites offer a rich platform for chemical exploration. While further research is needed to fully elucidate its specific biological activities and applications, the established importance of the pyridazine scaffold strongly suggests that this compound will continue to be a relevant and useful tool for synthetic and medicinal chemists. This guide provides a foundational understanding of its properties and potential, intended to facilitate and inspire future research endeavors.
References
- Kamal, A., et al. (2011). Pyridazine and its derivatives: a review on recent advances in biological activities. European Journal of Medicinal Chemistry, 46(9), 3537-3557.
- Haider, N. (2009). Pyridazines: Synthesis and Biological Activity. In Topics in Heterocyclic Chemistry (Vol. 19, pp. 1-42). Springer.
- Gomha, S. M., et al. (2015).
- Kus, C., et al. (2008). Synthesis and antimicrobial activity of some new pyridazine derivatives. European Journal of Medicinal Chemistry, 43(11), 2495-2502.
-
MDPI. Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. [Link]
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ResearchGate. A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. [Link]
-
National Institutes of Health. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]
-
Masaryk University. Table of Characteristic IR Absorptions. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Royal Society of Chemistry. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. [Link]
-
American Chemical Society Publications. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. [Link]
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
National Institutes of Health. Pyridazine-3-carbonitrile. [Link]
-
ResearchGate. The Pyridazine Scaffold as a Building Block for Energetic Materials: Synthesis, Characterization and Properties. [Link]
-
National Institutes of Health. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
-
ResearchGate. ChemInform Abstract: Efficient Synthesis of 5-Substituted-3-pyridazine Carbonitrile via Regioselective Reissert-Type Reaction. [Link]
-
National Institutes of Health. 3-Cyclopropyl-5-methylcyclohexane-1-carbonitrile. [Link]
-
National Institutes of Health. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
ResearchGate. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. [Link]
-
National Institutes of Health. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
National Institute of Standards and Technology. Hexanenitrile, 5-methyl-. [Link]
-
ResearchGate. Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. [Link]
-
ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 5-(3-methylpyridin-2-yl)pyridazine-3-carbonitrile | 749257-74-7 [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. Building Blocks | CymitQuimica [cymitquimica.com]
- 6. 3-氰基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Methylpyridazine-3-carbonitrile
Abstract
5-Methylpyridazine-3-carbonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique electronic properties and structural motifs are featured in a range of biologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic and mechanistic details of core synthesis methodologies, including classical cyclocondensation reactions and [4+2] cycloaddition strategies. Each pathway is presented with detailed experimental protocols, mechanistic diagrams, and a comparative analysis to guide the practicing chemist in selecting the optimal route based on precursor availability, scalability, and desired efficiency.
Introduction: The Significance of the Pyridazine Core
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical research.[1][2] Its inherent dipole moment and hydrogen bonding capabilities make it an attractive component for designing molecules that interact with biological targets. The title compound, this compound, combines this valuable core with two key functional groups: a methyl group, which can modulate lipophilicity and steric interactions, and a nitrile group, a versatile handle for further chemical transformations into amides, amines, or tetrazoles.[3] Understanding the efficient construction of this molecule is therefore critical for programs that rely on it as a key intermediate.
This document serves as a technical whitepaper, moving beyond a simple recitation of procedures to explain the underlying chemical principles and rationale that govern the described synthetic pathways.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the pyridazine ring system is predominantly achieved through two powerful strategies: the condensation of a 1,4-dicarbonyl compound with hydrazine and the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine and an alkyne. Both pathways offer distinct advantages and present unique challenges.
| Synthesis Pathway | Core Concept | Key Starting Materials | Advantages | Challenges |
| Pathway 1: Cyclocondensation | Formation of the N-N bond and ring closure by reacting a 1,4-dicarbonyl equivalent with hydrazine.[4] | 1,4-dicarbonyl compounds, Hydrazine | Highly versatile, classical method, often high-yielding. | Availability and stability of the specific 1,4-dicarbonyl precursor can be a major hurdle. |
| Pathway 2: [4+2] Cycloaddition | Inverse-electron-demand Diels-Alder reaction followed by retro-Diels-Alder N₂ extrusion.[1] | Substituted 1,2,4,5-tetrazine, Alkyne | Convergent, rapid access to the core, often proceeds under mild conditions. | Synthesis of substituted tetrazines can be complex; potential for regioselectivity issues with unsymmetrical reactants. |
Pathway 1: Synthesis via Cyclocondensation
This is the most established and fundamentally important route to pyridazines. The strategy hinges on the reaction of hydrazine (or its hydrate) with a molecule containing two carbonyl groups in a 1,4-relationship.[4] For the synthesis of this compound, a suitable precursor is a 5-keto-2-cyanohexanal derivative.
Mechanistic Rationale
The reaction proceeds via a well-understood mechanism. Hydrazine, acting as a dinucleophile, attacks one of the carbonyl groups to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate subsequently undergoes dehydration to yield a dihydropyridazine. The final, and often crucial, step is the aromatization to the stable pyridazine ring, which can occur spontaneously or may require an oxidizing agent.
Visualizing the Cyclocondensation Pathway
Caption: Cyclocondensation of a 1,4-dicarbonyl equivalent with hydrazine.
Detailed Experimental Protocol
Objective: To synthesize this compound from a suitable 1,4-keto-nitrile precursor.
Note: The synthesis of the precursor, 5-oxo-2-cyanohexanenitrile, is a challenging step and may require a multi-step sequence, for instance, via the α-cyanomethylation of a β-keto ester.[5][6][7] The following protocol assumes the availability of such a precursor.
Step 1: Cyclization and Dehydration
-
To a solution of the 1,4-keto-nitrile precursor (1.0 eq) in ethanol (5 mL per mmol of precursor), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Rationale: Ethanol is a suitable protic solvent that facilitates the condensation reaction. A slight excess of hydrazine ensures complete consumption of the starting material.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. The intermediate dihydropyridazine may precipitate or remain in solution.
Step 2: Aromatization (Oxidation)
-
To the crude reaction mixture from Step 1, add an oxidizing agent. A common choice is bromine (1.1 eq) in acetic acid, added dropwise at 0 °C.
-
Rationale: The dihydropyridazine is readily oxidized to the more stable aromatic pyridazine. Bromine is an effective oxidant for this transformation.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Pathway 2: Synthesis via [4+2] Cycloaddition
This modern and convergent approach utilizes an inverse-electron-demand Diels-Alder reaction. A 1,2,4,5-tetrazine (the diene component) reacts with an alkyne (the dienophile) to form a bicyclic adduct which spontaneously eliminates molecular nitrogen to yield the pyridazine ring.[1]
Mechanistic Rationale
To synthesize this compound, one could theoretically react 3-methyl-1,2,4,5-tetrazine with cyanoacetylene. However, due to the difficulty in preparing unsymmetrical tetrazines, a more common strategy involves using a symmetrical tetrazine, such as 3,6-dimethyl-1,2,4,5-tetrazine, and an unsymmetrical alkyne. This would lead to a mixture of products or require a subsequent functional group transformation. For the purpose of this guide, we will illustrate the core concept. The key feature is the formation of the C-C bonds of the ring in a single concerted step, followed by an irreversible retro-Diels-Alder reaction that drives the reaction to completion.
Visualizing the [4+2] Cycloaddition Pathway
Caption: [4+2] Cycloaddition of a tetrazine with an alkyne.
Detailed Experimental Protocol
Objective: To synthesize this compound via a Diels-Alder reaction.
Note: This protocol is generalized for the reaction class. The specific substrates, 3-methyl-1,2,4,5-tetrazine and cyanoacetylene, may require specialized handling.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-methyl-1,2,4,5-tetrazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or chloroform (10 mL per mmol).
-
Rationale: An inert atmosphere is crucial as tetrazines can be sensitive. Aprotic solvents are used to prevent side reactions.
-
Cool the solution to 0 °C.
-
Slowly add a solution of cyanoacetylene (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can often be visually monitored by the disappearance of the characteristic deep color of the tetrazine.
-
Rationale: The reaction is driven by the favorable formation of the aromatic ring and the evolution of nitrogen gas.
-
Once the reaction is complete (as determined by TLC or LC-MS), concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Conclusion for the Practicing Scientist
The synthesis of this compound is achievable through several robust chemical strategies.
-
The cyclocondensation pathway represents the classical, highly adaptable approach. Its primary limitation is the accessibility of the required 1,4-dicarbonyl precursor. For large-scale synthesis, developing an efficient route to this precursor is the most critical task.
-
The [4+2] cycloaddition pathway offers an elegant and convergent solution. This method is particularly attractive for library synthesis and discovery chemistry, provided the requisite substituted tetrazine and alkyne are available. The potential for regiochemical ambiguity must be considered when using unsymmetrical reactants.
The choice of synthetic route will ultimately be dictated by factors including the scale of the synthesis, the availability and cost of starting materials, and the specific capabilities of the research laboratory. Both pathways provide reliable access to this important heterocyclic building block, enabling further exploration in drug discovery and materials science.
References
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. (n.d.).
- Preparation of Pyridines, Part 1: By Cyclocondens
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.
- Product Class 8: Pyridazines. (n.d.).
- Pyridazine and condensed pyridazine synthesis. (2020).
- The synthetic routes to compounds 2–4. (n.d.).
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). NIH.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (n.d.).
- 5-Methylpyridine-3-carbonitrile 97 42885-14-3. (n.d.). Sigma-Aldrich.
- 5-Methylpyridine-3-carbonitrile 97 42885-14-3. (n.d.). Sigma-Aldrich.
- Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. (n.d.). Organic Chemistry Portal.
- Direct Regioselective C-H Cyan
- Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.
- Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. (2016).
- Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. (2016). PubMed.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Methylpyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-methylpyridazine-3-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering valuable insights for researchers engaged in drug discovery and the development of novel molecular entities.
Core Compound Identification and Properties
6-Methylpyridazine-3-carbonitrile is a substituted pyridazine derivative characterized by a methyl group at the 6-position and a nitrile group at the 3-position of the pyridazine ring. The accurate identification of this compound is paramount for any research endeavor.
Table 1: Key Identifiers and Physicochemical Properties of 6-Methylpyridazine-3-carbonitrile
| Identifier | Value | Source |
| CAS Number | 49840-90-6 | [1][2] |
| Molecular Formula | C₆H₅N₃ | [1][2] |
| Molecular Weight | 119.12 g/mol | [1][2] |
| IUPAC Name | 6-methylpyridazine-3-carbonitrile | [3] |
| Canonical SMILES | CC1=NN=C(C=C1)C#N | [3][4] |
| InChI Key | MBVKWGKPRADLAP-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | |
| Melting Point | 86-87 °C | [2] |
| Boiling Point (Predicted) | 398.6±25.0 °C | [2] |
| Density (Predicted) | 1.16±0.1 g/cm³ | [2] |
| Storage Conditions | 2-8°C, sealed, dry | [2] |
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique electronic and steric properties to the molecule. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group influences the molecule's reactivity and potential biological interactions.
Synthesis of 6-Methylpyridazine-3-carbonitrile: A Mechanistic Approach
A potential synthetic pathway could start from a readily available precursor such as 3-chloro-6-methylpyridazine. The cyanation of this intermediate would yield the desired product. This transformation is a standard method for introducing a nitrile group onto a heterocyclic ring.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 6-methylpyridazine-3-carbonitrile.
Hypothetical Experimental Protocol:
-
Step 1: Reaction Setup
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-6-methylpyridazine (1.0 eq.).
-
Add a metal cyanide salt, such as copper(I) cyanide (1.2 eq.) or zinc cyanide (0.6 eq.), and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Introduce a high-boiling point aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to dissolve the reactants.
-
-
Step 2: Reaction Execution
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to a temperature between 120-150 °C and maintain stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Step 3: Work-up and Purification
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 6-methylpyridazine-3-carbonitrile.
-
Causality in Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the oxidation of the palladium catalyst, which would render it inactive.
-
High-Boiling Solvent: Solvents like DMF or NMP are chosen for their ability to dissolve the reactants and to reach the high temperatures necessary for the cyanation reaction to proceed at a reasonable rate.
-
Palladium Catalyst: The palladium catalyst is essential for facilitating the carbon-carbon bond formation between the pyridazine ring and the cyanide group through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
-
Metal Cyanide: Copper(I) cyanide or zinc cyanide are commonly used as the cyanide source in such reactions due to their reactivity and handling characteristics.
Spectroscopic Characterization
The structural elucidation of 6-methylpyridazine-3-carbonitrile would be confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet) and the aromatic protons on the pyridazine ring (likely appearing as doublets or multiplets in the downfield region).
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the methyl carbon, the carbons of the pyridazine ring, and the characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group.
-
C-H stretching vibrations from the methyl group and the aromatic ring would be observed around 2850-3100 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyridazine ring would appear in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (119.12 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN or a methyl radical.
-
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The unique physicochemical properties of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, make it an attractive moiety for designing novel therapeutic agents. The presence of the two adjacent nitrogen atoms can facilitate strong interactions with biological targets through hydrogen bonding.
While specific biological activities for 6-methylpyridazine-3-carbonitrile are not extensively documented in publicly available literature, its structural features suggest potential for investigation in several therapeutic areas:
-
Kinase Inhibition: The pyridazine core is present in numerous kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.
-
Enzyme Inhibition: The nitrile group can act as a warhead, forming covalent or non-covalent interactions with the active site of enzymes, such as cysteine proteases.
-
Receptor Modulation: The overall electronic and steric profile of the molecule could allow it to bind to various G-protein coupled receptors (GPCRs) or ion channels.
The exploration of 6-methylpyridazine-3-carbonitrile as a building block in the synthesis of larger, more complex molecules for biological screening is a promising avenue for drug discovery programs. Its utility as a key intermediate in the synthesis of various bioactive compounds is a significant area of interest in pharmaceutical research.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-methylpyridazine-3-carbonitrile. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
6-Methylpyridazine-3-carbonitrile is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its identification, a plausible synthetic strategy with mechanistic insights, expected spectroscopic characteristics, and potential areas of application. As research into novel pyridazine derivatives continues to expand, a thorough understanding of the properties and synthesis of key building blocks like 6-methylpyridazine-3-carbonitrile will be essential for the development of the next generation of therapeutics and advanced materials.
References
-
MySkinRecipes. 6-Methylpyridazine-3-carbonitrile. [Link]
-
PubChemLite. 6-methylpyridazine-3-carbonitrile (C6H5N3). [Link]
- Google Patents.
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
PubChem. 6-Methylpyridine-2-carbonitrile | C7H6N2 | CID 74182. [Link]
-
Organic Syntheses. 2-cyano-6-methylpyridine. [Link]
-
PubMed Central (PMC). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]
-
PubMed. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. [Link]
-
ResearchGate. Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile | Request PDF. [Link]
-
CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
-
PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]
-
ResearchGate. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]
-
Organic Syntheses. 3-aminopyridine. [Link]
-
ResearchGate. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]
Sources
Spectroscopic Characterization of 5-Methylpyridazine-3-carbonitrile: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyridazine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and analyses of analogous structures. Our approach ensures a robust understanding of the molecule's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Significance of Pyridazine Scaffolds
The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a methyl group and a carbonitrile functionality, as in this compound, significantly influences the molecule's electronic properties, lipophilicity, and potential as a pharmacophore. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and related compounds during the drug discovery and development process. This guide provides the foundational spectroscopic data and interpretation needed for such endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom in a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridazine ring and the protons of the methyl group. The electron-withdrawing nature of the nitrogen atoms and the nitrile group significantly deshields the ring protons, shifting them downfield.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 - 9.4 | Doublet | 1H | H6 |
| ~7.7 - 7.9 | Doublet | 1H | H4 |
| ~2.8 - 3.0 | Singlet | 3H | -CH₃ |
Causality Behind Assignments:
-
H6 Proton: The proton at the 6-position is adjacent to a ring nitrogen and is expected to be the most deshielded, appearing at the lowest field.
-
H4 Proton: The proton at the 4-position will be influenced by the adjacent nitrile group and the nearby methyl group, appearing at a slightly higher field than H6.
-
Methyl Protons: The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon environment.[1]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C6 |
| ~150 - 155 | C3 |
| ~140 - 145 | C5 |
| ~125 - 130 | C4 |
| ~115 - 120 | -C≡N |
| ~20 - 25 | -CH₃ |
Expert Insights:
-
The carbon atoms of the pyridazine ring are expected in the aromatic region (δ 120-160 ppm).
-
The carbon of the nitrile group typically appears in the δ 115-125 ppm range.[2][3]
-
The methyl carbon will be found in the upfield region (δ 20-30 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
For this compound, the most prominent feature in the IR spectrum will be the nitrile group.
Key Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong, Sharp | C≡N stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1600 - 1450 | Medium-Weak | C=C and C=N ring stretching |
Trustworthiness of the Nitrile Signal: The C≡N stretching vibration appears in a region of the IR spectrum that is relatively free of other absorptions, making it a highly diagnostic peak.[2][4][5] For aromatic nitriles, this peak is typically found at a slightly lower frequency than for saturated nitriles due to conjugation with the aromatic ring.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. For this compound (Molecular Weight: 118.14 g/mol ), electron ionization (EI) would likely produce a prominent molecular ion peak.
Predicted Mass Spectrometry Data (EI):
| m/z | Predicted Identity |
| 118 | [M]⁺ (Molecular Ion) |
| 91 | [M - HCN]⁺ |
| 90 | [M - N₂]⁺ |
| 77 | [C₆H₅]⁺ fragment |
Fragmentation Pathways:
The fragmentation of pyridazine derivatives is well-documented.[7][8][9][10][11] Common fragmentation pathways include the loss of nitrogen gas (N₂) and hydrogen cyanide (HCN). The methyl group can also undergo fragmentation.
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The predicted spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently verify the synthesis of this important heterocyclic compound and proceed with its application in drug discovery and development.
References
-
Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1998). PubMed. Retrieved from [Link]
-
05 Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved from [Link]
-
Besada, P., Costas, T., & Vila, N. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Retrieved from [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). PubMed. Retrieved from [Link]
-
An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ResearchGate. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2015). National Institutes of Health. Retrieved from [Link]
-
Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. (2015). The Journal of Chemical Physics. Retrieved from [Link]
-
Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1310. Retrieved from [Link]
-
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2010). ResearchGate. Retrieved from [Link]
-
Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. (n.d.). AMiner. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. scribd.com [scribd.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. aminer.org [aminer.org]
5-Methylpyridazine-3-carbonitrile molecular structure and formula
An In-depth Technical Guide to 5-Methylpyridazine-3-carbonitrile: Structure, Properties, and Synthetic Strategies
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific isomer is limited, this document leverages established principles of heterocyclic chemistry and data from analogous structures to elucidate its molecular characteristics, predict its spectroscopic profile, and propose robust synthetic pathways. By presenting a logical framework for its synthesis and exploring its potential reactivity and applications, this guide serves as a foundational resource for scientists and drug development professionals seeking to utilize this novel building block.
Introduction: The Pyridazine Scaffold in Modern Chemistry
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and functional materials. Its unique electronic properties, arising from the nitrogen-nitrogen bond, impart specific dipole moments and hydrogen bonding capabilities that are highly valuable for molecular recognition and biological activity. Pyridazine derivatives are known to exhibit a wide range of pharmacological effects, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] Notably, substituted pyridazines have been successfully developed as potent enzyme inhibitors, such as the ecto-5'-nucleotidase (CD73) inhibitors for cancer immunotherapy.[2] The introduction of a methyl group and a carbonitrile moiety, as in this compound, is anticipated to provide a versatile chemical handle for further elaboration and to modulate the molecule's physicochemical properties for targeted applications.
Molecular Structure and Physicochemical Properties
The structural identity of this compound is defined by its pyridazine core, substituted with a methyl group at the C5 position and a nitrile group at the C3 position.
Chemical Identity and Nomenclature
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₅N₃
-
Synonyms: 3-Cyano-5-methylpyridazine
The term "carbonitrile" in the IUPAC name denotes the -C≡N group, including its carbon atom, which is not numbered as part of the parent ring.[3]
Predicted Physicochemical Data
The following table summarizes the key computed and inferred properties of this compound. Data from its close isomer, 6-methylpyridazine-3-carbonitrile, is included for comparison.
| Property | Value (this compound) | Reference (6-Methylpyridazine-3-carbonitrile) |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol [4] |
| Monoisotopic Mass | 119.04835 Da | 119.04835 Da[5] |
| SMILES String | CC1=CC(=NN=C1)C#N | CC1=NN=C(C=C1)C#N[5] |
| InChI Key | (Predicted) MBVKWGKPRADLAP-UHFFFAOYSA-N | MBVKWGKPRADLAP-UHFFFAOYSA-N[5] |
| Physical Form | Solid (Predicted) | Not specified |
| CAS Number | Not assigned in major databases | 49840-90-6[4] |
Proposed Synthesis and Methodologies
Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic route is proposed here, starting from commercially available precursors. This strategy is designed for versatility and is grounded in well-established reactions in heterocyclic chemistry.
Retrosynthetic Analysis and Strategy
The primary challenge is the regioselective functionalization of the pyridazine ring. A robust strategy involves a late-stage installation of the nitrile group onto a pre-functionalized 5-methylpyridazine core. The most reliable method for this transformation is a palladium-catalyzed cyanation of an aryl halide. The key intermediate, therefore, is a halogenated 5-methylpyridazine. This intermediate can be accessed from a dichloropyridazine precursor, which allows for sequential and selective functionalization.
Proposed Synthetic Workflow
The proposed multi-step synthesis begins with 3,6-dichloropyridazine. The causality for this choice lies in its commercial availability and the differential reactivity of its two chlorine atoms, which can be exploited for selective substitution.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine
-
To a solution of 3,6-dichloropyridazine (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature, upon which the product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-chloro-6-hydrazinylpyridazine.
-
Rationale: The hydrazinyl group is introduced first via nucleophilic aromatic substitution. This is a standard and high-yielding reaction for activating one position of the dichloropyridazine ring for subsequent reduction.
-
Step 2: Synthesis of 3-Chloro-6-methylpyridazine
-
Suspend 3-chloro-6-hydrazinylpyridazine (1 eq.) in an aqueous solution of copper(II) sulfate (2 eq.).
-
Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by the evolution of nitrogen gas.
-
After cooling, neutralize the mixture with an aqueous base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to obtain 3-chloro-6-methylpyridazine.
-
Rationale: This step effectively reduces the hydrazinyl group to a hydrogen while oxidizing the copper, a variation of a reductive deamination process suitable for this substrate. The methyl group is thus installed indirectly. Note: An alternative would be a direct cross-coupling, but this two-step route is often more reliable for this specific transformation.
-
Step 3: Synthesis of this compound
-
In a sealed reaction vessel under an inert atmosphere (argon or nitrogen), dissolve 3-chloro-6-methylpyridazine (1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add zinc cyanide (Zn(CN)₂, 0.6 eq.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Degas the mixture and heat to 120-130 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the final product, this compound.
-
Rationale: Palladium-catalyzed cyanation is the method of choice for converting aryl chlorides to nitriles due to its high efficiency, functional group tolerance, and relatively mild conditions compared to older methods using copper(I) cyanide.[6]
-
Predicted Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The following are predicted spectral data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ≈ 9.2-9.4 ppm (d, 1H, H6 of pyridazine ring)
-
δ ≈ 7.6-7.8 ppm (d, 1H, H4 of pyridazine ring)
-
δ ≈ 2.5-2.7 ppm (s, 3H, -CH₃)
-
Insight: The proton at the C6 position is expected to be the most downfield due to the anisotropic effects of both adjacent nitrogen atoms.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ≈ 155-160 ppm (C6)
-
δ ≈ 150-155 ppm (C3)
-
δ ≈ 130-135 ppm (C5)
-
δ ≈ 125-130 ppm (C4)
-
δ ≈ 115-118 ppm (-C≡N)
-
δ ≈ 18-22 ppm (-CH₃)
-
-
Infrared (IR) Spectroscopy (ATR):
-
ν ≈ 3050-3100 cm⁻¹ (Aromatic C-H stretch)
-
ν ≈ 2220-2240 cm⁻¹ (Strong, sharp C≡N stretch)
-
ν ≈ 1550-1600 cm⁻¹ (C=N and C=C ring stretches)
-
Insight: The most diagnostic peak is the strong, sharp absorption for the nitrile group, which is a key indicator of a successful final step in the synthesis.[7][8]
-
-
Mass Spectrometry (ESI+):
-
m/z = 120.06 [M+H]⁺
-
Reactivity and Potential Applications
This compound is a versatile building block with multiple reactive sites, making it a valuable precursor for the synthesis of more complex molecules, particularly in the field of drug discovery.
Caption: Reactivity and potential applications of this compound.
Key Chemical Reactions
-
Nitrile Group Transformations: The carbonitrile functionality is a synthetic linchpin. It can undergo controlled hydrolysis to form the corresponding primary amide or be fully hydrolyzed to the carboxylic acid.[9] Furthermore, it can be reduced to a primary amine, providing a key linker for attaching other pharmacophores.
-
Ring Nitrogen Functionalization: The nitrogen atoms of the pyridazine ring are nucleophilic and can be targeted for N-alkylation or N-oxidation, enabling modulation of solubility and electronic properties.[10]
-
Cross-Coupling Reactions: While the proposed synthesis uses cross-coupling to install the nitrile, the aromatic C-H bonds of the final product could potentially be activated for further C-C or C-N bond-forming reactions to build molecular complexity.
Applications in Drug Discovery and Research
The structural motifs present in this compound are prevalent in biologically active molecules.
-
Kinase Inhibition: Pyrimidine- and pyridazine-5-carbonitrile derivatives have been extensively investigated as inhibitors of various protein kinases, such as PI3K/mTOR and VEGFR-2, which are critical targets in oncology.[7][11] This molecule serves as an excellent starting point for synthesizing libraries of compounds to screen against such targets.
-
Anticancer Agents: Many compounds featuring a pyrimidine or pyridazine core linked to other aromatic systems have demonstrated significant cytotoxic activity against various cancer cell lines.[8][12] The nitrile group can act as a hydrogen bond acceptor or be converted into other functional groups to optimize binding interactions with biological targets.
Conclusion
This compound represents a promising yet underexplored heterocyclic building block. This guide has systematically detailed its molecular structure, predicted its key physicochemical and spectroscopic properties, and provided a robust, well-reasoned synthetic protocol. The analysis of its potential reactivity and applications underscores its value as a versatile scaffold for developing novel therapeutics and functional materials. For researchers and drug development professionals, this compound offers a unique combination of functionalities ripe for exploration.
References
-
PubChem. 2-Amino-5-methylpyridine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5-(3-Methyl-2-pyridinyl)pyridazine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Pyridazine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubChemLite. 6-methylpyridazine-3-carbonitrile (C6H5N3). Available from: [Link]
-
PubChem. 5-Amino-3-methylpyridine-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
El-Naggar, M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5-Methylpyrazine-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5-Methylpyrimidine-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Pyrazinecarbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
Ryabukhin, D. S., et al. (2018). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry. Available from: [Link]
-
Wikipedia. Nicotinonitrile. Available from: [Link]
-
PubChem. 3-Cyanopyridine. National Center for Biotechnology Information. Available from: [Link]
-
Gucky, T., et al. (2018). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. Available from: [Link]
-
Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Available from: [Link]
-
El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. National Center for Biotechnology Information. Available from: [Link]
-
Al-Ostath, A. I., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. National Center for Biotechnology Information. Available from: [Link]
-
Zhang, S., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. Available from: [Link]
-
ACD/Labs. Rule C-832 Nitriles, Carbonitriles and Cyanides. Available from: [Link]
-
El-Faham, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available from: [Link]
-
Ghorab, M. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. 3-chloro-5-methylpyridazine-4-carbonitrile | 2090109-58-1 | Benchchem [benchchem.com]
- 2. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. 6-methylpyridazine-3-carbonitrile CAS#: 49840-90-6 [m.chemicalbook.com]
- 5. PubChemLite - 6-methylpyridazine-3-carbonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]
- 6. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Methylpyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpyridazine-3-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the principal synthetic routes to this molecule, with a detailed focus on the selection and rationale behind the choice of starting materials. We will delve into the mechanistic underpinnings of the key chemical transformations, offering field-proven insights to guide researchers in their synthetic endeavors. This document is structured to provide both a high-level strategic understanding and detailed, actionable protocols for the synthesis of this important compound.
Introduction: The Significance of the Pyridazine Core
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules that target a wide array of biological entities. The strategic incorporation of substituents, such as the methyl and cyano groups in this compound, allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Understanding the most efficient and reliable methods for the construction of this core is therefore of paramount importance for the medicinal chemist.
Key Synthetic Strategies and Starting Materials
The synthesis of the this compound ring system is primarily achieved through cyclocondensation reactions. These reactions involve the formation of the heterocyclic ring from acyclic or other cyclic precursors. The choice of starting materials is dictated by the desired substitution pattern on the final pyridazine ring. Below, we explore the most prominent and scientifically robust strategies.
Strategy 1: Cyclocondensation of 1,4-Dicarbonyl Compounds with Hydrazine
A cornerstone in the synthesis of pyridazines is the Paal-Knorr-type condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][2] This approach is highly convergent and allows for the direct formation of the pyridazine core. For the synthesis of this compound, this strategy requires a carefully selected 1,4-dicarbonyl precursor that incorporates the necessary methyl and a precursor to the cyano group.
Core Concept: The reaction proceeds via the initial formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the pyridazine ring.
Starting Material Selection and Rationale:
A suitable starting material for this approach is a 1,4-dicarbonyl compound bearing a methyl group at the position that will become C5 of the pyridazine ring and a group at the C3 position that can be readily converted to a nitrile. A hypothetical, yet illustrative, precursor would be a 5-oxo-3-methylhex-2-enal derivative. However, a more practical and frequently employed strategy involves the use of a β-ketonitrile, which already contains the cyano group.
A plausible and efficient starting material is 2-acetyl-3-oxobutanenitrile (also known as α-acetyl-β-ketobutyronitrile). This molecule contains the requisite 1,4-dicarbonyl-like functionality and the nitrile group in the correct relative positions.
Reaction Workflow:
Sources
5-Methylpyridazine-3-carbonitrile reactivity and stability
An In-Depth Technical Guide to the Predicted Reactivity and Stability of 5-Methylpyridazine-3-carbonitrile
Abstract
This compound is a heterocyclic compound of significant interest for its potential applications in medicinal chemistry and materials science. The pyridazine core is a known pharmacophore found in several drugs, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity[1][2]. This guide provides a comprehensive analysis of the predicted reactivity and stability of this compound. Due to the limited direct literature on this specific molecule, this document synthesizes data from structurally related pyridazine and carbonitrile analogs to offer a scientifically grounded projection of its chemical behavior. We will explore its electronic structure, predict its reactivity in key organic transformations—including nucleophilic aromatic substitution, cycloaddition, and functional group modifications—and assess its likely thermal and chemical stability. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to utilize this promising chemical scaffold.
Predicted Physicochemical & Spectroscopic Profile
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₇H₅N₃ | Derived from structure. |
| Molecular Weight | 131.14 g/mol | Calculated from formula. |
| Appearance | White to off-white solid | Similar to its pyridine isomer (mp 83-87 °C)[3]. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | Typical for small, polar aromatic heterocycles. |
| IR Spectroscopy | Strong absorption band at ~2220-2240 cm⁻¹ (C≡N stretch); bands in the 1400-1600 cm⁻¹ region (aromatic C=C and C=N stretching). | Characteristic frequencies for nitrile and aromatic groups. |
| ¹H NMR Spectroscopy | Singlet at ~2.5-2.8 ppm (3H, -CH₃); Two doublets or singlets in the aromatic region ~7.5-9.5 ppm (2H, pyridazine ring protons). | Chemical shifts are influenced by the electronegative nitrogen atoms and the cyano group. |
| ¹³C NMR Spectroscopy | Signal at ~115-120 ppm (-C≡N); signals in the aromatic region ~120-160 ppm. | Characteristic shifts for nitrile and pyridazine carbons. |
Electronic Structure and Its Influence on Reactivity
The chemical behavior of this compound is dictated by the interplay of its electronic features. The pyridazine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon framework[2]. This effect is significantly amplified by the potent electron-withdrawing cyano group at the C3 position. Conversely, the methyl group at the C5 position provides a modest electron-donating effect.
-
Electron-Withdrawing Groups (-CN): The nitrile group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it (C4 and C6).
-
Electron-Donating Groups (-CH₃): The methyl group slightly increases electron density on the ring, but its effect is overcome by the powerful withdrawing effects of the ring nitrogens and the cyano group.
The diagram below illustrates the dominant electronic influences on the pyridazine ring, highlighting the predicted sites for nucleophilic attack.
Caption: Electronic effects on the this compound ring.
Predicted Chemical Reactivity
The unique electronic landscape of this compound suggests a rich and versatile reactivity profile, making it a valuable synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is predicted to be a dominant reaction pathway for this molecule, assuming a suitable leaving group (e.g., a halide) is present at the C4 or C6 position. The pyridazine ring's electron deficiency, enhanced by the cyano group, stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution[4][5].
Causality: The reaction proceeds via an addition-elimination mechanism. The rate is dependent on the nucleophile's strength and the stability of the leaving group[6][7]. The presence of the cyano group is essential; attempts to perform similar reactions on pyridazines without such activating groups have been shown to fail[8].
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of a 4-Amino Derivative (Hypothetical)
-
Setup: To a solution of 4-chloro-5-methylpyridazine-3-carbonitrile (1.0 mmol) in 5 mL of dimethylformamide (DMF), add the desired amine (e.g., morpholine, 1.2 mmol) and potassium carbonate (2.0 mmol) as a base.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC.
-
Workup: After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the 4-amino-5-methylpyridazine-3-carbonitrile derivative. This protocol is adapted from general procedures for SNAr on related heterocycles[9].
Reactions of the Nitrile Group
The cyano group is a versatile functional handle that can be transformed into other valuable moieties.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (5-methylpyridazine-3-carboxylic acid) or an amide intermediate. While direct examples on this scaffold are scarce, this is a fundamental reaction of nitriles, and procedures on related pyrazine systems using LiOH are well-documented[10].
-
Reduction: The nitrile can be reduced to a primary amine ( (5-methylpyridazin-3-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Inverse-Electron-Demand Diels-Alder Reactions
The electron-poor pyridazine ring can function as a diene in [4+2] cycloaddition reactions with electron-rich dienophiles (e.g., enamines, ynamines, or alkynes)[11][12]. The presence of the electron-withdrawing cyano group is critical for activating the pyridazine system for this type of transformation, known as an inverse-electron-demand Diels-Alder reaction[8][13]. The reaction typically proceeds at elevated temperatures and results in the formation of a new fused aromatic ring system after the extrusion of dinitrogen (N₂).
Predicted Stability Profile
The stability of this compound is crucial for its handling, storage, and application.
Thermal Stability
Pyridazine derivatives are known for their high thermal stability. Studies on related compounds have shown decomposition temperatures (defined by 5% weight loss) well above 300 °C[14]. A pyridine-based derivative with amino and nitro groups showed a decomposition temperature of 217 °C[15]. It is therefore predicted that this compound will be a thermally robust compound, stable to at least 200 °C.
| Compound | Decomposition / 5% Weight Loss Temp. (°C) | Source |
| Pyridazine-Phenoxazine Derivative | 314 °C | [14] |
| Pyridazine-Acridine Derivative | 336 °C | [14] |
| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine | 217 °C | [15] |
| This compound (Predicted) | > 200 °C | Projection |
Chemical Stability and Degradation
-
pH Stability: The pyridazine ring itself is generally stable across a broad pH range. Ligation products forming a pyridazinium linkage have demonstrated excellent stability from pH 2 to 9, even at elevated temperatures[16].
-
Degradation Pathways: The primary point of chemical instability is likely the nitrile group, which is susceptible to hydrolysis under strong acidic or basic conditions, as previously discussed.
-
Photochemical Stability: Many nitrogen-containing heterocycles exhibit photochemical reactivity. Irradiation of azido- and diazo-pyridazines can lead to the formation of reactive nitrene or carbene intermediates, resulting in ring-opening or rearrangement products[17][18][19]. Therefore, it is advisable to store this compound protected from light.
Proposed Synthetic Strategy
A plausible synthetic route to this compound can be designed based on established methods for constructing substituted pyridazines[20][21]. A three-component reaction involving a β-keto nitrile, an aldehyde, and hydrazine hydrate is a common and efficient strategy for building the core ring structure.
Caption: Proposed three-component synthesis pathway for this compound.
Experimental Protocol: Proposed Synthesis
-
Condensation: In a round-bottom flask, combine malononitrile (1.0 mmol) and acetaldehyde (1.1 mmol) in ethanol (10 mL). Add a catalytic amount of a base like piperidine or triethylamine. Stir at room temperature for 1-2 hours to form the ethylidenemalononitrile intermediate.
-
Cyclization: To the reaction mixture, add hydrazine hydrate (1.0 mmol) dropwise. The reaction may be exothermic.
-
Aromatization & Reflux: Once the addition is complete, heat the mixture to reflux for 6-18 hours. An oxidizing agent (e.g., air, or a mild chemical oxidant) may be required to facilitate the final aromatization to the pyridazine ring.
-
Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain the final product.
Conclusion
This compound emerges from this analysis as a molecule with a highly predictable and synthetically useful chemical profile. Its electronic structure, dominated by a π-deficient core and a strong electron-withdrawing nitrile group, makes it an excellent candidate for nucleophilic aromatic substitution and inverse-electron-demand cycloaddition reactions. The nitrile and methyl groups serve as additional handles for diverse functionalization. The compound is predicted to possess high thermal and reasonable chemical stability, making it a robust building block for complex molecular architectures. This guide provides the foundational knowledge and predictive insights necessary for researchers to confidently incorporate this compound into their synthetic programs for drug discovery and materials science.
References
[14] Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (n.d.). MDPI. Available at: [Link]
[17] Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. (n.d.). ResearchGate. Available at: [Link]
[22] Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. Available at: [Link]
[18] Pyridazine derivatives and related compounds, Part 15: Photo. (n.d.). TSI Journals. Available at: [Link]
[19] Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. (n.d.). ResearchGate. Available at: [Link]
[15] Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing. Available at: [Link]
[20] A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (n.d.). ResearchGate. Available at: [Link]
[23] Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC - NIH. Available at: [Link]
[24] Amphiphatic Piperazine, Pyrazine, and Pyridine Derivaties as the Thermal Latency for Epoxy-Phenolic Resins. (n.d.). ResearchGate. Available at: [Link]
[10] A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
[8] Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (n.d.). MDPI. Available at: [Link]
[16] Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2021). PubMed Central. Available at: [Link]
[1] Pyridazine. (n.d.). Wikipedia. Available at: [Link]
[2] The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Available at: [Link]
[13] Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (n.d.). ResearchGate. Available at: [Link]
[6] Nucleophilic Substitution Reactions. (n.d.). Southern Illinois University. Available at: [Link]
[21] Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. Available at: [Link]
[4] Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]
[25] Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). PubMed. Available at: [Link]
[11] 9.5: Cycloaddition Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
[5] Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. Available at: [Link]
[12] Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. (n.d.). CNR-IRIS. Available at: [Link]
[7] Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Available at: [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-氰基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. byjus.com [byjus.com]
- 8. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. iris.cnr.it [iris.cnr.it]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chempap.org [chempap.org]
- 23. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activity of 5-Methylpyridazine-3-carbonitrile
Foreword: The Untapped Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridazine ring stands out as a "privileged structure," a core motif consistently found in molecules with a broad spectrum of pharmacological activities.[1] Its unique electronic configuration, characterized by two adjacent nitrogen atoms, imparts properties like hydrogen bond accepting capabilities and a significant dipole moment, making it a versatile scaffold for drug design.[2] While the broader family of pyridazine and pyridazinone derivatives has been extensively explored, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications, the specific potential of 5-Methylpyridazine-3-carbonitrile remains an uncharted territory.[1][3][4] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework to unlock the therapeutic promise of this molecule. By leveraging the wealth of knowledge surrounding the pyridazine core, we will delve into hypothesized biological activities and lay out a detailed roadmap for their experimental validation.
The Pyridazine Core: A Foundation for Diverse Bioactivity
The pyridazine heterocycle is a cornerstone in the development of bioactive agents.[2] Its derivatives have been successfully developed to target a wide array of biological processes. A significant body of research highlights the role of pyridazine-containing compounds as:
-
Anticancer Agents: Numerous pyridazine derivatives have been synthesized and evaluated for their anticancer properties, targeting various biological pathways involved in cancer progression.[5] These include inhibitors of key enzymes like glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain containing protein (BRD).[5]
-
Cardiovascular Agents: Pyridazin-3(2H)-one-containing compounds have shown promise as vasodilators and are being investigated for the treatment of cardiovascular diseases.[3]
-
Antimicrobial and Anti-inflammatory Agents: The pyridazine scaffold is also a feature of compounds with significant antibacterial, antifungal, and anti-inflammatory activities.[4][6][7]
The versatility of the pyridazine nucleus in drug discovery underscores the potential of its derivatives, including this compound, as candidates for novel therapeutic agents.[6][8]
Hypothesized Biological Activities of this compound
Based on the established pharmacological profile of the pyridazine scaffold, we can postulate several potential biological activities for this compound. The presence of the methyl and carbonitrile substituents may further modulate its activity and target specificity.
Anticancer Activity
The pyridazine ring is a common feature in many anticancer agents.[5] Therefore, it is highly probable that this compound could exhibit cytotoxic or cytostatic effects on cancer cells. Potential mechanisms of action to investigate include:
-
Kinase Inhibition: Pyridazine derivatives have been shown to inhibit various protein kinases crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), mTOR, and Epidermal Growth Factor Receptor (EGFR).[9][10][11][12][13]* Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints, preventing cell division.
Antimicrobial Activity
Given the known antibacterial and antifungal properties of many pyridazine derivatives, this compound is a candidate for investigation as a novel antimicrobial agent. [4][7]
Cardiovascular Activity
The structural similarity to known vasodilatory pyridazinones suggests a potential role for this compound in modulating cardiovascular function. [3]
Experimental Workflows for Activity Validation
To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This section outlines detailed protocols for key experiments.
Preliminary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of this compound against a panel of human cancer cell lines and a normal cell line to determine its therapeutic window.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and a normal human cell line (e.g., WI-38 lung fibroblasts) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. [9]2. Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. [14]5. Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| HCT-116 | This compound | TBD |
| MCF-7 | This compound | TBD |
| WI-38 | This compound | TBD |
| Doxorubicin (Control) | TBD | TBD |
TBD: To be determined
Logical Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound.
Mechanistic Studies for Anticancer Activity
Should the preliminary screening reveal significant and selective anticancer activity, further experiments are warranted to elucidate the mechanism of action.
3.2.1. Kinase Inhibition Assays
Based on the prevalence of kinase inhibition among pyridazine derivatives, assessing the effect of this compound on key cancer-related kinases is a logical next step.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
-
Reagents: Obtain recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Assay Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable method, such as a colorimetric ELISA-based assay or a fluorescence-based assay. [9]5. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Investigation
Caption: Hypothesized inhibition of receptor tyrosine kinase signaling by this compound.
3.2.2. Apoptosis and Cell Cycle Analysis
Flow cytometry can be employed to determine if the compound induces apoptosis or causes cell cycle arrest.
Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis
-
Cell Treatment: Treat the cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are apoptotic, while PI positive cells are necrotic.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Antimicrobial Activity Screening
To evaluate the potential antimicrobial properties, standard microdilution assays can be performed.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Future Perspectives and Drug Development
The experimental framework outlined in this guide provides a robust starting point for characterizing the biological activity of this compound. Positive results from these initial screens would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the compound in animal models of cancer or infectious diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the rich history of the pyridazine core in medicinal chemistry provides a strong rationale for the thorough investigation of this compound. This guide serves as a comprehensive resource to empower researchers in this endeavor, with the ultimate goal of translating fundamental scientific inquiry into novel therapeutic solutions.
References
- A Technical Guide to Pyridazine Analogues and Derivatives in Drug Discovery. Benchchem.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
- Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides.
- Pyridazines in Drug Discovery. PharmaBlock.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed.
- New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH.
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing.
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.
- Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile | Request PDF. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Methylpyridazine-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold holds a place of significant interest. Its unique electronic properties, arising from the adjacent nitrogen atoms in the six-membered ring, impart distinct reactivity and conformational characteristics. This guide focuses on a specific, yet increasingly relevant, derivative: 5-Methylpyridazine-3-carbonitrile . As a functionalized pyridazine, this molecule presents a confluence of reactive sites—the nitrile group, the methyl group, and the pyridazine ring itself—making it a versatile building block in the synthesis of more complex chemical entities. This document aims to provide a comprehensive technical overview, from its synthesis and characterization to its potential applications, grounded in established chemical principles and supported by available literature.
Molecular Overview and Physicochemical Properties
This compound is a heterocyclic organic compound with the chemical formula C₆H₅N₃. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group on the pyridazine ring creates a unique electronic environment that dictates its reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1333319-50-8 | [1] |
| Molecular Formula | C₆H₅N₃ | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| Appearance | Not explicitly reported, likely a solid | Inferred from related compounds |
| Solubility | Not explicitly reported | Inferred from related compounds |
Synthesis of this compound: A Proposed Retrosynthetic Approach
To arrive at the target molecule, a plausible retrosynthetic analysis would involve the disconnection of the pyridazine ring, leading back to a suitable 1,4-dicarbonyl precursor.
Caption: Retrosynthetic analysis of this compound.
Following this logic, a forward synthesis could be envisioned starting from a readily available dicarbonyl compound. A potential synthetic route is outlined below.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Preparation of the 1,4-Dicarbonyl Precursor: A suitable 1,4-dicarbonyl compound bearing a methyl group and a precursor to the nitrile group would be required. The specific choice of starting materials would be crucial for the success of this synthesis.
-
Cyclization Reaction: The dicarbonyl precursor would be dissolved in a suitable solvent, such as ethanol or acetic acid.
-
To this solution, hydrazine hydrate would be added, likely in a slight molar excess.
-
The reaction mixture would then be heated to reflux for several hours to facilitate the condensation and subsequent cyclization to form the pyridazine ring.
-
Work-up and Purification: After cooling, the reaction mixture would be neutralized and extracted with an organic solvent. The crude product would then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Note: The successful implementation of this synthesis would require careful optimization of reaction conditions, including solvent, temperature, and reaction time.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a comprehensive set of experimental spectra is not widely published, data is available from commercial suppliers.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl protons (CH₃). - Two distinct signals in the aromatic region for the pyridazine ring protons. |
| ¹³C NMR | - A signal for the methyl carbon. - Signals for the carbons of the pyridazine ring. - A characteristic signal for the nitrile carbon (C≡N) in the range of 115-125 ppm.[2] |
| IR Spectroscopy | - A sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretch. - C-H stretching vibrations for the methyl group and the aromatic ring. - C=N and C=C stretching vibrations within the pyridazine ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 119.12 g/mol . |
Chemical Reactivity and Potential for Functionalization
The chemical reactivity of this compound is dictated by the interplay of its functional groups.
Caption: Key reactive sites of this compound.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methylpyridazine-3-carboxylic acid, or the amide, 5-methylpyridazine-3-carboxamide. These derivatives are valuable intermediates for further functionalization, such as in the formation of esters or in coupling reactions.
-
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation opens up avenues for the introduction of new substituents via reactions of the resulting amine.
-
Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of more complex heterocyclic systems.
Reactions of the Pyridazine Ring
The pyridazine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nitrile group. The introduction of a good leaving group on the ring would facilitate such reactions.
Reactions of the Methyl Group
The methyl group can be a site for functionalization through radical halogenation or oxidation to an aldehyde or carboxylic acid, providing another point for molecular elaboration.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented, the pyridazine core is a well-established pharmacophore found in numerous biologically active compounds. Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The presence of the nitrile group is also of significant interest in drug design. Nitriles can act as hydrogen bond acceptors and can also serve as bioisosteres for other functional groups. Furthermore, the electrophilic nature of the nitrile carbon can be exploited for covalent inhibition of certain enzymes, particularly cysteine proteases.
Given these characteristics, this compound represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored as inhibitors of various biological targets. For instance, the general structure of substituted pyridazines has been investigated in the context of kinase inhibition and other signaling pathways relevant to disease.
Conclusion and Future Outlook
This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed literature on its synthesis and specific applications is currently limited, its structural features suggest a rich and versatile chemistry. The strategic placement of the methyl and nitrile groups on the electron-deficient pyridazine ring provides multiple avenues for functionalization, enabling the generation of diverse molecular libraries for biological screening.
Future research efforts should focus on the development of a robust and scalable synthesis for this compound. A thorough investigation of its reactivity profile will further unlock its potential as a synthetic intermediate. Furthermore, the exploration of its biological activity, and that of its derivatives, could lead to the discovery of novel therapeutic agents. As the demand for new chemical entities in drug discovery continues to grow, the importance of versatile and functionalized heterocyclic scaffolds like this compound is poised to increase.
References
-
MDPI. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. MDPI. Available at: [Link].
-
NIH. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available at: [Link].
- Google Patents. CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF - European Patent Office - EP 3260454 B1. Google.
-
PubMed. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Available at: [Link].
- Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2013/0178478 A1. Google.
-
Google Patents. EP2264016B1 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][2][3] benzodiazepine. Google. Available at: .
-
ResearchGate. ChemInform Abstract: Synthesis of 3-Cyano-5-ethyl-6-methylpyridine-2(1H)-thione and Conversion into Condensed Heterocycles. | Request PDF. Available at: [Link].
-
MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link].
-
Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available at: [Link].
-
PubMed Central. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Available at: [Link].
-
PrepChem.com. Step (3) Preparation of 3-Cyano-4-methylpyridine. Available at: [Link].
-
PubMed. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Available at: [Link].
-
MDPI. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. Available at: [Link].
- Google Patents. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google.
-
RSC Publishing. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available at: [Link].
- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Google.
-
RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Available at: [Link].
-
National Institutes of Health. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Available at: [Link].
-
SpringerLink. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Available at: [Link].
-
Organic Syntheses. PREPARATION OF CYANOPYRIDINES BY DIRECT CYANATION. Available at: [Link].
-
NIH. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link].
-
MDPI. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. Available at: [Link].
-
Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Available at: [Link].
-
MDPI. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link].
-
MDPI. Special Issue : Analysis and Pharmacological Evaluation of New Synthetic and Natural Molecules in Drug Discovery. MDPI. Available at: [Link].
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link].
-
MDPI. Triazine cycloadditions - high pressure vs. thermal conditions. MDPI. Available at: [Link].
-
ResearchGate. (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Available at: [Link].
-
MDPI. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. MDPI. Available at: [Link].
-
ResearchGate. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Available at: [Link].
-
National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available at: [Link].
-
PubMed Central. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Available at: [Link].
-
NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link].
-
Semantic Scholar. Nucleophilic Reactivities of Pyrroles. Available at: [Link].
-
ResearchGate. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF. Available at: [Link].
- Google Patents. CN101486676B - The preparation method of cyanomethylpyridine compound. Google.
-
Organic Syntheses. 2-CYANO-6-METHYLPYRIDINE. Available at: [Link].
Sources
An In-depth Technical Guide to 5-Methylpyridazine-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Methylpyridazine-3-carbonitrile, a heterocyclic compound of growing interest in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document outlines the scientific groundwork that enables its synthesis and explores its potential. We will delve into its molecular structure, plausible synthetic pathways based on established pyridazine chemistry, predicted physicochemical properties, and its emerging role as a valuable building block in the development of novel therapeutics.
The Pyridazine Core: A Privileged Scaffold in Drug Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of biologically active molecules.[1][2] First identified by Knorr and further explored by Fischer and Tauber in the late 19th century, pyridazines initially received less attention than their pyrimidine isomers due to their rare occurrence in nature.[3] However, the synthetic versatility of the pyridazine nucleus and the diverse pharmacological activities of its derivatives have led to a surge in research.[1][2]
The inherent π-electron deficiency of the pyridazine ring, owing to the electronegativity of the nitrogen atoms, significantly influences its chemical reactivity and its ability to participate in molecular interactions within biological systems. This has been exploited to develop a wide array of therapeutic agents, including those with analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of substituents, such as a methyl group and a cyano group, onto the pyridazine core, as in this compound, allows for the fine-tuning of its steric and electronic properties, making it a valuable synthon for targeted drug design.
Synthesis of this compound: Plausible Synthetic Strategies
While a singular, seminal publication detailing the first synthesis of this compound is not apparent, its preparation can be approached through established methodologies for the synthesis of substituted pyridazine carbonitriles. The following sections describe logical and experimentally viable synthetic routes.
Retrosynthetic Analysis
A retrosynthetic approach to this compound suggests several potential disconnection points, leading to readily available starting materials. The core pyridazine ring is often constructed via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents. The cyano group can be introduced either during the ring formation or in a subsequent step.
Proposed Synthetic Pathway 1: Multi-component Reaction
A highly efficient approach for the synthesis of substituted pyridazine-4-carbonitriles involves a one-pot, three-component reaction of arylglyoxals, malononitrile, and hydrazine hydrate.[4] By analogy, a similar strategy could be employed for the synthesis of this compound, potentially starting from a methyl-substituted glyoxal derivative.
Experimental Protocol:
-
Preparation of the Glyoxal Derivative: A suitable methyl-substituted glyoxal would be the initial precursor.
-
Reaction Setup: To a solution of the methylglyoxal derivative (1.0 eq) in a mixture of water and ethanol at room temperature, add malononitrile (1.0 eq).
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the product would likely precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and purified by recrystallization to yield the target compound.
Proposed Synthetic Pathway 2: Reissert-Type Reaction
The Reissert-type reaction offers another versatile method for the synthesis of 5-substituted-3-pyridazine carbonitriles.[5][6] This approach involves the reaction of a 4-substituted pyridazine with an acyl chloride and a cyanide source.
Experimental Protocol:
-
Starting Material: A 4-methylpyridazine would be the key starting material.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the 4-methylpyridazine (1.0 eq) in an anhydrous solvent such as THF.
-
Reagent Addition: Cool the solution to 10 °C and add a catalyst, such as aluminum chloride (AlCl₃), followed by 4-methylbenzene-1-sulfonyl chloride (1.1 eq) and trimethylsilyl cyanide (1.2 eq).[5]
-
Reaction Monitoring: Stir the reaction at 10 °C and monitor its progress using TLC.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture and extract the product with an organic solvent. The crude product can then be purified by column chromatography to afford this compound.
Physicochemical Properties and Characterization
The physicochemical properties of this compound can be predicted based on its structure and by comparison with analogous compounds like 5-methylpyridine-3-carbonitrile.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₇H₆N₂ | |
| Molecular Weight | 118.14 g/mol | |
| Appearance | Solid | |
| Melting Point | 83-87 °C (for 5-methylpyridine-3-carbonitrile) | |
| Solubility | Soluble in common organic solvents. | - |
| CAS Number | 42885-14-3 (for 5-methylpyridine-3-carbonitrile) |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet around δ 2.5 ppm) and the aromatic protons on the pyridazine ring (in the downfield region, likely between δ 7.0-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the carbons of the pyridazine ring, and the nitrile carbon (typically in the range of δ 115-125 ppm).[7]
-
IR Spectroscopy: The infrared spectrum would be characterized by a sharp, strong absorption band for the nitrile (C≡N) group around 2220-2260 cm⁻¹.[7]
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 118.14.[7]
Reactivity and Chemical Transformations
The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications.
-
Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions.
-
Pyridazine Ring: The nitrogen atoms of the pyridazine ring can be quaternized. The ring can also undergo nucleophilic aromatic substitution reactions, particularly if further activated by electron-withdrawing groups.
-
Methyl Group: The methyl group can potentially be functionalized through radical halogenation or oxidation.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented, the broader class of pyridazine derivatives has shown significant promise in medicinal chemistry.[1][2] The pyridazine scaffold is a key component in a variety of pharmacologically active compounds, and this compound represents a valuable building block for the synthesis of new chemical entities.
The presence of the nitrile group provides a handle for the introduction of various functionalities, which is a crucial aspect of lead optimization in drug discovery. Derivatives of pyridazine have been investigated for their potential as:
-
Anticancer Agents: Many pyrimidine-5-carbonitrile derivatives, which share structural similarities, have demonstrated potent anticancer activities.[8][9][10][11]
-
Enzyme Inhibitors: The pyridazine core can act as a scaffold for the design of specific enzyme inhibitors, such as ALK5 inhibitors.[12]
-
Antimicrobial Agents: Pyridazine derivatives have been reported to possess antibacterial and antifungal properties.[1]
The exploration of this compound as a synthon in the development of novel compounds targeting these and other therapeutic areas is a promising avenue for future research.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While its specific discovery and history are not well-documented, established synthetic methodologies for pyridazine derivatives provide clear pathways for its preparation. Its predicted physicochemical properties and reactive functional groups make it an attractive starting material for the creation of diverse molecular libraries for drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.
References
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (URL: [Link])
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])
-
ChemInform Abstract: Efficient Synthesis of 5-Substituted-3-pyridazine Carbonitrile via Regioselective Reissert-Type Reaction. | Request PDF - ResearchGate. (URL: [Link])
-
Efficient synthesis of 5-substituted-3-pyridazine carbonitrile via regioselective Reissert-type reaction - Scite.ai. (URL: [Link])
-
A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (URL: [Link])
- US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google P
-
ChemInform Abstract: Synthesis of 3-Cyano-5-ethyl-6-methylpyridine-2(1H)-thione and Conversion into Condensed Heterocycles. | Request PDF - ResearchGate. (URL: [Link])
- CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF - European Patent Office - EP 3260454 B1 - Googleapis.com. (URL: )
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])
- US4742060A - Heterocyclic compounds - Google P
- US20250115573A1 - Pyridazine-based pyridine derivatives as biologically active agents - Google P
-
H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. (URL: [Link])
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication. (URL: [Link])
-
NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). (URL: [Link])
- WO2008005519A3 - Novel pyridazine compound and use thereof - Google P
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. (URL: [Link])
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (URL: [Link])
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed Central. (URL: [Link])
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (URL: [Link])
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (URL: [Link])
-
Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. (URL: [Link])
-
The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. (URL: [Link])
-
Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed. (URL: [Link])
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives - Oriental Journal of Chemistry. (URL: [Link])
-
6-methylpyridazine-3-carbonitrile (C6H5N3) - PubChemLite. (URL: [Link])
-
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile - MDPI. (URL: [Link])
-
Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives - MDPI. (URL: [Link])
- CN101602722A - The synthetic method of 3-cyanopyridine - Google P
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. (URL: [Link])
-
2-cyano-6-methylpyridine - Organic Syntheses Procedure. (URL: [Link])
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. (URL: [Link])
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 3. 3-chloro-5-methylpyridazine-4-carbonitrile | 2090109-58-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-c]pyridazine-Based Kinase Inhibitors from 5-Methylpyridazine-3-carbonitrile
Introduction: The Pyridazine Scaffold in Kinase Inhibitor Discovery
The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site make it an attractive core for designing novel therapeutics targeting a range of kinases.[2] This application note provides a comprehensive guide for the synthesis of a pyrazolo[3,4-c]pyridazine core, a key pharmacophore in a number of kinase inhibitors, utilizing 5-Methylpyridazine-3-carbonitrile as a versatile and accessible starting material.
The rationale for focusing on the pyrazolo[3,4-c]pyridazine system lies in its proven efficacy as an inhibitor of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are critical regulators of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The synthetic strategy outlined herein is designed to be robust and adaptable, allowing researchers to generate a library of substituted pyrazolopyridazines for structure-activity relationship (SAR) studies.
Strategic Approach: From Pyridazine to a Fused Pyrazolopyridazine Kinase Inhibitor Core
The synthetic journey from this compound to the target pyrazolo[3,4-c]pyridazine core is a multi-step process that leverages fundamental organic transformations. The key strategic elements involve the functionalization of the pyridazine ring to install the necessary precursors for the annulation of the pyrazole ring. This will be achieved through a Thorpe-Ziegler cyclization of a dinitrile intermediate, a powerful method for the formation of cyclic ketones from dinitriles.[5][6][7]
The overall workflow can be conceptualized as follows:
Caption: Synthetic workflow from starting material to kinase inhibitors.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Dinitrile Intermediate: 4-(Cyanomethyl)-5-methylpyridazine-3-carbonitrile
The introduction of a cyanomethyl group at the C4 position of the pyridazine ring is a critical step. Given the electron-deficient nature of the pyridazine ring, a radical-mediated C-H functionalization approach, such as a Minisci-type reaction, is a promising strategy.[2][8]
Protocol 1: Minisci-type Cyanomethylation
-
Reaction Principle: This reaction involves the generation of a cyanomethyl radical from a suitable precursor, which then adds to the protonated pyridazine ring. The regioselectivity is directed to the electron-deficient positions, primarily C4 and C6.
-
Reagents and Materials:
-
This compound
-
Acetonitrile (as both reagent and solvent)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Add silver nitrate (0.1 eq).
-
In a separate flask, dissolve ammonium persulfate (2.0 eq) in water.
-
Add the ammonium persulfate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(cyanomethyl)-5-methylpyridazine-3-carbonitrile.
-
-
Expected Outcome and Characterization:
-
Yield: 40-60%
-
Appearance: Pale yellow solid
-
¹H NMR: Expect characteristic signals for the pyridazine ring protons, the methyl group, and the newly introduced methylene group.
-
¹³C NMR: Expect signals corresponding to the nitrile carbons and the carbons of the pyridazine ring.
-
Mass Spectrometry: Confirm the molecular weight of the desired product.
-
| Compound | Molecular Formula | Molecular Weight | Expected Yield |
| 4-(Cyanomethyl)-5-methylpyridazine-3-carbonitrile | C₈H₆N₄ | 158.16 g/mol | 40-60% |
Part 2: Thorpe-Ziegler Cyclization to Form the Pyrazolo[3,4-c]pyridazine Core
With the dinitrile in hand, the next step is the intramolecular cyclization to construct the fused pyrazole ring. The Thorpe-Ziegler reaction is an ideal choice for this transformation.[5][6][7]
Protocol 2: Base-Catalyzed Intramolecular Cyclization
-
Reaction Principle: A strong base deprotonates the α-carbon of one of the nitrile groups, creating a carbanion that attacks the other nitrile group intramolecularly, leading to the formation of a cyclic enamine.
-
Reagents and Materials:
-
4-(Cyanomethyl)-5-methylpyridazine-3-carbonitrile
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-(cyanomethyl)-5-methylpyridazine-3-carbonitrile (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-amino-3-methyl-1H-pyrazolo[3,4-c]pyridazine-5-carbonitrile can often be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.
-
-
Expected Outcome and Characterization:
-
Yield: 70-85%
-
Appearance: Off-white to light brown solid
-
¹H NMR: Expect signals for the pyridazine proton, the methyl group, and a broad singlet for the amino group protons.
-
IR Spectroscopy: A characteristic C≡N stretching vibration should be observed.
-
| Compound | Molecular Formula | Molecular Weight | Expected Yield |
| 4-Amino-3-methyl-1H-pyrazolo[3,4-c]pyridazine-5-carbonitrile | C₈H₆N₆ | 186.18 g/mol | 70-85% |
Application in Kinase Inhibitor Synthesis: Further Functionalization
The synthesized 4-amino-3-methyl-1H-pyrazolo[3,4-c]pyridazine-5-carbonitrile is a versatile intermediate for the generation of a diverse library of potential kinase inhibitors. The amino group and the nitrile can be further functionalized, and the pyrazole nitrogen can be alkylated or arylated to explore the chemical space around the core scaffold. For instance, the amino group can be acylated or undergo reductive amination, while the nitrile can be hydrolyzed to a carboxylic acid or an amide.
Targeted Signaling Pathway: Cyclin-Dependent Kinases (CDKs)
As previously mentioned, pyrazolo[3,4-c]pyridazines have shown significant activity against CDKs.[3][4] These kinases are central to the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of CDK-mediated cell cycle progression.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a pyrazolo[3,4-c]pyridazine core, a key structural motif in a number of potent kinase inhibitors, starting from the readily available this compound. The described synthetic route, centered around a Minisci-type cyanomethylation and a Thorpe-Ziegler cyclization, offers a reliable and adaptable method for researchers in drug discovery and medicinal chemistry. The resulting pyrazolopyridazine scaffold serves as a valuable platform for the development of novel therapeutics targeting kinases involved in proliferative diseases.
References
-
Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., ... & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(22), 6843–6854. [Link]
-
Chen, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 225, 113793. [Link]
- Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., ... & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Acta Poloniae Pharmaceutica, 62(4), 283-290.
- Piątek, P., & Kaczmarek, Ł. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica, 55(4), 305-310.
- Heinisch, G., & Matuszczak, B. (2005). Recent Advances in Pyridazine Chemistry. Current Organic Chemistry, 9(1), 1-25.
-
Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(22), 6843-6854. [Link]
- Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of cyclopentane from ad-dicyanoadipic esters. Journal of the Chemical Society, Transactions, 95, 1901-1926.
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]
-
Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. [Link]
-
ResearchGate. (n.d.). Minisci reaction mechanism (II to IV via HAT not shown). [Link]
-
Dyachenko, V. D., & Shishkina, S. V. (2016). New Reactions of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. Molbank, 2016(4), M911. [Link]
-
Ma, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 117847. [Link]
-
ACS Publications. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 6892-6896. [Link]
-
ResearchGate. (n.d.). C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C... [Link]
-
Green Chemistry (RSC Publishing). (n.d.). 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. [Link]
-
National Institutes of Health. (n.d.). Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers. [Link]
-
MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 793. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
ResearchGate. (n.d.). Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with Hydroxycyclohexanones. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]
-
ResearchGate. (n.d.). Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. [Link]
-
ResearchGate. (n.d.). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. researchgate.net [researchgate.net]
5-Methylpyridazine-3-carbonitrile: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Pyridazine Moiety as a Privileged Structure in Drug Discovery
The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1] Its inherent physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to modulate pharmacokinetic profiles, render it a highly versatile core for the design of novel therapeutic agents. The two nitrogen atoms increase the polarity and potential for aqueous solubility compared to carbocyclic analogues.[1] Furthermore, the lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, enabling robust interactions with biological targets.[1] The strategic incorporation of substituents onto the pyridazine ring allows for the fine-tuning of a molecule's biological activity and drug-like properties.
This technical guide focuses on a particularly valuable, yet underexplored, building block: 5-Methylpyridazine-3-carbonitrile . The presence of a methyl group and a nitrile moiety on the pyridazine core offers a unique combination of functionalities for synthetic elaboration. The nitrile group, in particular, is a versatile functional group that can be transformed into a variety of other functionalities, or it can act as a key pharmacophoric element, participating in crucial interactions with protein targets. This document will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a building block in medicinal chemistry, complete with detailed protocols and expert insights.
Physicochemical and Safety Profile
While specific experimental data for this compound is not extensively published, we can infer its properties and safety precautions from closely related analogues such as 5-methylpyridine-3-carbonitrile.
| Property | Inferred Value/Information | Source Analogue |
| Molecular Formula | C₆H₅N₃ | - |
| Molecular Weight | 119.12 g/mol | - |
| Appearance | Likely a solid at room temperature | 5-Methylpyridine-3-carbonitrile[2][3] |
| Melting Point | Expected to be in a similar range to 83-87 °C | 5-Methylpyridine-3-carbonitrile[2][3] |
| Solubility | Expected to have some solubility in polar organic solvents. | General chemical principles |
Safety and Handling:
Based on the safety data for analogous pyridine- and pyridazine-carbonitriles, this compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Hazard Statements (Inferred): H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements (Inferred): P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. A dust mask (e.g., N95) is recommended if handling the solid material.[2]
Synthesis of this compound: A Proposed Protocol
A logical precursor for this compound would be a 1,4-dicarbonyl compound bearing a methyl group and a precursor to the nitrile. A suitable starting material is 2-methyl-4-oxobut-2-enal. The following is a proposed, detailed protocol for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is a hypothetical procedure based on established chemical principles for pyridazine synthesis.
Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Materials:
-
2-Methyl-4-oxobut-2-enal
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of 5-Methylpyridazine
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-oxobut-2-enal (10.0 g, 0.102 mol) in ethanol (100 mL).
-
Slowly add hydrazine hydrate (5.1 g, 0.102 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methylpyridazine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Step 2: Synthesis of 3-Bromo-5-methylpyridazine
-
In a 250 mL round-bottom flask fitted with a reflux condenser and protected from light, dissolve 5-methylpyridazine (from Step 1) in carbon tetrachloride (100 mL).
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude 3-bromo-5-methylpyridazine.
Step 3: Synthesis of this compound
-
In a 100 mL round-bottom flask, combine 3-bromo-5-methylpyridazine (from Step 2) and copper(I) cyanide (1.2 equivalents) in anhydrous dimethylformamide (DMF) (50 mL).
-
Heat the reaction mixture to 150 °C and stir for 6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The strategic placement of the methyl and nitrile groups on the pyridazine scaffold makes this compound a highly valuable building block for the synthesis of a diverse range of medicinally relevant compounds. The nitrile group, in particular, serves as a versatile handle for various chemical transformations.
Synthesis of Kinase Inhibitors
The pyridazine core is a well-established hinge-binding motif in many kinase inhibitors.[6] The nitrile group of this compound can be a key interaction point with the kinase active site or can be elaborated into other functional groups.
Workflow: Synthesis of a Hypothetical Pyridazine-based Kinase Inhibitor
Caption: Synthetic route to a potential kinase inhibitor.
Protocol 2: Synthesis of a 5-Methylpyridazine-based Amide (Hypothetical)
-
Reduction of the Nitrile: this compound can be reduced to the corresponding primary amine, (5-methylpyridazin-3-yl)methanamine, using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ over Raney Nickel).
-
Amide Coupling: The resulting amine is a versatile intermediate for amide bond formation. Coupling with a suitably substituted carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) would yield a diverse library of amide derivatives. Many kinase inhibitors feature an amide linkage to a substituted aromatic or heteroaromatic ring system.[7][8]
Elaboration of the Nitrile Group for Diverse Functionalities
The nitrile group is a synthetic chameleon, capable of being transformed into a wide array of other functional groups, thus expanding the chemical space accessible from this compound.
| Transformation | Reagents and Conditions | Resulting Functional Group | Medicinal Chemistry Relevance |
| Hydrolysis | Acidic or basic hydrolysis | Carboxylic acid or Amide | Amides are common in drug molecules; carboxylic acids can serve as bioisosteres or be further functionalized. |
| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine | A key functional group for further derivatization (e.g., sulfonamides, ureas).[9] |
| Reaction with Grignard Reagents | RMgX followed by hydrolysis | Ketone | Ketones can act as hydrogen bond acceptors or be further modified. |
| Cyclization Reactions | e.g., with hydrazines | Tetrazole | Tetrazoles are often used as bioisosteres for carboxylic acids. |
Workflow: Diversification of the Nitrile Group
Caption: Potential transformations of the nitrile group.
Conclusion: A Promising Building Block for Future Drug Discovery
This compound represents a promising, yet currently underutilized, building block for medicinal chemistry. Its pyridazine core offers favorable physicochemical properties for drug design, while the strategically placed methyl and nitrile groups provide ample opportunities for synthetic diversification. The protocols and applications outlined in this guide, though in some cases based on sound chemical principles rather than direct literature precedent for this specific molecule, are intended to showcase the vast potential of this compound. As the quest for novel therapeutic agents continues, the exploration of unique and versatile building blocks like this compound will be paramount to the discovery of the next generation of medicines.
References
-
Product Class 8: Pyridazines - Science of Synthesis. [Link]
-
Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes | Chemical Research in Toxicology - ACS Publications. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. [Link]
- US20250115573A1 - Pyridazine-based pyridine derivatives as biologically active agents - Google P
- US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google P
-
Sandmeyer reaction - Wikipedia. [Link]
-
(PDF) Pyridazine and condensed pyridazine synthesis - ResearchGate. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF - European Patent Office - EP 3260454 B1 - Googleapis.com. [Link]
- US8969335B2 - Benzonitrile derivatives as kinase inhibitors - Google P
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed. [Link]
-
FUSED PYRIDAZINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT - European Patent Office - EP - Googleapis.com. [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - NIH. [Link]
- EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
-
Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - ResearchGate. [Link]
-
eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC - NIH. [Link]
-
Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - MDPI. [Link]
Sources
- 1. US20250115573A1 - Pyridazine-based pyridine derivatives as biologically active agents - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 5-Methylpyridazine-3-carbonitrile
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmacologically active agents.[1][2] Its unique physicochemical properties, including a significant dipole moment and the capacity for dual hydrogen bonding, make it an attractive component for designing molecules with high affinity and specificity for biological targets. The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties. 5-Methylpyridazine-3-carbonitrile is a versatile building block, offering multiple reaction sites for the introduction of molecular diversity. This guide provides a comprehensive overview of the functionalization strategies for this specific pyridazine derivative, with detailed protocols and mechanistic insights to aid researchers in drug discovery and development.
Chemical Reactivity of the this compound Core
The reactivity of this compound is governed by the interplay of the electron-deficient pyridazine ring and the electronic nature of the methyl and nitrile substituents. The two adjacent nitrogen atoms in the pyridazine ring significantly lower the electron density of the carbon atoms, making the ring susceptible to nucleophilic attack and facilitating metal-catalyzed cross-coupling reactions.[3][4]
The nitrile group at the C3 position is a strong electron-withdrawing group, further activating the pyridazine ring towards nucleophilic substitution, particularly at the C4 and C6 positions. Conversely, the methyl group at the C5 position is a weak electron-donating group. Understanding this electronic landscape is crucial for predicting regioselectivity and reaction outcomes.
dot graph "Reactivity_Map" { layout=neato; node [shape=plaintext]; edge [arrowhead=none];
} Caption: Reactivity map of this compound.
I. Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for the functionalization of pyridazine rings.[5][6] For these reactions to be successful on this compound, a leaving group, typically a halide, needs to be installed on the ring. The most synthetically accessible position for halogenation is C6.
Protocol 1: Synthesis of 6-Chloro-5-methylpyridazine-3-carbonitrile
This protocol describes the synthesis of the key intermediate for subsequent cross-coupling reactions.
Workflow:
Step-by-Step Methodology:
-
To a solution of 5-methylpyridazine-3(2H)-one (1.0 eq) in a sealed tube, add phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-Chloro-5-methylpyridazine-3-carbonitrile.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between the pyridazine core and various aryl or heteroaryl boronic acids or esters.[5]
Step-by-Step Methodology:
-
In a microwave vial, combine 6-Chloro-5-methylpyridazine-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 100 °C for 1 hour under microwave irradiation.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 6-aryl-5-methylpyridazine-3-carbonitrile.
Data Presentation: Suzuki-Miyaura Coupling of 6-Chloro-5-methylpyridazine-3-carbonitrile
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 1 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 1 | 82 |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 1 | 78 |
II. Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[7] The presence of the electron-withdrawing nitrile group at C3 enhances the electrophilicity of the ring, particularly at the C4 and C6 positions.[8] This allows for the direct displacement of a suitable leaving group by a variety of nucleophiles.
Protocol 3: Nucleophilic Aromatic Substitution with Amines
This protocol details the displacement of the chloro group in 6-Chloro-5-methylpyridazine-3-carbonitrile with an amine nucleophile.
Workflow:
Step-by-Step Methodology:
-
To a solution of 6-Chloro-5-methylpyridazine-3-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add the desired amine (1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the 6-amino-5-methylpyridazine-3-carbonitrile derivative. If no precipitate forms, extract the aqueous layer with ethyl acetate.
III. Modification of the Nitrile Group
The nitrile group at the C3 position is a versatile functional handle that can be transformed into other valuable functionalities.
Protocol 4: Hydrolysis of the Nitrile to a Carboxylic Acid
Hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a key intermediate for amide bond formation and other transformations.
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approximately 100 °C) and stir for 24 hours.
-
Cool the reaction mixture to room temperature and neutralize with a 2 M aqueous solution of sodium hydroxide (NaOH) to pH 7.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 5-Methylpyridazine-3-carboxylic acid.
Protocol 5: Reduction of the Nitrile to a Primary Amine
Reduction of the nitrile group to a primary amine introduces a basic center and a site for further derivatization.[9][10]
Step-by-Step Methodology:
-
In an inert atmosphere, dissolve this compound (1.0 eq) in dry tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl)pyridazine, which can be purified by column chromatography.
IV. Functionalization of the Methyl Group
The methyl group at the C5 position can also be a site for functionalization, although it is generally less reactive than the pyridazine ring itself. C-H activation strategies can be employed for its modification.[11][12]
Protocol 6: Oxidation of the Methyl Group to a Carboxylic Acid
Oxidation of the methyl group provides a route to dicarboxylic pyridazine derivatives.
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in water.
-
Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 30 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 3-Cyanopyridazine-5-carboxylic acid.
Conclusion
This compound is a highly versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery. This guide has detailed several key functionalization strategies, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and modifications of the nitrile and methyl groups. The provided protocols offer a starting point for the exploration of the chemical space around this promising pyridazine core. Careful consideration of the electronic properties of the starting material and reagents will be crucial for achieving the desired synthetic outcomes.
References
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem.
- Singh, A., & Sharma, P. K. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 156-163.
-
The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
- Bencze, L., & Pinter, I. (2022).
-
Reactivity of 6-Membered Aromatic Heterocycles - Part 1. (2021, September 30). YouTube. Retrieved January 19, 2026, from [Link]
-
Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
- An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. (2025, August 9). Beilstein Journal of Organic Chemistry.
-
Reductive hydrolysis of heterocyclic nitriles to heterocyclic alcohols... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). (2024, July 11). Retrieved January 19, 2026, from [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation | ACS Omega. (2024, December 5). Retrieved January 19, 2026, from [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
- Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (2006, February 1). Combinatorial Chemistry & High Throughput Screening.
-
Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - MDPI. (2022, November 27). Retrieved January 19, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved January 19, 2026, from [Link]
-
Stereochemistry of Enzymatic Hydrolysis of Nitriles - CHIMIA. (n.d.). Retrieved January 19, 2026, from [Link]
-
nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 19, 2026, from [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. (n.d.). Retrieved January 19, 2026, from [Link]
-
C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - NIH. (2025, August 13). Retrieved January 19, 2026, from [Link]
-
Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C. (2021, March 10). Retrieved January 19, 2026, from [Link]
-
Pyridine-to-Pyridazine Skeletal Editing | Journal of the American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc. (n.d.). Retrieved January 19, 2026, from [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst - Organic Syntheses. (2024, October 7). Retrieved January 19, 2026, from [Link]
-
Molbank | Topical Collection : Heterocycle Reactions - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved January 19, 2026, from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Selective Reduction of α,β-Unstaurated Nitriles with Sodium Borohydride in Methanolic Pyridine - Taylor & Francis Online. (n.d.). Retrieved January 19, 2026, from [Link]
-
Regiospecific Benzoylation of Electron-Deficient N-Heterocycles with Methylbenzenes via a Minisci-Type Reaction - OUCI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
- A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (2025, August 7).
-
New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes - PubMed. (2012, May 21). Retrieved January 19, 2026, from [Link]
-
Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - NIH. (2023, November 25). Retrieved January 19, 2026, from [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 19). Retrieved January 19, 2026, from [Link]
-
Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry | ACS Central Science. (2015, October 16). Retrieved January 19, 2026, from [Link]
-
Single step site-selective reaction to construct a Ag 2 Au 2 ← Ag 4 supramolecular assembly from hybrid N-heterocyclic carbene (NHC): synthesis, structures and optoelectronic properties - RSC Publishing. (2025, April 23). Retrieved January 19, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 10. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 11. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
The Emergence of Pyridazine and Pyrimidine-Carbonitrile Scaffolds in Oncology: A Guide for Drug Discovery
Introduction: Beyond Traditional Chemotherapeutics
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. In this landscape, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. Among these, pyridazine and pyrimidine-carbonitrile derivatives are gaining significant attention as privileged scaffolds in the design of targeted cancer therapies. Their versatile chemical nature allows for the synthesis of diverse libraries of compounds that can interact with a wide array of biological targets crucial for cancer cell proliferation, survival, and metastasis.
This guide provides an in-depth exploration of the applications of these promising scaffolds in cancer research. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for their evaluation, empowering researchers to harness the full potential of these compounds in their own laboratories.
Mechanism of Action: A Multi-Pronged Attack on Cancer
The anticancer activity of pyridazine and pyrimidine-carbonitrile derivatives stems from their ability to inhibit key signaling pathways that are frequently dysregulated in cancer. Unlike traditional cytotoxic agents that indiscriminately target rapidly dividing cells, these compounds often exhibit a more targeted approach, leading to a potentially wider therapeutic window.
Targeting Critical Kinase Signaling Cascades
A significant body of research highlights the role of these derivatives as potent kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking inhibitors of EGFR, a receptor tyrosine kinase that, when overactive, drives tumor growth in various cancers, including non-small cell lung cancer and colorectal cancer.[1][2][3][4] One notable study reported a series of pyrimidine-5-carbonitrile compounds with potent activity against both wild-type EGFR and the T790M mutant, which is responsible for resistance to first-generation EGFR inhibitors.[3][4] Compound 11b from this series demonstrated significantly greater potency than the approved drug erlotinib against several cancer cell lines.[3]
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many human cancers. Novel 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been shown to effectively inhibit this pathway.[5][6] Specifically, compound 7f from this series exhibited potent inhibition of PI3Kδ/γ and AKT-1, leading to cell cycle arrest at the S-phase and induction of apoptosis in leukemia cells.[5][6]
-
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition: TAK1 is a key mediator of inflammatory and stress-response pathways that can promote cancer cell survival and metastasis. Imidazo[1,2-b]pyridazine-containing compounds have been identified as potent TAK1 inhibitors.[7] A lead compound, 26 , demonstrated nanomolar inhibitory activity against TAK1 and potent growth inhibition of multiple myeloma cell lines.[7]
The following diagram illustrates the central role of these kinases in cancer signaling and the points of intervention for pyridazine and pyrimidine-carbonitrile derivatives.
Caption: Targeted Signaling Pathways.
Dual-Mechanism Inhibition: A Synergistic Approach
A particularly compelling strategy in cancer drug development is the design of molecules that can inhibit multiple targets simultaneously. This can lead to enhanced efficacy and a reduced likelihood of drug resistance. Certain pyrimidine-5-carbonitrile derivatives have been engineered as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2).[8] COX-2 is an enzyme that plays a critical role in inflammation and has been implicated in promoting angiogenesis and tumor growth. By targeting both EGFR-driven proliferation and COX-2-mediated inflammation, these dual inhibitors represent a promising therapeutic approach.[8]
Experimental Data Summary
The following table summarizes the in vitro activity of representative pyridazine and pyrimidine-carbonitrile derivatives against various cancer cell lines and molecular targets.
| Compound Class | Target(s) | Cancer Cell Line | IC50/GI50 | Reference |
| Pyrimidine-5-carbonitrile | EGFR | HCT-116, HepG-2, MCF-7, A549 | 2.4 - 4.14 µM | [3] |
| Pyrimidine-5-carbonitrile | PI3Kδ/γ, AKT-1 | K562 (Leukemia) | 2.62 µM (cytotoxicity) | [5][6] |
| Imidazo[1,2-b]pyridazine | TAK1 | MPC-11, H929 (Multiple Myeloma) | as low as 30 nM | [7] |
| Pyrimidine-5-carbonitrile | EGFR/COX-2 | Colo 205 (Colon) | 1.66 µM | [8] |
| 3,6-disubstituted Pyridazine | CDK2 | T-47D, MDA-MB-231 (Breast) | 0.43 - 0.99 µM | [9] |
Protocols for In Vitro Evaluation
The following protocols provide a framework for assessing the anticancer activity of novel pyridazine and pyrimidine-carbonitrile derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound on cancer cells.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT Assay Workflow.
Protocol 2: In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of a compound on a specific kinase.
Principle: An in vitro kinase assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using an ELISA-based format where a specific antibody for the kinase is coated on a plate.[10]
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3K, TAK1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
Phospho-specific antibody conjugated to a detection molecule (e.g., HRP)
-
96-well plates (high-binding)
-
Plate washer
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with a kinase-specific capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing the recombinant kinase, its substrate, and ATP in kinase assay buffer. Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture for the recommended time and temperature to allow for phosphorylation.
-
Transfer to Assay Plate: Transfer the reaction mixture to the coated and blocked 96-well plate and incubate to allow the kinase to bind to the capture antibody.
-
Detection: Wash the plate and add the phospho-specific detection antibody. Incubate for 1-2 hours at room temperature.
-
Signal Development: Wash the plate and add the substrate for the detection enzyme (e.g., TMB for HRP). Stop the reaction and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the progression of the cell cycle.
Principle: Cells are stained with a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.
Conclusion and Future Directions
Pyridazine and pyrimidine-carbonitrile derivatives represent a highly versatile and promising class of scaffolds for the development of novel anticancer agents. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties to target a wide range of cancer-associated pathways. The protocols outlined in this guide provide a solid foundation for the preclinical evaluation of these compounds.
Future research in this area should focus on optimizing the selectivity and potency of these derivatives, as well as exploring their potential in combination therapies. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of pyridazine and pyrimidine-carbonitrile scaffolds holds great promise for the future of targeted cancer therapy.
References
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry, 14(13), 1037-1052. [Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & Abdel-Alim, A. A. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 12(1), 18451. [Link]
-
El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]
-
El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]
-
Al-Warhi, T., Al-Mahmoudy, A. M. M., El-Gamal, K. M., Al-Sha’er, M. A., & Al-Zhrany, M. A. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(37), 25969–25990. [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). New Journal of Chemistry, 45(10), 4683-4699. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Mahmoudy, A. M. M., El-Gamal, K. M., Al-Sha’er, M. A., & Al-Zhrany, M. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1546–1564. [Link]
-
Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178–192. [Link]
-
Al-Warhi, T., Al-Mahmoudy, A. M. M., El-Gamal, K. M., Al-Sha’er, M. A., & Al-Zhrany, M. A. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(12), 3041–3063. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Nossier, E. S., Abd El-Karim, S. S., Khalifa, N. M., El-Sayed, A. S., Hassan, E. S., & El-Hallouty, S. M. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252. [Link]
-
Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Nossier, E. S., Abd El-Karim, S. S., Khalifa, N. M., El-Sayed, A. S., Hassan, E. S., & El-Hallouty, S. M. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252. [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Liu, X., Li, Y., Wang, X., Zhang, J., Wu, H., & Zhang, Y. (2019). Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(3), 425–429. [Link]
-
Pyridazine Derivatives I Showed Potent Anticancer Activity and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Current Organic Chemistry, 27(12), 1017-1035. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(15), 5821. [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
El-Gamal, M. I., Al-Warhi, T., Al-Mahmoudy, A. M. M., El-Gamal, K. M., Al-Sha’er, M. A., & Al-Zhrany, M. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8176–8192. [Link]
-
El-Gamal, M. I., Al-Warhi, T., Al-Mahmoudy, A. M. M., El-Gamal, K. M., Al-Sha’er, M. A., & Al-Zhrany, M. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8176–8192. [Link]
-
Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the In Vitro Evaluation of 5-Methylpyridazine-3-carbonitrile Derivatives
Section 1: Introduction and Strategic Imperative
The 5-methylpyridazine-3-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry. Its unique electronic properties and geometric arrangement allow for diverse substitutions, leading to derivatives with potent and selective biological activities. Published research frequently highlights the potential of related pyridazine and carbonitrile-containing heterocyclic compounds as inhibitors of key cellular signaling pathways, particularly those driven by protein kinases.[1][2] Derivatives have shown promise as inhibitors of critical cancer-related targets such as the PI3K/mTOR pathway and VEGFR-2, making them attractive candidates for oncological drug discovery.[3][4][5]
This guide provides a comprehensive, field-proven framework for the in vitro characterization of novel this compound derivatives. Moving beyond a simple list of procedures, we present an integrated screening cascade designed to efficiently identify promising lead compounds. This strategy progresses from broad cellular assessments to specific, target-based biochemical assays and culminates in mechanism-of-action studies within a relevant cellular context. This tiered approach ensures that resources are focused on compounds with the highest potential for therapeutic development.
Section 2: A Tiered Strategy for In Vitro Evaluation
A logical, multi-tiered screening workflow is essential for making clear, data-driven decisions. The initial goal is to cast a wide net to identify compounds with general biological activity (Primary Screening), followed by assays to determine their specific molecular target and potency (Secondary Screening), and finally, to confirm their mechanism of action in a more complex biological system (Tertiary Screening).[6]
Caption: Tiered workflow for evaluating novel compounds.
Section 3: Primary Screening - The MTT Cell Viability Assay
The first step is to determine whether the derivatives have a general cytotoxic or anti-proliferative effect. The MTT assay is a robust, colorimetric method for this purpose.[7]
Principle of the Assay: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.[7]
Detailed Protocol: MTT Assay
-
Cell Plating:
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compounds in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubate for 48-72 hours.[8]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Section 4: Secondary Screening - Target-Based Enzyme Assays
Compounds that show significant activity in the primary screen must be evaluated against specific molecular targets. Given the prevalence of kinase inhibition among related scaffolds, a kinase inhibition assay is a logical next step.[4][5][10] Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideal for this purpose.[11][12]
Principle of the FP Assay: The assay measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger partner (the kinase). The small, unbound tracer tumbles rapidly, resulting in low light polarization. When bound to the large kinase, its tumbling slows dramatically, increasing the light polarization. A test compound that competitively binds to the kinase will displace the tracer, causing a decrease in polarization.[13]
Caption: Principle of a competitive FP kinase assay.
Detailed Protocol: Fluorescence Polarization (FP) Kinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase: Dilute the recombinant target kinase (e.g., PI3Kα, mTOR, VEGFR-2) to the desired working concentration (e.g., 2-5 nM) in assay buffer.
-
Fluorescent Tracer: Dilute the fluorescently labeled tracer (a known ligand for the kinase) to its working concentration (e.g., 1-2 nM) in assay buffer.
-
ATP: Prepare an ATP solution in assay buffer.
-
Scientist's Note: The ATP concentration is a critical parameter. For determining comparable IC₅₀ values, especially for ATP-competitive inhibitors, it is crucial to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase being tested.[14] Using arbitrarily high ATP concentrations will artificially inflate the IC₅₀ values of competitive inhibitors.
-
-
-
Assay Procedure (384-well format):
-
Controls:
-
High Polarization Control (0% Inhibition): 5 µL Kinase + 5 µL Tracer + 5 µL Assay Buffer (without inhibitor).
-
Low Polarization Control (100% Inhibition): 5 µL Assay Buffer (without kinase) + 5 µL Tracer + 5 µL of a known potent, unlabeled inhibitor.
-
-
Test Wells:
-
Add 5 µL of the test compound dilutions (in assay buffer containing 4% DMSO) to the wells of a low-volume, black 384-well plate.
-
Add 5 µL of the diluted kinase solution to all wells except the Low Polarization control.
-
Add 5 µL of the diluted fluorescent tracer solution to all wells.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used on the tracer. The instrument calculates the polarization value (in milli-polarization units, mP).[13]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the high and low control values.[13]
-
Plot percent inhibition versus the log of compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
Section 5: Tertiary Screening - Cell-Based Pathway Analysis
A potent inhibitor in a biochemical assay may not be effective in a cellular environment due to poor permeability or off-target effects.[15] Therefore, it is essential to confirm that the compound inhibits the intended signaling pathway within intact cells.[16] A luciferase reporter gene assay is an excellent tool for this purpose.[17]
Principle of the Assay: This assay uses a genetically engineered cell line that contains a reporter plasmid. The plasmid has a promoter containing response elements for a specific signaling pathway (e.g., a serum response element, SRE, for the PI3K/Akt pathway).[17] Downstream of this promoter is the gene for a reporter enzyme, such as luciferase. When the pathway is active, transcription factors bind to the response elements, driving the expression of luciferase. An effective inhibitor will block the pathway, leading to a decrease in luciferase expression and a corresponding drop in the luminescent signal produced when the substrate (luciferin) is added.[18]
Detailed Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Use a cell line stably or transiently transfected with the appropriate luciferase reporter construct.
-
Plate the reporter cells in a 96-well white, clear-bottom plate and grow to ~80% confluency.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivatives for a predetermined time (e.g., 6-24 hours). Include vehicle controls.
-
-
Pathway Stimulation:
-
After the compound incubation period, stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor like EGF or PDGF for the PI3K/Akt pathway) for several hours.
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the culture medium.
-
Lyse the cells by adding a passive lysis buffer and incubating according to the manufacturer's instructions.[18]
-
Add the luciferase assay reagent, which contains the substrate luciferin, to each well.
-
Immediately measure the luminescence using a luminometer. The light output is typically measured in Relative Light Units (RLU).[19]
-
-
Data Analysis:
-
Normalize the RLU values to a measure of cell viability (e.g., from a parallel MTT assay or a co-transfected control reporter like Renilla luciferase) to control for cytotoxicity.
-
Calculate the percent inhibition of the signaling pathway relative to the stimulated vehicle control.
-
Determine the EC₅₀ value from a dose-response curve.
-
Section 6: Data Presentation and Interpretation
Consolidating data into a clear format is crucial for comparing compounds and making informed decisions.
Table 1: Summary of In Vitro Activity for this compound Derivatives
| Compound ID | Primary Screen: Cytotoxicity IC₅₀ (µM) [MCF-7 Cells] | Secondary Screen: Kinase Inhibition IC₅₀ (µM) [PI3Kα FP Assay] | Tertiary Screen: Pathway Inhibition EC₅₀ (µM) [PI3K/Akt Luciferase Reporter] |
| LEAD-001 | 1.5 ± 0.2 | 0.05 ± 0.01 | 0.25 ± 0.04 |
| LEAD-002 | 0.8 ± 0.1 | 0.02 ± 0.005 | 0.15 ± 0.03 |
| Control-1 | > 100 | > 50 | > 50 |
| Ref-Drug | 0.5 ± 0.05 | 0.01 ± 0.002 | 0.10 ± 0.02 |
Interpretation Insights:
-
Potency Correlation: A strong lead candidate (like LEAD-002) will show high potency across all three assays.
-
Biochemical vs. Cellular Potency: A large discrepancy between the biochemical IC₅₀ (e.g., 50 nM) and the cellular EC₅₀ (e.g., 2 µM) may indicate poor cell membrane permeability, efflux by cellular pumps, or compound instability in the culture medium.
-
Cytotoxicity vs. Target Inhibition: If a compound is highly cytotoxic (low IC₅₀ in MTT assay) but a weak enzyme inhibitor, it may suggest an off-target mechanism of action.
Section 7: References
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Pak. J. Chem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuyGIvFVIwdB6hkShCq_-Kf82hh3xwPBTrto4c9D4se1tV_NNx3CgAfQLzPFeQDGA8PdS6NuR31oJk2E88iWJyouaacqperyZnFI48Ym0UvmptQdF3PJbh8jb9Wj50l3-41aXN-ladCwYIexJAH8pZUS9aRXVrpKVda9LXDZuIWcu7wZssBLATOs6CJKqL8JNrRBq8Bq1oRhc=]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2024). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoBUVaZuonSF1p0zyD1bUB64Ck37b66e4PFEzA77HtGcDkCroFR9Nxemk_mqQwImIen_J4192qOKJ7tXD9VXjnEDPeiyntQLu1KiuLNZOOr244wtQxdX1KcarQ8rtDtZzBOgo1NXBCkyG2Jr3rq641wWAF_22fArWre0L7-vee]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2024). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxl2NKIgZP-9kAxnkLwQh2DHEhKs5bhAq8SSXUWhIi9CEk8MaMKlisIYxJuObRjBG5R5ynZYqXWvhFtuqm3cpCR_hRBvUkq4NVXSbU-MhfSJWZbc2i3cqYTf3o03m8FkJK3ZCiaW9UnkogR_0F]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyGO6-U_dbW7U8nn9M82JbvhjWLvabyUxZLKEFCvSTjll6B7a8tZW8ZQKcCrxXVgHhADXMzB3AmFZVKM5Py5wGGxoLxX-9SMFjGvD6jks25nmm3z_I1vRUUjd6pk_TK8WyZ83jWMpurz9_afn-]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-JDrtRXqvjwE-vlD_WoI9W1_lf9UNfIuOKZhvUWhwkJyaubFGOoRLoh1bU8-0u81LuqCk6-kApmJr8eLZkxZanm1tD3h3UGaa_cSrxeEZexgJ9IKKaOUT2WOvJSXNUzR_M0RLOM2tRb_ahqM=]
-
What are the Steps of a Reporter Gene Assay? (n.d.). Indigo Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDV--wJo_B9-m3I7CrCnL_4FCYUlFN_X5jjgOf7uYlaJMYZkRF9wcN99as7TwhPp59BQmt4zFZjksXmjY_pU7ybKPRym23SSZ-O3rU52Np3QQcmqVTf8w3O3-x-KEK9ZJl-A8ypZO0fc3DhFCAF2R6lgbTWBuXCljc4e3uU9JBDrD1WySC]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1dRlGqEXt58vC08mw3I0BUY1Ne_MA3az9iN_zeJ3IB_8lPZlXrK8ZDHJoeIkxkMJ0pNQxeUoR35eZ3xpCrGHp1Tam5Ea7PmsUSjH_LF80d2K_XjtbzGVEypukjxjVtUG3gc1pUlkTQatnWdM=]
-
Cell based assays for drug discovery. (n.d.). Miltenyi Biotec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN47P_IlTYr2zYVsigRz0wQlDZoKY_Akxl3u4PGO8peSRfLVHlq5_mwNxvzwACrkDKWafw5FhaOlEoe70X9tnvLZnWL-NzNU6jBj2xNAoVLa_B1Z6NGeFfVXXy0dq5ssn6CDf8BTs3C3o-BMRVlWyK9DGUHmyIsK4AGUPTFrJZOgCv6qkNEjqZnIHqctr2pGvalNo9lBKryiR2-_tt_q88hHmH8jisvKkqywkAS6h_ffImCA==]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEIJDNvSMvBV7qLw26heJoyQ8jexoM-IGofqpOVSk9oqDcsfvvsaqlxLTU9NVM-5f5UzeKmCAQGDqRO-sokQCzTHsZ640_yX3VgZ4Nv7-Rwas0mvrDiszpaOYj3aii7dtiXgJ1pRI1OjtEcNs=]
-
MTT assay protocol. (n.d.). Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6xlMuZ5hxnfqyzcKCKvqCmZkQpWxiLrwv2lczt6PKRdOE6DWsTNGQUQH8aCXdkpKNiAY8HtmEajx164ACjFWw9dJIbaRWtnfVGg4ZmshG4yr0V15ZALigGuvdiXaM4_9CMxp0t2dqstQteQQme_rEPF6kJrQ3ZhIcgAO21_I=]
-
MTT (Assay protocol). (2023). Protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-8C01XpB3921d-kII2y1K46SdL06J3A7HdLHMGJcBcWwsLdXYCXQ-xjZ9izvq5aF0NUFNlT1rtfTzY9hhFDadUvU8WTZPwNfUkeb77YfzZHEsCH7O5aB_ve_YjFtSaRvWCKnEGdEucG6RHGUZ_yzyi3TBfw==]
-
FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpm4Y8ImffEpjDOFoYW-Adsp-j6nLBMD9rfoZZCTLYtom559JxBSGLlM5rAbbf8qIhEW7hQ0Uhq1Yp4UzdSzKT5e7uqRWG6XyBYyIg166BcK1rQtloIOS454ZVZa-03Q78eDRMlndrZznWx7N5jV2swzjl7g==]
-
In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (n.d.). Scholars Research Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Rxpe28_7Jy_-XpQjdJ682V6s7reduML0UlUw0_fBU11_geSo6U8HkuM1SUVJ-d5NKsQPKMt13RnYwbUxBPsq3zqH78TlDUU0jAnhx6dDEOCcw_i1toVJxIDDsV2wv62B6dE3vswRkKaeMBwM2943PsWk9RP0gXfHDCzE7_mFzyoehdPbxmXZGqzMc97ODmAHBOtzK2nvBtaZVkepBv4wm7Y4uka4PYh_XCB0LQS_wxNvkWTrVPgzQ_4kQb0=]
-
Luciferase Reporter Assay for Deciphering GPCR Pathways. (n.d.). Promega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFojH8BNF40nCw8ZdtnCjRW8X4h6bCzxflFH-iAr3KgNoPLJrvV6BZChRPnA9G8IJKIAPd1bW1g20-brHhk9S-EkQV-1MwrQXpV0n7Py-pZ5a0pC8iKrN9DpqgYh7D3szloLrVwsHSOA5NRr2hgrVTW1rUv7jBJD9cFCkEGuQwcFiw4pH7UF3glQDvMCTWuNXoN]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxU22pPnF-gb_q-LyjXQRQiCI5T3UCr4K64BohMTszYXlbOqkgq4opvW9OwYTMpUKuLCbN093pn6qobT-UL3rZ_6cALWIYziYSRATsHfUjDTdgkPc_8nXePOJzxnKNK1xKiNWSsKjIFw==]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (n.d.). ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBsfReUHrOXE00Ukq8V2Ch6ijQSSuGxDWFS_hwfO8nTqXfRS27uwx7iYqGkOZRJqx0t15zUERhO8WP3vFc-mszVoBbeKBOZnBi8rCkNOrEWKFGZROmWiyr1bt8sJaSBMJPILLwUolpnycHvpo=]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjdpYcCv6s3uQIjgp1Txxnp5Dt0hslNOB5XQj_h20KDAu5ao7TK3Wfv1wpFmIAhZTOmGnKMwAWXISYbKhECTyn5nM5183CD-hBI_AFE2QiAiwnb2d3lGm35BPI0qd3RRcVDRzfSSg_nr_V9lg=]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM4i8XkdqrlFMv8vDDl0a50-kYYhoHPY1Y6RS2MOYpYlK4sAsOCyp7QldijFmnBl8gKxsvPVzNRJSCYPrZPaIB4xD5Kb5gjfwPlqXRRKmdwVZxaXg3WGVTzyQ-MoQ7oKfzeLx5aYBAEpPYXhYSePs3kAwRn9_ww0hVrw4to-Y9F2pQkSnpPFk80W6PZXNNCRCy]
-
A Deep Dive Into the Luciferase Assay: What It is, How It Works and More. (n.d.). GoldBio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESP7jrZzYHT6wLpMT1vSC8xW9LvMnqNSD0MeBvN6Yr-0SGrAydWj6atDCEaoOV4k3AzuQGE6sMKipH1nd7OKVgPoZz1mB2kp43MrA0I3ZEJO1LAsRh3imcBYx7Q0jgEP7mpxbr8KwENYpF5M5khtyXdk2tpJ64sFekABu4lA1vPpPyR2wCUmUzX90wFtyXiubfU-Y_t4LfgjeIdC-oeBf_rCG-muyjHxI=]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHigHMmP7xmn5M1tVwIjN-rLL6dfFSfJrT7RHBDqkcGKOPkFYyEdxY67xsaftYmWQ0wedGZZHrLyRoIVqXM_oGxNS-AUrJHpQN52uYlsxnrmfXN6VaJiQhv0oKX3iwjXYTqJwx5KPgGnfFo37BxB_3pGSDxGnmlthhdvYyGGz06STIJ7w==]
-
Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ_Z9JwQZU9AwUhGacMawB776QCUVR87OI3FFFfKX6NkeRPQskjmkLsWUEJyH7X1yDemYeYTO88UhvnpMS2jhYWZBHuJ8eAGpqZpVopl4cpzUp74zJ3a38dZfWwfpq2Tx1MEMBlkl_AEbudvQL8N-5KqtqrNbcOdAYe644Sa3hYZZMs0CwavbW_4i6kCfTEQDc-d-Z8NA6DlxDVzHixt5K1MdDQhwjJ7Cyt0kbXXj6tb2V5lKPvJ9i8GlSRhzO61Mzrg==]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj7xqmZiwYD5snfeOHIBRp0IVRFufPSIRvFfEGrP8lKCccoPNnMIB_pEE3uYOOVjodO6Eu8P4KpEwOyzRauEyCBXxaqi3y6La9lJSovo74HJGKku2tsKem7XLsp32snqs5Jjdg_6IIAQqcFyg=]
-
Cell-based assays on the rise. (2022). BMG LABTECH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZWSuGvDj15yXhea60--v7Cmj5BNoU-JgQ47QdJgnQtV0vVwQ3hH-kv1K4__mpebQexpUg67ZJ7_U5mXt0WczTJQqSUcvinU7cWcg2cOMM-N_JzafT9MiSgyn4h9xRRG4fXeGw2BblX-jiJgzpKgrvo0JotOg2i4GpQ4Fq]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo8s9IyIFD6TIJ8Rb0AIIM03W8yJgmzPhshzLUcaNG6ySBz2bqhaUqRfG5ftF98lw4DJ7tJ18DAiikD772YfalDUCZm2NMSciBcPT5r0a277p52k82alGjxJk-NJWn5kwnTz1-DQMiGAAvjIv1m4n9e8PcwI7whJGYCN-8EWxSCZV7AwqZikAPb3AYATNPfvfBSNN8cEF24tADXA9uDbXcNQXPDPJK3bFrcRB49cl8I3SaFA==]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. jocpr.com [jocpr.com]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. goldbio.com [goldbio.com]
Application Note: Comprehensive Characterization of 5-Methylpyridazine-3-carbonitrile
Abstract and Introduction
5-Methylpyridazine-3-carbonitrile is a heterocyclic aromatic compound featuring a pyridazine ring, a core structure found in numerous biologically active molecules. The precise characterization of such molecules is paramount in research and development to ensure identity, purity, and quality, which directly impacts experimental reproducibility and the safety and efficacy of potential drug candidates.[1][2] The presence of a basic pyridazine ring, a methyl group, and a polar carbonitrile functional group gives this molecule distinct physicochemical properties that dictate the optimal analytical strategies for its characterization.
This guide provides a multi-faceted analytical framework for the comprehensive characterization of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind method selection and parameter optimization. The protocols herein are designed as self-validating systems, incorporating principles from authoritative guidelines to ensure robust and reliable results.
Physicochemical Profile
A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods. The key physicochemical data for this compound are summarized below.
| Property | Value | Source / Comment |
| IUPAC Name | This compound | - |
| Synonyms | 3-Cyano-5-methylpyridazine | - |
| CAS Number | 1333319-50-8 | [3] |
| Molecular Formula | C₆H₅N₃ | PubChem CID: 15878401 |
| Molecular Weight | 119.12 g/mol | PubChem CID: 15878401 |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Data not available | Requires experimental determination |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, DMSO, Methanol) | Based on polarity and literature for similar compounds[4] |
Integrated Analytical Workflow
A complete characterization of a research compound or drug substance requires the integration of multiple analytical techniques. Each method provides a unique piece of information, and together they form a comprehensive quality profile. The logical flow from sample receipt to the final certificate of analysis is depicted below.
Caption: Integrated workflow for the complete characterization of this compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of chemical compounds. The choice between liquid and gas chromatography depends primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Causality & Rationale: HPLC is the preferred method for purity analysis of non-volatile and thermally stable compounds like this compound.[5] A reversed-phase C18 column is selected for its affinity for the moderately polar aromatic structure. The pyridazine ring contains basic nitrogen atoms, which can interact with residual silanols on the silica support, leading to poor peak shape (tailing). To mitigate this, an acidic modifier like formic acid is added to the mobile phase. This ensures the analyte is consistently protonated, minimizing secondary interactions and producing sharp, symmetrical peaks.[6][7] UV detection is ideal due to the conjugated aromatic system, which provides strong chromophoric activity.
Protocol: HPLC-UV Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.22 µm filter and degas thoroughly.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of Acetonitrile (1 mg/mL).
-
Create a working solution by diluting the stock solution 1:10 with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Injection Volume | 5 µL |
| Gradient Program | 10% B to 95% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the working solution.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area < 2.0%, Tailing Factor between 0.8 and 1.5, Theoretical Plates > 2000.
-
-
Data Analysis:
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[5] It offers high separation efficiency and provides definitive identification of impurities through their mass spectra.[8][9] This method is contingent on the thermal stability of this compound and its potential impurities in the GC inlet.
Protocol: GC-MS Impurity Identification
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Filter through a 0.45 µm syringe filter if necessary.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
-
Data Analysis:
-
Identify impurity peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each impurity and compare it against spectral libraries (e.g., NIST) for tentative identification.
-
Spectroscopic Methods for Structural Elucidation
While chromatography assesses purity, spectroscopy confirms the chemical identity and structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR is the most definitive technique for unambiguous structural confirmation.[10] ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR identifies all unique carbon atoms in the molecule. Together, they provide a complete map of the molecule's carbon-hydrogen framework.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0.00 ppm) if not already present in the solvent.[11]
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
-
Expected Spectral Features for this compound (C₆H₅N₃):
-
¹H NMR:
-
A singlet (~2.5-2.8 ppm) corresponding to the three protons of the methyl (-CH₃) group.
-
Two distinct signals in the aromatic region (~8.0-9.5 ppm), likely appearing as doublets or singlets, for the two protons on the pyridazine ring.
-
-
¹³C NMR:
-
A signal for the methyl carbon (~15-25 ppm).
-
A signal for the nitrile carbon (-C≡N) (~115-120 ppm).
-
Four distinct signals in the aromatic region (~120-160 ppm) for the four unique carbons of the pyridazine ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Rationale: FTIR is a rapid and simple method to confirm the presence of key functional groups.[1] The vibrational frequency of each bond is unique and provides a "fingerprint" of the molecule's functional makeup.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample using either the KBr pellet method (mixing ~1 mg of sample with 100 mg of dry KBr and pressing into a disk) or by placing a small amount of the solid directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
~2230-2210 cm⁻¹: Sharp, strong absorption characteristic of the nitrile (C≡N) stretch.[12][13]
-
~1600-1450 cm⁻¹: Multiple bands corresponding to C=C and C=N stretching vibrations within the aromatic pyridazine ring.[14]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
High-Resolution Mass Spectrometry (HRMS)
Causality & Rationale: Mass spectrometry provides the exact molecular weight of a compound.[9] HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically < 5 ppm), which allows for the unambiguous determination of the elemental formula.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Data Acquisition: Infuse the sample into an HRMS instrument (e.g., TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.
-
Data Analysis:
-
Expected Ion: The protonated molecule [M+H]⁺.
-
Calculated Exact Mass for [C₆H₅N₃+H]⁺: 120.0556
-
Acceptance Criterion: The measured mass should be within 5 ppm of the calculated theoretical mass.
-
Principles of Method Validation
To ensure that an analytical method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process.[15][16][17]
Caption: Logical flow for analytical method development and validation.
Key Validation Parameters (ICH Q2(R1)) [17]
| Parameter | Purpose |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference by impurities or matrix components. |
| Linearity | To demonstrate that the method's response is directly proportional to the analyte concentration over a given range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike/recovery studies. |
| Precision | The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[17] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (ECA Academy).
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (Jordi Labs).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (FDA).
-
Technical Support Center: HPLC Analysis of 3-Hydrazinylpyridazine Derivatives. (Benchchem).
-
Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. (PubMed).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (FDA).
-
Quality Guidelines. (ICH).
-
A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. (Benchchem).
-
Supplementary Information for General. 1H and 13C NMR spectra. (The Royal Society of Chemistry).
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (PubMed Central).
-
HPLC Methods for analysis of Pyridine. (HELIX Chromatography).
-
Nitrogen-Containing Heterocyclic Compounds. (ResearchGate).
-
This compound(1333319-50-8) 1H NMR spectrum. (ChemicalBook).
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (The Royal Society of Chemistry).
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (PubMed Central).
-
Synthesis and Characterization of Unique Pyridazines. (Liberty University).
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (ScienceDirect).
-
Synthesis of pyridazine and pyridopyridazine derivatives. (Universidade do Minho).
-
Nuclear Magnetic Resonance Spectroscopy. (Al-Mustansiriyah University).
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (ACS Publications).
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. This compound(1333319-50-8) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. rsc.org [rsc.org]
- 13. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. jordilabs.com [jordilabs.com]
- 17. fda.gov [fda.gov]
Development of Novel Therapeutics from 5-Methylpyridazine-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The inherent electronic features of the pyridazine ring, characterized by two adjacent nitrogen atoms, offer unique opportunities for molecular interactions with biological targets. This guide focuses on a promising, yet underexplored, member of this family: 5-Methylpyridazine-3-carbonitrile .
This document serves as a comprehensive technical guide for researchers and drug development professionals interested in leveraging this compound as a starting point for novel therapeutic discovery. We will explore its synthetic accessibility, potential for chemical diversification, and outline detailed protocols for biological screening based on the known activities of structurally related pyridazine and pyrimidine-5-carbonitrile analogs.[3][4] The protocols provided herein are designed to be adaptable and serve as a robust starting point for your research endeavors.
Physicochemical Properties and Characterization
While specific experimental data for this compound is not extensively available, we can infer its properties from its constitutional isomer, 6-methylpyridazine-3-carbonitrile, and the related 5-methylpyridine-3-carbonitrile.[1][5]
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₆H₅N₃ | PubChem |
| Molecular Weight | 119.12 g/mol | PubChem |
| Appearance | Likely a solid at room temperature | Analogy to 5-methylpyridine-3-carbonitrile[1][2] |
| Melting Point | Expected to be in the range of 80-100 °C | Analogy to 5-methylpyridine-3-carbonitrile (83-87 °C)[1][2] |
| Solubility | Predicted to have moderate solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | General characteristics of similar heterocyclic compounds. |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids/bases. | General chemical knowledge. |
Characterization: Standard analytical techniques should be employed for the structural confirmation and purity assessment of synthesized this compound and its derivatives. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic nitrile stretch (~2220-2240 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Synthetic Strategy and Derivatization Potential
The synthesis of pyridazine derivatives can be achieved through various well-established methodologies. A plausible and adaptable approach for the synthesis of this compound and its analogs is the three-component reaction, which offers high efficiency and diversity.
Protocol 1: Synthesis of Substituted Pyridazine-3-carbonitriles
This protocol is adapted from a general method for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles and can be modified for the synthesis of this compound.[6]
Objective: To synthesize a library of 5-substituted-pyridazine-3-carbonitrile derivatives.
Materials:
-
Malononitrile
-
Appropriate α-ketoaldehyde or glyoxal derivative (e.g., methylglyoxal for the parent compound)
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve malononitrile (1.0 eq) and the desired glyoxal derivative (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will often precipitate out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.
-
Collect the solid product by filtration, wash with cold water, and then a minimal amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Rationale: This one-pot, three-component reaction is highly efficient for building the pyridazine ring. The reaction proceeds through a Knoevenagel condensation followed by cyclization with hydrazine. The choice of the glyoxal derivative allows for the introduction of various substituents at the 5-position of the pyridazine ring, providing a straightforward path to a library of analogs for structure-activity relationship (SAR) studies.
Derivatization Strategies
The nitrile group and the pyridazine ring of this compound offer multiple handles for chemical modification.
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form heterocycles like tetrazoles.
-
Pyridazine Ring Functionalization: The pyridazine ring can undergo various transformations, including N-alkylation, N-oxidation, and potentially C-H activation/functionalization, although the latter may require specific catalytic systems.
Application Notes: Screening for Therapeutic Potential
Based on the extensive literature on pyridazine and pyrimidine-5-carbonitrile derivatives, compounds derived from this compound are promising candidates for several therapeutic areas.
Anticancer Activity
Numerous pyrimidine-5-carbonitrile derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases like EGFR, PI3K/mTOR, and VEGFR-2.[3][4][7]
Workflow for Anticancer Drug Discovery:
Caption: Workflow for anticancer drug discovery from this compound.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To assess the cytotoxic effects of novel this compound derivatives on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity. It provides a quantitative measure of cell viability and is a robust and high-throughput method for initial cytotoxicity screening of a compound library.
Anti-inflammatory Activity
Pyridazine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Workflow for Anti-inflammatory Drug Discovery:
Caption: Workflow for anti-inflammatory drug discovery.
Protocol 3: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
Objective: To evaluate the anti-inflammatory potential of this compound derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS (from E. coli)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent System
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Assess cell viability in parallel using the MTT assay to rule out cytotoxicity.
Rationale: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The Griess assay is a simple and sensitive method to quantify nitrite, a stable and nonvolatile breakdown product of NO. Inhibition of NO production is a hallmark of anti-inflammatory activity.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutics. Its straightforward synthesis and potential for diversification at multiple positions make it an attractive starting point for medicinal chemistry campaigns. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising compound class in oncology, inflammation, and beyond. As with any drug discovery program, iterative cycles of design, synthesis, and biological evaluation will be crucial for the successful development of clinically relevant candidates.
References
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.).
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025, August 10). ResearchGate.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
- 5-Methylpyridine-3-carbonitrile 97 42885-14-3. (n.d.). Sigma-Aldrich.
- 5-Methylpyridine-3-carbonitrile 97 42885-14-3. (n.d.). Sigma-Aldrich.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health.
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.
- A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (2025, August 7).
- 6-methylpyridazine-3-carbonitrile (C6H5N3). (n.d.). PubChemLite.
Sources
- 1. 3-氰基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Methylpyridine-3-carbonitrile 97 42885-14-3 [sigmaaldrich.com]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - 6-methylpyridazine-3-carbonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel VEGFR-2 Inhibitors Utilizing a 5-Methylpyridazine-3-carbonitrile Scaffold
Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[1] In the context of oncology, tumors exploit this pathway to ensure a dedicated blood supply, which is essential for their growth, survival, and metastasis.[2] The binding of the VEGF-A ligand to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][4] Consequently, inhibiting the VEGFR-2 kinase activity has emerged as a validated and highly effective strategy in cancer therapy.[5]
The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable chemical properties and its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[6] This application note details the strategic use of 5-methylpyridazine-3-carbonitrile as a starting material for the synthesis of a novel class of potent VEGFR-2 inhibitors, leveraging established synthetic methodologies to construct molecules designed for high-affinity binding to the target kinase.
Signaling Pathway Overview: The VEGFR-2 Cascade
To effectively design inhibitors, a thorough understanding of the target pathway is paramount. The following diagram illustrates the principal components of the VEGFR-2 signaling cascade, highlighting the central role of the kinase domain that our synthesized compounds aim to inhibit.
Caption: VEGFR-2 signaling pathway initiated by VEGF-A binding.
Synthetic Strategy: From Pyridazine Core to Potent Inhibitor
Our synthetic approach is centered on transforming this compound into a versatile amine intermediate, which can then be coupled with a suitably functionalized aromatic partner to form a bi-aryl urea, a common and effective pharmacophore in kinase inhibitors. This strategy is modular, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
The key steps in this proposed synthesis are:
-
Hydrolysis of Nitrile to Amide: The carbonitrile group is first hydrolyzed under controlled basic conditions to yield 5-methylpyridazine-3-carboxamide. This transformation is crucial as the amide can then be subjected to rearrangement to form the desired amine.
-
Hofmann Rearrangement: The carboxamide is converted to 5-methylpyridazin-3-amine. This classic reaction provides an efficient route to the key amine intermediate.
-
Urea Formation: The synthesized 5-methylpyridazin-3-amine is reacted with a substituted aryl isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to generate the final bi-aryl urea inhibitor. This particular isocyanate is chosen as it is a common component in many approved kinase inhibitors, known to occupy a hydrophobic pocket in the kinase domain.
Caption: Proposed synthetic workflow for a novel VEGFR-2 inhibitor.
Data Presentation: Inhibitory Activity of Pyridazine-Based Kinase Inhibitors
The following table summarizes the in vitro VEGFR-2 inhibitory activity of several reported compounds containing pyridazine or closely related pyridine scaffolds. This data provides a benchmark for the potencies that can be achieved with this class of heterocycles and serves as a goal for newly synthesized analogues.
| Compound ID | Scaffold Type | VEGFR-2 IC₅₀ (nM) | Reference Compound | VEGFR-2 IC₅₀ (nM) | Citation |
| Hypothetical-1 | Pyridazine-Urea | Target < 100 | Sorafenib | 53.65 | [7] |
| Compound 10 | Pyridine | 120 | Sorafenib | 100 | [6] |
| Compound 8 | Pyridine | 130 | Sorafenib | 100 | [6] |
| Compound 9 | Pyridine | 130 | Sorafenib | 100 | [6] |
| Compound 6 | Nicotinamide | 60.83 | Sorafenib | 53.65 | [7] |
| Compound 4b | Pyridine | 90 | - | - | [8] |
| Compound 32 | Pyrimidine | 800 | Sorafenib | - | [9] |
| Compound 33 | Pyrimidine | 570 | Sorafenib | - | [9] |
Experimental Protocols
Note: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 5-Methylpyridazine-3-carboxamide
Rationale: This step converts the chemically stable nitrile into an amide. The use of alkaline hydrogen peroxide is a mild and effective method for this transformation, often preventing over-hydrolysis to the carboxylic acid.[10]
-
Materials:
-
This compound (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH), 6M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Water (deionized)
-
-
Procedure:
-
To a round-bottom flask, add this compound and ethanol (approx. 10 mL per gram of starting material).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add the 6M NaOH solution (2.0 eq) while maintaining the internal temperature below 10 °C.
-
Add the 30% H₂O₂ solution (3.0 eq) dropwise via an addition funnel. Caution: This addition is exothermic. Ensure slow addition to control the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture again in an ice bath and adjust the pH to ~7 using 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-methylpyridazine-3-carboxamide as a white to off-white solid.
-
Protocol 2: Synthesis of 5-Methylpyridazin-3-amine
Rationale: The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom. This provides direct access to the key 3-aminopyridazine intermediate required for the subsequent coupling step.
-
Materials:
-
5-Methylpyridazine-3-carboxamide (1.0 eq)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Bromine (Br₂) (1.05 eq)
-
1,4-Dioxane
-
Water (deionized)
-
-
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.05 eq) to a chilled (0-5 °C) solution of 10% NaOH (4.5 eq) in a three-neck round-bottom flask equipped with a mechanical stirrer and an addition funnel. Stir for 15-20 minutes until the solution is clear yellow.
-
In a separate beaker, dissolve 5-methylpyridazine-3-carboxamide (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add the carboxamide solution to the cold sodium hypobromite solution dropwise.
-
After the addition, slowly warm the reaction mixture to 70-75 °C and maintain this temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-methylpyridazin-3-amine.
-
Protocol 3: Synthesis of 1-(5-Methylpyridazin-3-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Target Inhibitor)
Rationale: This final step constructs the core structure of the target inhibitor. The reaction of the primary amine with an isocyanate is a highly efficient method for forming the urea linkage, which is critical for binding to the hinge region of the VEGFR-2 kinase domain.
-
Materials:
-
5-Methylpyridazin-3-amine (1.0 eq)
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (catalytic amount, optional)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methylpyridazin-3-amine (1.0 eq) and anhydrous DCM.
-
Stir the solution at room temperature. If solubility is an issue, gentle warming may be applied.
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in anhydrous DCM.
-
Add the isocyanate solution dropwise to the amine solution at room temperature. A catalytic amount of triethylamine can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. A precipitate of the product should form as the reaction progresses.
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Conclusion and Future Perspectives
The protocols outlined in this document provide a robust and rational pathway for the synthesis of novel pyridazine-based VEGFR-2 inhibitors starting from the readily available this compound. The modular nature of the final urea formation step allows for the creation of diverse chemical libraries, which are essential for optimizing potency, selectivity, and pharmacokinetic properties. Future work will focus on the biological evaluation of these synthesized compounds in both enzymatic and cell-based assays to validate their inhibitory activity against VEGFR-2 and to establish a comprehensive structure-activity relationship, guiding the next generation of anti-angiogenic therapeutic agents.
References
-
ResearchGate. The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... Available from: [Link]
-
ResearchGate. IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. Available from: [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. Available from: [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available from: [Link]
-
ResearchGate. Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... Available from: [Link]
-
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. Available from: [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available from: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]
-
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Available from: [Link]
-
ResearchGate. IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. Available from: [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Available from: [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. Available from: [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
- Pyridazinyl amino derivatives as alk5 inhibitors. Google Patents.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Converting Nitriles to Amides. Chemistry Steps. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin- 3(2H)-one (4) with phenyl- and ferrocene–boronates, conducted under the conditions listed in Table 1. ResearchGate. Available from: [Link]
-
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. Available from: [Link]
-
Nitrile to Amide - Common Conditions. Organic Chemistry Portal. Available from: [Link]
-
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. Available from: [Link]
-
Synthesis and Biological Evaluation of Some N‐Arylpyrazoles and Pyrazolo[3,4‐d]pyridazines as Antiinflammatory Agents. ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. Available from: [Link]
-
Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. OrgoSolver. Available from: [Link]
-
21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. Available from: [Link]
Sources
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Methylpyridazine-3-carbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylpyridazine-3-carbonitrile. As a crucial heterocyclic building block in medicinal chemistry, optimizing its synthesis is key to efficient drug discovery pipelines.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt the synthesis to your specific laboratory context.
Section 1: Core Synthetic Strategies & Mechanistic Insights
The synthesis of this compound can be approached through several strategic disconnections. The most robust and commonly adapted methods in modern organic synthesis involve the introduction of a nitrile group onto a pre-formed 5-methylpyridazine ring.
-
Palladium-Catalyzed Cyanation of a Halogenated Precursor: This is arguably the most versatile and reliable method. It involves the cross-coupling of a halo-pyridazine (typically 3-chloro- or 3-bromo-5-methylpyridazine) with a cyanide source. The reaction is catalyzed by a palladium(0) complex. The key advantages are high functional group tolerance, generally good yields, and relatively mild conditions. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with a cyanide species and reductive elimination to yield the desired product and regenerate the catalyst.
-
The Sandmeyer Reaction: This classic transformation converts an amino group into a nitrile via a diazonium salt intermediate.[3] Starting from 3-amino-5-methylpyridazine, diazotization with a nitrite source (e.g., sodium nitrite) in an acidic medium generates a pyridazinediazonium salt.[4] Subsequent reaction with a copper(I) cyanide salt yields the target nitrile.[5] While effective, this method requires careful control of temperature due to the potential instability of the diazonium intermediate.
-
Dehydration of a Carboxamide: If 5-Methylpyridazine-3-carboxamide is readily available or can be synthesized easily, its dehydration offers a direct route to the nitrile.[6] Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or milder reagents like cyanuric chloride in DMF.[6] This route avoids the use of toxic heavy metals and cyanide salts in the final step.
This guide will focus primarily on the Palladium-Catalyzed Cyanation method due to its high success rate and adaptability.
Section 2: Experimental Protocol - Palladium-Catalyzed Cyanation
This protocol describes a representative procedure for the synthesis of this compound from 3-chloro-5-methylpyridazine using zinc cyanide.
Materials:
-
3-Chloro-5-methylpyridazine (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-5-methylpyridazine (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous DMF via syringe.
-
Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Issue 1: Low or Incomplete Conversion of Starting Material
-
Potential Cause & Explanation:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxidation. Improper handling or storage can lead to deactivation. The active catalytic species may not have formed correctly.
-
Insufficient Temperature: The oxidative addition step is often the rate-limiting step and requires sufficient thermal energy.
-
Poor Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Dppf may not be optimal for all substrates; other ligands might be necessary.
-
Inhibitors: Impurities in the starting material or solvent (e.g., water, sulfur-containing compounds) can poison the catalyst.
-
-
Troubleshooting Steps:
-
Ensure all reagents, especially the solvent, are anhydrous.[7]
-
Use freshly opened or properly stored catalyst and ligand.
-
Increase the reaction temperature in 10 °C increments, monitoring for decomposition.
-
Consider screening alternative phosphine ligands (e.g., Xantphos, SPhos).
-
Verify the purity of the 3-chloro-5-methylpyridazine starting material.
-
Issue 2: Formation of Significant Side Products
-
Potential Cause & Explanation:
-
Hydrolysis of Nitrile: The presence of water, especially at high temperatures in DMF, can lead to the hydrolysis of the product nitrile to the corresponding carboxamide or carboxylic acid.[7]
-
Homocoupling of Starting Material: Reductive elimination from a bis(aryl)palladium intermediate can lead to the formation of a bipyridazine impurity. This is more common with more reactive catalysts or at very high temperatures.
-
Decomposition: Pyridazine rings can be thermally sensitive, and prolonged heating at excessively high temperatures can lead to charring and the formation of intractable tars.
-
-
Troubleshooting Steps:
-
Rigorously dry all glassware, solvents, and reagents. Run the reaction under a strict inert atmosphere.
-
Stop the reaction as soon as the starting material is consumed to avoid prolonged heating.[7]
-
Perform a temperature optimization study to find the ideal balance between reaction rate and side product formation.
-
If hydrolysis is a major issue, consider using a less hygroscopic solvent like toluene or dioxane, although this may require adjusting the catalyst system.
-
Issue 3: Product is Contaminated with Palladium/Zinc Salts
-
Potential Cause & Explanation:
-
Incomplete Filtration/Precipitation: Fine palladium black or zinc salts may pass through standard filter paper.
-
Complexation: The nitrogen atoms in the pyridazine ring can coordinate with residual metals, making them difficult to remove through simple washing.
-
-
Troubleshooting Steps:
-
Ensure a thick, well-packed pad of Celite® is used for the initial filtration.
-
After aqueous work-up, consider stirring the organic solution with a metal scavenger (e.g., activated carbon, specific silica-based scavengers) for a few hours before final filtration and concentration.
-
A short plug of silica gel during filtration can also be effective at capturing baseline impurities and some metal residues.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common synthesis issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Which cyanide source is best? Zn(CN)₂, KCN, or something else?
-
A1: Zinc cyanide (Zn(CN)₂) is often preferred in modern palladium catalysis. It is less acutely toxic than alkali metal cyanides (like KCN or NaCN) and its lower basicity can reduce side reactions. It also facilitates the transmetalation step in the catalytic cycle. While KCN can be used, it often requires a phase-transfer catalyst if not soluble in the reaction medium. Other sources like trimethylsilyl cyanide (TMSCN) are also effective but can be more expensive.[8][9]
-
-
Q2: My starting material, 3-chloro-5-methylpyridazine, is not available. How can I prepare it?
-
A2: A common route is from the commercially available 3-amino-5-methylpyridine. This involves a diazotization reaction followed by a Sandmeyer reaction.[3][10] The amino group is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl), which is then displaced by chloride, often using a copper(I) chloride catalyst.
-
-
Q3: Can I use a different catalyst system?
-
A3: Absolutely. The field of cross-coupling is vast. For example, systems using palladium acetate (Pd(OAc)₂) as a precatalyst with various phosphine ligands are very common. For challenging substrates, more electron-rich and bulky ligands like Xantphos or Buchwald's biarylphosphine ligands may offer improved performance. Nickel-based catalysts have also emerged as a powerful, lower-cost alternative for cyanation reactions.[11]
-
-
Q4: Is it possible to perform this reaction without a metal catalyst?
-
A4: While palladium catalysis is the most common, classical nucleophilic aromatic substitution (SₙAr) is a possibility. This would involve reacting 3-chloro-5-methylpyridazine with a cyanide salt (e.g., CuCN) at very high temperatures, often in a polar aprotic solvent like DMF or NMP. This is known as the Rosenmund-von Braun reaction. However, these conditions are harsh and may not be suitable for substrates with sensitive functional groups.[12]
-
Section 5: Data Summary Table
The following table summarizes representative conditions for cyanation reactions on heteroaromatic chlorides, providing a starting point for optimization.
| Catalyst System | Ligand | Cyanide Source | Solvent | Temp (°C) | Typical Yield (%) | Reference Insight |
| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | 120 | 75-95 | Standard, reliable system for a wide range of aryl halides. |
| Pd(OAc)₂ | Xantphos | KCN | Dioxane | 110 | 70-90 | Xantphos can prevent catalyst decomposition and improve yields. |
| NiCl₂(dme) | bipy | Zn(CN)₂ | DMA | 130 | 65-85 | A lower-cost nickel alternative, may require higher temperatures.[11] |
| None (SₙAr) | None | CuCN | NMP | 150-180 | 40-70 | Classical method, requires harsh conditions, substrate-dependent.[12] |
Palladium-Catalyzed Cyanation Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
References
-
Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179–182.
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Pyrylium salts- kryptonite for the Sandmeyer reaction? (2021, March 26). Scientific Update. Retrieved January 19, 2026, from [Link]
-
Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
- Process of cyanation and nitriles produced thereby. (n.d.). Google Patents.
-
2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.). Google Patents.
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.). Google Patents.
-
2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of Pyridazine. (n.d.). ChemTube3D. Retrieved January 19, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]
-
Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (n.d.). SciELO SA. Retrieved January 19, 2026, from [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 19, 2026, from [Link]
- Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
-
5-methyl-2,2'-bipyridine. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions | MDPI [mdpi.com]
Technical Support Center: 5-Methylpyridazine-3-carbonitrile Reactions
Welcome to the technical support center for 5-Methylpyridazine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile heterocyclic building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize the formation of impurities, and troubleshoot unexpected outcomes.
Section 1: Hydrolysis of the Nitrile Group
The conversion of the nitrile moiety in this compound to a carboxylic acid or an amide is a fundamental transformation. However, the reaction is often plagued by incomplete conversion or the formation of undesired byproducts due to the electronic nature of the pyridazine ring.
FAQ 1.1: My hydrolysis of this compound to the corresponding carboxylic acid is sluggish and gives a mixture of products. What is the likely side product and how can I improve the yield of the desired acid?
Answer:
The most common side product in the hydrolysis of an aromatic nitrile is the corresponding amide (5-Methylpyridazine-3-carboxamide) . The reaction proceeds stepwise: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid. If the reaction conditions are not sufficiently forcing (e.g., low temperature, insufficient concentration of acid/base, or short reaction time), the reaction can stall at the amide intermediate.
Furthermore, the pyridazine ring itself can be susceptible to degradation under harsh hydrolytic conditions (e.g., high concentrations of strong acid or base at elevated temperatures), leading to ring-opening or other decomposition pathways.
Troubleshooting & Optimization:
-
Staged Temperature Protocol: Begin the hydrolysis at a moderate temperature (e.g., 60-70 °C) to facilitate the initial hydration to the amide. Once the starting material is consumed (as monitored by TLC or LC-MS), increase the temperature (e.g., to 100-110 °C) to drive the hydrolysis of the more stable amide intermediate to the carboxylic acid.
-
Choice of Reagent: While sodium hydroxide is commonly used, lithium hydroxide (LiOH) in water can be a highly efficient alternative for the hydrolysis of heteroaromatic esters and nitriles, often providing cleaner conversions and high yields under milder conditions than other bases.[1]
-
Monitoring: It is crucial to monitor the reaction's progress. Take aliquots to quench, extract, and analyze by LC-MS or TLC to distinguish between the starting material, the amide intermediate, and the final carboxylic acid product.
Experimental Protocol: Optimized Hydrolysis to 5-Methylpyridazine-3-carboxylic Acid
-
To a solution of this compound (1.0 eq) in water (10-20 volumes), add sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to 70 °C and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once the starting material is consumed, increase the temperature to 100 °C and continue stirring for 6-12 hours, monitoring for the conversion of the amide intermediate to the carboxylic acid.
-
Cool the reaction mixture to 0-5 °C and carefully acidify with concentrated HCl to a pH of ~3-4.
-
The product, 5-Methylpyridazine-3-carboxylic acid, should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[2]
Visualization: Hydrolysis Pathway
Below is a diagram illustrating the stepwise hydrolysis and the potential for incomplete reaction.
Caption: Pathway of nitrile hydrolysis.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nitrile group. However, this reactivity can also lead to undesired side products.
FAQ 2.1: I am performing an SNAr reaction with a nucleophile (e.g., an amine or thiol) on a halogenated precursor to this compound. I'm observing poor regioselectivity and/or di-substitution. How can this be controlled?
Answer:
This is a common issue with highly activated heteroaromatic systems. The positions on the pyridazine ring are electronically distinct, but multiple sites can be sufficiently activated for nucleophilic attack. The formation of side products in these reactions is governed by several factors:
-
Electronic Activation: The two ring nitrogen atoms and the nitrile group strongly withdraw electron density, activating the ring for nucleophilic attack.[3] The precise location of substitution depends on the position of the leaving group and the stability of the Meisenheimer intermediate.
-
Reaction Conditions: Temperature plays a critical role. Higher temperatures can overcome the activation barrier for substitution at less reactive sites, leading to a loss of selectivity.
-
Stoichiometry: Using a large excess of the nucleophile can drive the reaction towards multiple substitutions, especially if the product of the first substitution is still reactive.
Troubleshooting & Optimization:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only warm if necessary.
-
Nucleophile Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). If the nucleophile is also acting as the base, consider using a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU) to deprotonate the nucleophile, allowing for precise stoichiometric control.
-
Solvent Choice: The choice of solvent can influence reactivity. Aprotic polar solvents like DMF, DMSO, or THF are commonly used and can stabilize the charged intermediate complex.
Visualization: Controlling SNAr Selectivity
This workflow illustrates the decision-making process for optimizing an SNAr reaction.
Caption: Workflow for troubleshooting SNAr side reactions.
Section 3: General Stability and Decomposition
This compound is a stable compound under standard conditions, but like many nitrogen heterocycles, it can be susceptible to specific degradation pathways, especially under forcing conditions or prolonged storage.
FAQ 3.1: After my reaction, I've isolated a byproduct with a mass increase of 16 amu. What is this likely to be?
Answer:
A mass increase of 16 amu is the classic signature of an N-oxidation event. The pyridazine ring contains two nitrogen atoms, both of which are potential sites for oxidation to form a pyridazine-N-oxide . This can occur if oxidizing agents are present, or sometimes through aerobic oxidation catalyzed by trace metals, especially at elevated temperatures.
Pyridazine N-oxides are generally stable compounds but have different reactivity profiles and chromatographic behavior compared to the parent pyridazine.[4][5] Their formation can be a competing pathway in reactions involving certain transition metals or photochemical conditions.[5][6]
Prevention and Mitigation:
-
Inert Atmosphere: When running reactions that are sensitive to oxidation, particularly those at high temperatures or using metal catalysts, maintain an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Proper Storage: Store the starting material in a tightly sealed container, protected from light and air.
FAQ 3.2: I have observed the formation of a high-molecular-weight impurity, possibly a dimer. How can this happen?
Answer:
Dimerization can occur through several mechanisms, often promoted by radical initiators, strong bases, or certain metal catalysts.[7] For pyridazine systems, this could involve:
-
Radical Coupling: Under certain conditions (e.g., presence of peroxides or exposure to UV light), radical species can be formed, which then couple to form a bi-pyridazine derivative.
-
Base-Mediated Coupling: Strong bases can sometimes deprotonate a ring C-H bond, creating a nucleophilic species that could potentially attack another molecule of the starting material.
Prevention:
-
Avoid Radical Initiators: Ensure that solvents are free of peroxides. Avoid unnecessary exposure of the reaction mixture to UV light.
-
Careful Base Selection: Use the mildest base necessary to achieve the desired transformation.
Data Summary: Analytical Identification of Common Side Products
The following table provides a guide for identifying this compound and its potential side products using common analytical techniques.
| Compound Name | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Qualitative) | Key IR Bands (cm⁻¹) |
| This compound | 119.13 | Singlet for methyl group, distinct aromatic protons on the pyridazine ring. | ~2220-2240 (C≡N stretch) |
| 5-Methylpyridazine-3-carboxamide | 137.14 | Singlet for methyl, aromatic protons, two broad singlets for -NH₂ protons. | ~3200-3400 (N-H), ~1660-1680 (C=O) |
| 5-Methylpyridazine-3-carboxylic Acid | 138.12 | Singlet for methyl, aromatic protons, very broad singlet for -OH proton.[2] | ~2500-3300 (broad O-H), ~1700-1725 (C=O) |
| This compound-N-oxide | 135.13 | Downfield shift of aromatic protons adjacent to the N-oxide group. | ~1250-1350 (N-O stretch) |
References
- University of North Texas, Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis.
-
Basistyi, V. S., & Frederich, J. H. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters, 24(11), 2216–2220. Available at: [Link]
-
Basistyi, V. S., & Frederich, J. H. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. ACS Publications. Available at: [Link]
-
Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University and Research. Available at: [Link]
-
Wikipedia. Pyridine-N-oxide. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. Available at: [Link]
-
MDPI (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. Available at: [Link]
-
Stenutz, R. 5-methylpyridine-3-carboxylic acid. Available at: [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1998-2007. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. 5-methylpyridine-3-carboxylic acid [stenutz.eu]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 5. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification Techniques for Crude 5-Methylpyridazine-3-carbonitrile
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Methylpyridazine-3-carbonitrile (CAS 4285-14-3). The unique physicochemical properties of this heterocyclic nitrile—namely the basicity of the pyridazine ring and the polarity imparted by the nitrile group—present specific purification hurdles. This document provides a structured, problem-oriented approach to overcoming these challenges, moving from initial crude assessment to high-purity material isolation.
Section 1: Initial Assessment and Troubleshooting of Crude Product
This section addresses the preliminary evaluation of your crude material. The physical state and initial analytical data are critical indicators that guide the selection of an appropriate purification strategy.
Q1: My crude product is a dark, oily, or tar-like substance instead of the expected solid. What are the likely causes and my first steps?
A1: The expected product, this compound, is a solid with a melting point between 83-87 °C[1]. An oily or tarry consistency points towards significant impurities or product degradation.
-
Causality:
-
Polymerization: Pyridazine derivatives can be susceptible to polymerization, especially if exposed to excessive heat or acidic conditions during synthesis or workup[2].
-
Trapped Solvent: High-boiling point solvents (e.g., DMF, DMSO) used in the synthesis may be retained, depressing the melting point and leading to an oily appearance.
-
Gross Impurities: A high concentration of unreacted starting materials or liquid byproducts can prevent the crystallization of the final product.
-
-
Recommended Actions:
-
TLC Analysis: Perform a Thin-Layer Chromatography (TLC) analysis using a solvent system like Ethyl Acetate/Hexane (e.g., 30:70 v/v) to visualize the number of components. If the product spot is present but accompanied by many impurities, a robust purification like column chromatography is necessary.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but impurities might be, such as cold diethyl ether or hexane. This can often crash out the desired solid.
-
Vacuum Drying: If trapped solvent is suspected, dry the material under high vacuum for several hours, possibly with gentle warming, to remove residual solvents.
-
Q2: My TLC shows multiple spots. What are the common impurities associated with the synthesis of this compound?
A2: Identifying potential impurities is key to designing a targeted purification strategy.
-
Process-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these are common contaminants.
-
Isomeric Byproducts: Regioselectivity issues during synthesis can lead to the formation of isomers[3].
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: The nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if exposed to harsh acidic or basic conditions, particularly at elevated temperatures[2]. These impurities are significantly more polar than the target compound.
-
Polymeric materials: As mentioned, these can form under thermal stress[2].
-
These impurities can often be differentiated by their polarity on a TLC plate. The carboxylic acid will typically have a very low Rf, the amide will be more polar than the nitrile, and unreacted starting materials will have their own distinct Rf values.
Section 2: Core Purification Techniques and Troubleshooting
This section details the primary purification methods and addresses common failures in a question-and-answer format.
Recrystallization
Q3: I am struggling with recrystallization. The compound either "oils out" or the recovery is very low. How do I select the right solvent and optimize the process?
A3: Recrystallization is often the most efficient method for purifying crystalline solids to a high degree of purity. Success hinges on proper solvent selection. The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C)[4].
-
Causality of Failure:
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common when using a solvent system in which the compound's solubility changes too drastically with temperature or if the compound is impure.
-
Low Recovery: This is often due to using too much solvent or choosing a solvent in which the compound has significant solubility even when cold[5].
-
-
Troubleshooting & Optimization:
-
Systematic Solvent Screening: Test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. A good starting point for screening is provided in the table below.
-
Use a Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly[4].
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a single seed crystal from a previous batch[5].
-
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexane | Non-polar | 69 | Good for washing, likely a poor solvent for dissolution. |
| Toluene | Non-polar | 111 | May work; higher boiling point allows for greater solubility range. |
| Ethyl Acetate | Medium | 77 | A good starting point for screening. |
| Isopropanol | Polar | 82 | Often a good choice for moderately polar compounds. |
| Ethanol | Polar | 78 | Can be effective; may require an anti-solvent like water. |
| Water | Very Polar | 100 | The compound is likely sparingly soluble; can be used as an anti-solvent[6]. |
This diagram outlines a logical workflow for identifying a suitable solvent system.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Column Chromatography
Q4: My compound streaks severely on a silica gel column, leading to poor separation and broad peaks. How can I resolve this?
A4: This is the most common issue encountered when purifying pyridines and pyridazines on silica gel.
-
Causality: The basic lone pair of electrons on the pyridazine nitrogen atoms interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel[5]. This acid-base interaction causes the compound to "stick" to the stationary phase, resulting in significant peak tailing or streaking.
-
Solution: Deactivate the Stationary Phase. To prevent this strong interaction, you must add a small amount of a basic modifier to your mobile phase (eluent). This modifier will compete for the acidic sites on the silica, allowing your compound to elute smoothly.
-
Recommended Modifier: Triethylamine (Et₃N) is the most common and effective choice. Add 0.1-1% Et₃N to your eluent system (e.g., for a 30:70 Ethyl Acetate/Hexane eluent, prepare it as 30:69.5:0.5 Ethyl Acetate/Hexane/Triethylamine).
-
Alternative Stationary Phase: In challenging cases, consider using a less acidic stationary phase like neutral or basic alumina[5].
-
Section 3: Detailed Purification Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to purify crude this compound on silica gel while minimizing peak tailing[5][7].
-
TLC System Development:
-
Find a mobile phase that gives the product an Rf value of ~0.25-0.35. A good starting point is 20-40% Ethyl Acetate in Hexane.
-
Once a suitable ratio is found, add 0.5% triethylamine (Et₃N) to the system and re-run the TLC to confirm the Rf value and observe the reduction in streaking.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% ethyl acetate in hexane + 0.5% Et₃N). The consistency should be like a thin milkshake.
-
Pour the slurry into your column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or ethyl acetate.
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis to first elute non-polar impurities, followed by your target compound.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
-
This diagram illustrates the key steps for a successful column chromatography purification.
Caption: Experimental workflow for purifying this compound.
Protocol 2: Recrystallization from an Ethanol/Water System
This protocol is suitable for purifying material that is already substantially pure (>85%) but contains minor colored or more soluble impurities.
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal amount of hot ethanol to just dissolve the solid completely. Stir and maintain the temperature near the boiling point of ethanol.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (a spatula tip), swirl for 2-3 minutes, and then perform a hot gravity filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization[5].
-
Crystallization: To the hot, clear filtrate, add warm water dropwise with swirling until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. The formation of well-defined crystals should be observed. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization medium) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
References
-
Zhang, R., et al. (2022). Solvents extraction of nitrogen / sulfur-containing aromatic separation. Green Chemical Engineering. Available at: [Link]
-
Lee, M., et al. (2019). Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. Improvement of Separation Performance by Addition of Aluminum Chloride to Solvent. ResearchGate. Available at: [Link]
-
Lee, M., et al. (2019). Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction. ResearchGate. Available at: [Link]
- O'Donnell, J. (1961). Purification of heterocyclic organic nitrogen compounds. U.S. Patent 2,982,771. Google Patents.
- Siegel, W., et al. (2006). Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine. German Patent DE102005029094A1. Google Patents.
-
S. M. F. J. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences. Available at: [Link]
-
Kodera, Y., et al. (1988). Solvent extraction of nitrogen-compounds in coal liquids. ETDEWEB. Available at: [Link]
- Baker, D., et al. (1986). Preparation of substituted pyridazines. U.S. Patent 4,628,088. Google Patents.
-
ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. [Image]. Available at: [Link]
-
Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme. Available at: [Link]
-
University of Colorado Boulder. Column Chromatography. [Educational Resource]. Available at: [Link]
-
University of Calgary. Column chromatography. [Educational Resource]. Available at: [Link]
-
Wikipedia. Pyridazine. [Article]. Available at: [Link]
-
Flieger, J. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. Available at: [Link]
-
Kelly, S. M. (1992). Synthesis and Liquid Crystalline Phases of Pyridazine Derivatives III. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals. Available at: [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Gomaa, M. A.-M. (2002). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available at: [Link]
-
PubChem. Pyrazinecarbonitrile. [Database Entry]. Available at: [Link]
-
Hopkins, A. L., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Syntheses. PREPARATION OF 5-METHYL-2,2'-BIPYRIDINE. [Procedure]. Available at: [Link]
-
Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Efficient Synthesis of 5-Substituted-3-pyridazine Carbonitrile via Regioselective Reissert-Type Reaction. [Abstract]. Available at: [Link]
-
Obach, R. S., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Drug Metabolism and Disposition. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2004). Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. Molecules. Available at: [Link]
-
Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Article]. Available at: [Link]
-
PureSynth. Top Chemical Impurities Suppliers for Quality Materials. [Company Page]. Available at: [Link]
-
MDPI. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. [Journal Article]. Available at: [Link]
-
PubChem. 2-Amino-5-methyl-3-thiophenecarbonitrile. [Database Entry]. Available at: [Link]
Sources
- 1. 5-Methylpyridine-3-carbonitrile 97 42885-14-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: A Researcher's Guide to Yield Enhancement in the Synthesis of 5-Methylpyridazine-3-carbonitrile
Welcome to the technical support center for the synthesis of 5-Methylpyridazine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to overcome common synthetic challenges and optimize reaction yields. Pyridazine derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic programs.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The synthesis of substituted pyridazine carbonitriles can be approached through several strategic pathways. The most relevant methods for this specific target involve either building the pyridazine ring with the nitrile group precursor already in place or introducing the nitrile group onto a pre-formed 5-methylpyridazine scaffold.
Two prominent strategies include:
-
Ring Formation via Cyclocondensation: This "bottom-up" approach often involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For nitrile-substituted pyridazines, reagents like malononitrile can be used in multi-component reactions with glyoxals and hydrazine hydrate.[2]
-
Cyanation of a Pre-existing Pyridazine Ring: This is a common and effective "functionalization" strategy. A highly effective method is the Reissert-type reaction, which introduces a cyano group onto the pyridazine ring with high regioselectivity.[3] Another approach is the cyanation of a pyridazine N-oxide intermediate, which activates the ring for nucleophilic attack.[4][5]
Q2: My reaction yield is consistently below 30%. What are the most likely causes?
Persistently low yields are typically rooted in one or more of the following areas:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables. For instance, many pyridazine syntheses are sensitive to heat and may require careful temperature control to prevent the formation of degradation products.[6][7]
-
Reagent Quality and Stoichiometry: The purity of starting materials, especially the cyanide source and any activating agents, is paramount. Incorrect stoichiometry can lead to incomplete reactions or an increase in side products.
-
Atmospheric Contamination: Certain intermediates, particularly in metal-catalyzed reactions or those involving organometallic reagents, can be sensitive to air or moisture. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can be crucial.[8]
-
Inefficient Purification: The product may be lost during workup or purification. This compound has a melting point of 83-87 °C and is a solid, but its polarity might be similar to certain byproducts, complicating chromatographic separation.
Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the common side products?
The formation of side products is a primary cause of reduced yield. Key culprits include:
-
Isomers: In reactions involving the cyanation of a 4-substituted pyridazine, the formation of the undesired regioisomer (e.g., 4-methyl-3-pyridazinecarbonitrile) can occur if the reaction's regioselectivity is not well-controlled. Steric effects often play a significant role in directing the substitution.[3]
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, especially under acidic or basic conditions, the carbonitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) or a carboxylic acid (-COOH), leading to impurities that can be difficult to remove.
-
Over-reaction or Decomposition: Harsh reagents or prolonged heating can cause decomposition of the pyridazine ring or other unwanted transformations. Monitoring the reaction progress is essential to stop it at the optimal time.[6]
Q4: How can I effectively monitor the progress of my reaction to maximize yield?
Proper reaction monitoring prevents the formation of degradation products from over-running the reaction and ensures it has proceeded to completion.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between your starting material, product, and any major byproducts. Stain with potassium permanganate or view under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, LC-MS can be used to monitor the disappearance of starting material and the appearance of the product peak with the correct mass-to-charge ratio (m/z for C₇H₆N₂ is 118.14).[6] This technique is invaluable for identifying unknown byproducts.
Troubleshooting Guide: From Low Yield to Optimized Synthesis
This section provides a problem-oriented approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Conversion of the Starting 4-Methylpyridazine
If you are following a Reissert-type protocol and see a significant amount of unreacted starting material, consider the following workflow.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low starting material conversion.
Causality Explained: The Reissert-type reaction relies on the activation of the pyridazine ring by an acylating agent (like 4-methylbenzene-1-sulfonyl chloride) and a Lewis acid catalyst (AlCl₃).[3] Water can deactivate the Lewis acid and react with the sulfonyl chloride, halting the catalytic cycle. Therefore, ensuring all reagents and solvents are anhydrous is the most critical first step.
Problem 2: Poor Regioselectivity - Formation of Isomeric Byproducts
The formation of an isomeric carbonitrile suggests that the cyanation is not exclusively occurring at the desired C3 position.
Solutions for Improving Regioselectivity:
-
Leverage Steric Hindrance: The methyl group at the 4-position provides some steric bulk that should favor the introduction of the cyano group at the less hindered C3 position over the C5 position. The choice of activating agent can influence this; bulkier sulfonyl chlorides may enhance this effect.
-
Optimize the Lewis Acid: The nature and amount of the Lewis acid can influence the electronic distribution in the pyridazine ring and thus the regioselectivity. While AlCl₃ is reported, screening other Lewis acids like TiCl₄ or SnCl₄ might offer different selectivity profiles.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -10 °C) can often increase the kinetic preference for one isomer over the other, leading to a cleaner reaction profile.
Table 1: Example Conditions for a Reissert-Type Reaction
| Parameter | Condition | Rationale |
| Pyridazine Substrate | 4-Methylpyridazine | Starting material. |
| Activating Agent | 4-Methylbenzene-1-sulfonyl chloride | Forms the Reissert salt intermediate. |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | An effective and soluble cyanide source. |
| Catalyst | Aluminum chloride (AlCl₃) | Activates the pyridazine ring.[3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A suitable aprotic solvent. |
| Temperature | 10 °C | Balances reaction rate and selectivity.[3] |
| Aromatization | 1,8-Diazabicycloundec-7-ene (DBU) | A non-nucleophilic base to eliminate the sulfonyl group and restore aromaticity.[3] |
Optimized Experimental Protocol: Reissert-Type Synthesis
This protocol is based on established methodologies for the regioselective synthesis of pyridazine carbonitriles.[3]
Reaction Mechanism Overview
Caption: Simplified workflow of the Reissert-type cyanation reaction.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add 4-Methylpyridazine (1.0 eq) to the cooled solvent. Follow with the slow, portion-wise addition of aluminum chloride (AlCl₃, 1.2 eq). Stir the mixture for 15 minutes.
-
Activation: Add 4-methylbenzene-1-sulfonyl chloride (TsCl, 1.1 eq) to the mixture. Allow the reaction to stir at 0 °C for 30 minutes.
-
Cyanation: Slowly add trimethylsilyl cyanide (TMSCN, 1.5 eq) via syringe. Maintain the temperature at 10 °C and monitor the reaction by TLC.[3]
-
Aromatization: Once the formation of the intermediate adduct is complete (as indicated by TLC), cool the reaction back to 0 °C. Slowly add 1,8-Diazabicycloundec-7-ene (DBU, 1.5 eq) and allow the mixture to warm to room temperature, stirring for 2-4 hours until the aromatization is complete.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Safety Precautions:
-
Cyanide compounds like TMSCN are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
Lewis acids like AlCl₃ react violently with water. Ensure all glassware is scrupulously dry.
By systematically addressing potential issues of reagent quality, reaction conditions, and purification strategies, researchers can significantly improve the yield and reliability of their this compound synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Pyrodazine Synthesis.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932.
- (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers.
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Lirias. (n.d.).
- ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction....
- ResearchGate. (n.d.). Efficient Synthesis of 5-Substituted-3-pyridazine Carbonitrile via Regioselective Reissert-Type Reaction.
- (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
- (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. S. Afr. J. Chem., 66, 179–182.
- MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- Sigma-Aldrich. (n.d.). 5-Methylpyridine-3-carbonitrile 97.
- Organic Syntheses Procedure. (n.d.). 2-cyano-6-methylpyridine.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 5-Methylpyridazine-3-carbonitrile Functionalization
<
Welcome to the technical support center for the functionalization of 5-Methylpyridazine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The pyridazine core is a significant pharmacophore, and understanding the nuances of its functionalization is critical for successful synthesis campaigns.[1][2] This resource provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter when modifying this compound. Each entry details the problem, explores the underlying chemical principles, and offers actionable solutions.
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am attempting a Suzuki-Miyaura coupling on a halogenated this compound derivative, but I am consistently observing low yields of the desired product. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions involving pyridazine scaffolds are a common challenge. The electron-deficient nature of the pyridazine ring can influence catalyst activity and stability.[3][4][5][6] Several factors could be contributing to the poor outcome:
-
Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-documented issue with nitrogen-containing heterocycles.[7]
-
Substrate Decomposition: The reaction conditions, particularly the base and temperature, might be too harsh for your specific substrate, leading to decomposition.
-
Inefficient Transmetalation: The transmetalation step of the catalytic cycle can be sluggish, especially with electron-poor heterocycles.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade under the reaction conditions, reducing the effective concentration of the nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Ligand | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands can promote the reductive elimination step and stabilize the palladium catalyst, preventing decomposition. |
| Catalyst | Try different palladium sources, including pre-formed catalysts like Pd(PPh₃)₄ or palladium(II) precatalysts that are activated in situ.[5] | The choice of catalyst can significantly impact the reaction's success. Pre-formed catalysts can sometimes offer better reproducibility. |
| Base | Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu or K₂CO₃. | Stronger bases can lead to substrate degradation or unwanted side reactions. |
| Solvent | Aprotic polar solvents such as 1,4-dioxane, toluene, or DME are often effective.[5] | The solvent can influence the solubility of the reagents and the stability of the catalytic species. |
| Temperature | Start with a lower reaction temperature (e.g., 80 °C) and gradually increase if the reaction is slow.[5] | High temperatures can promote catalyst decomposition and side reactions. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add the halogenated this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required, 4-10 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Unwanted Nitrile Hydrolysis
Question: During my functionalization reaction, which is performed under aqueous basic or acidic conditions, I'm observing significant hydrolysis of the nitrile group to a carboxylic acid or amide. How can I prevent this?
Answer:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the corresponding carboxylic acid.[8][9][10] The electron-withdrawing nature of the pyridazine ring can enhance the electrophilicity of the nitrile carbon, making it more prone to nucleophilic attack by water or hydroxide ions.
Mitigation Strategies:
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to conduct the reaction under strictly anhydrous conditions. Use dry solvents, freshly distilled reagents, and perform the reaction under an inert atmosphere.
-
Non-Aqueous Workup: If an aqueous workup is necessary, keep the exposure time to a minimum and use cold solutions to slow down the rate of hydrolysis.
-
pH Control: If aqueous conditions are unavoidable, carefully control the pH. For base-sensitive substrates, a mildly acidic workup might be preferable, and vice-versa.
-
Protecting Groups: In cases where the nitrile is highly sensitive, consider protecting it. However, this adds extra steps to the synthesis and is generally a last resort.
Reaction Pathway: Nitrile Hydrolysis
Caption: Pathway of nitrile hydrolysis under acidic or basic conditions.
Regioselectivity Issues in Nucleophilic Aromatic Substitution (SNA_r)
Question: I am trying to perform a nucleophilic aromatic substitution on a di-halogenated 5-methylpyridazine derivative, but I'm getting a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Regioselectivity in nucleophilic aromatic substitution (SNAr) on pyridazine rings is governed by the electronic properties of the ring and the nature of the substituents. The positions ortho and para to the ring nitrogens are generally more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[11][12][13]
Factors Influencing Regioselectivity:
-
Electronic Effects: The electron-withdrawing pyridazine nitrogens activate the ring for nucleophilic attack. The position of the methyl group and the existing halogen will further influence the electron density at each carbon.
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position.
-
Leaving Group Ability: The nature of the halogen (I > Br > Cl > F) can influence the rate of substitution.
Strategies for Controlling Regioselectivity:
| Strategy | Description |
| Temperature Control | Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product. |
| Choice of Nucleophile | Using a bulkier nucleophile may enhance selectivity for the less sterically hindered position. |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. |
| Sequential Reactions | If possible, perform the substitutions sequentially. This often provides the best control over the final product. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common C-H functionalization strategies for the 5-methylpyridazine core?
A1: Direct C-H functionalization of pyridazines is challenging due to the electron-deficient nature of the ring.[7] However, palladium-catalyzed C-H activation methodologies are emerging. The methyl group at the 5-position can be a site for functionalization through radical reactions or deprotonation-alkylation sequences. The pyridazine ring itself can undergo C-H functionalization, often directed by a pre-installed functional group.
Q2: Can the nitrile group be used as a directing group for C-H functionalization?
A2: Yes, nitrile groups have been successfully employed as directing groups in meta-selective C-H functionalization of arenes.[14] This strategy could potentially be applied to the this compound system to achieve functionalization at the C-4 or C-6 positions.
Q3: Are there any known issues with Buchwald-Hartwig amination on halogenated this compound?
A3: Similar to Suzuki couplings, Buchwald-Hartwig aminations on pyridazine systems can be challenging due to potential catalyst inhibition by the ring nitrogens.[15][16][17] The use of specialized ligands, such as those with bulky, electron-rich phosphines, is often necessary to achieve good yields.[18] The choice of base is also critical to avoid side reactions.
Q4: How can I reduce the nitrile group to a primary amine?
A4: The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[19] The choice of reagent will depend on the other functional groups present in the molecule.
Q5: What is the best way to introduce the this compound scaffold in a synthesis?
A5: The synthesis of the pyridazine ring itself can be achieved through various methods, most commonly via the cyclization of 1,4-dicarbonyl precursors with hydrazine.[1][3] For this compound specifically, a potential route could involve the condensation of a suitable diketone or ketoester with hydrazine, followed by introduction of the nitrile group.
References
-
Al-Zoubi, R. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Al-Zoubi, R. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed, 23(11), 3014. [Link]
-
Kaur, N. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 25(15), 2099-2117. [Link]
-
Dah-Mah, D., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. PubMed, 27(23), 5186-5196. [Link]
-
Gomha, S. M., et al. (2019). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 4(31), 9134-9154. [Link]
-
Li, J., et al. (2021). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Gryko, D., et al. (2023). Challenges in the functionalization of pyridines. ResearchGate. [Link]
-
Guillaumet, G., et al. (2003). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Dah-Mah, D., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Mode. American Chemical Society. [Link]
-
ResearchGate. (2019). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]
-
El-Emary, T. I. (2007). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Stanovnik, B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Al-Hiari, Y. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
-
Abdel-Gawad, S. M., et al. (2010). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Chambers, R. D., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed, 10(17), 3329-3336. [Link]
-
Bourguignon, J. J., et al. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Current Organic Chemistry, 10(2), 159-176. [Link]
-
Bourguignon, J. J., et al. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
-
Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]
-
Morsch, L. (2023). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Organic Chemistry Explained. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Pearson+. (n.d.). Hydrolysis of Nitriles. Pearson+. [Link]
-
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
-
Royal Society of Chemistry. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Brown, D. G. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(15), 1435-1449. [Link]
-
Dherange, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735-743. [Link]
-
Topczewski, J. J., et al. (2013). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Journal of the American Chemical Society, 135(40), 15141-15144. [Link]
-
MDPI. (2022). Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation. MDPI. [Link]
-
Al-Tel, T. H. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Mini-Reviews in Organic Chemistry, 8(2), 164-180. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Guide: Overcoming Solubility Challenges with 5-Methylpyridazine-3-carbonitrile
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Methylpyridazine-3-carbonitrile. Our goal is to move beyond simple solvent lists to a mechanistic understanding of solubility, empowering you to troubleshoot effectively and design robust experimental and formulation strategies.
Part 1: Foundational Understanding - Frequently Asked Questions
This section addresses the fundamental physicochemical properties of this compound that govern its behavior in solution.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is a product of several competing structural features:
-
The Pyridazine Ring: This heterocyclic core contains two adjacent nitrogen atoms, making the molecule polar and imparting a significant dipole moment.[1][2] The lone pair of electrons on these nitrogen atoms can act as hydrogen bond acceptors with protic solvents like water.[1][3] This inherent polarity generally enhances aqueous solubility compared to a non-polar analogue like a substituted benzene ring.[4]
-
Weak Basicity: The pyridazine ring system is weakly basic, with a pKa of approximately 2.0 for the parent heterocycle.[1] This means it can be protonated under strongly acidic conditions, forming a more soluble cationic species. However, its weak basicity limits the feasibility of forming stable salts with weaker acids.[1]
-
The Nitrile Group (-C≡N): The cyano group is highly polar and can also accept hydrogen bonds from water molecules via the nitrogen atom's lone pair, contributing positively to aqueous solubility.[3]
-
The Methyl Group (-CH₃): This is a non-polar, lipophilic group that contributes unfavorably to aqueous solubility. While a single methyl group has a modest effect, it is a factor to consider.
-
Crystalline Solid State: this compound is a solid at room temperature (melting point 83-87 °C).[5][6] Significant energy, known as crystal lattice energy, must be overcome for the individual molecules to break away from the crystal structure and be solvated. This is often a primary barrier to dissolution, even for polar molecules.
Q2: I'm trying to dissolve this compound directly in a neutral aqueous buffer (e.g., PBS pH 7.4) for a biological assay, and it's not working. Why?
A2: This is a common challenge. Despite its polar functional groups, the compound's crystalline nature and the energy required to break its crystal lattice are significant hurdles. At neutral pH, the molecule is uncharged, and its solubility is limited to the intrinsic affinity of the neutral form for water. For many organic solids, this intrinsic aqueous solubility is low. Poorly water-soluble drugs are a common problem in drug development, with over 40% of new chemical entities being practically insoluble in water.[7] Your observation is consistent with the behavior of many heterocyclic compounds used in drug discovery.
Q3: How should pH be expected to affect the solubility of this compound?
A3: The solubility of this compound is expected to be strongly dependent on pH.[8] Given the weak basicity of the pyridazine ring, lowering the pH will lead to protonation of one of the ring nitrogens. This creates a cationic species, which will have a much higher affinity for polar water molecules, thereby dramatically increasing solubility.[8] Therefore, you should observe significantly higher solubility in acidic solutions (pH < 4) compared to neutral or basic solutions.
Part 2: Troubleshooting and Experimental Protocols
This section provides structured, step-by-step guidance to systematically overcome solubility issues in both aqueous and organic systems.
A. Initial Assessment: Solvent Screening
Before attempting complex methods, a systematic solvent screening is essential to identify promising candidates for your specific application (e.g., stock solution preparation, reaction medium).
A4: A tiered approach is most efficient. Start with common, less harsh solvents and progress as needed. The goal is to find a solvent that can dissolve the compound at a high enough concentration to be diluted into your final experimental medium without precipitation.
Protocol 1: Small-Scale Solubility Screening
This protocol allows for a rapid assessment using minimal compound.
-
Preparation: Weigh 1-2 mg of this compound into a small, clear glass vial (e.g., 1.5 mL).
-
Solvent Addition: Add a measured aliquot (e.g., 100 µL) of the first test solvent. This corresponds to an initial concentration of 10-20 mg/mL.
-
Observation & Agitation: Cap the vial and vortex for 30-60 seconds. Visually inspect for undissolved solid against a dark background.
-
Heating (Optional): If solid remains, gently warm the vial (e.g., to 40-50 °C) for a few minutes and vortex again. Note any temperature-dependent solubility.[9] Allow to cool to room temperature to check for precipitation.
-
Sonication (Optional): If solid persists, place the vial in a bath sonicator for 5-10 minutes. This can help break up agglomerates and accelerate dissolution.
-
Incremental Addition: If the compound dissolves, add another 1-2 mg of solid to estimate the saturation point. If it does not dissolve, add another 100 µL of solvent (halving the concentration) and repeat the process.
-
Documentation: Record the results in a table, noting whether the compound is "freely soluble" (>10 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL) at room temperature.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Typical Use Case | Rationale |
|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | Aqueous buffers, biological assays | Potential for H-bonding.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High-concentration stock solutions | Strong dipole moments effectively solvate polar molecules.[3] |
| Glycols | Propylene Glycol, PEG-400 | Formulation, in vivo studies | Water-miscible co-solvents that can increase solubility.[10] |
| Ethers | THF, Dioxane | Organic synthesis | Moderate polarity. |
| Chlorinated | Dichloromethane (DCM) | Organic synthesis, extraction | Lower polarity. |
B. Enhancing Aqueous Solubility for Biological Applications
The most common challenge is preparing a sufficiently concentrated aqueous stock solution that remains stable upon dilution into assay media.
A5: A multi-step strategy is most effective. Start with pH adjustment, and if necessary, introduce co-solvents.
Strategy 1: pH Adjustment
This is the most direct method to leverage the chemical nature of the molecule. The goal is to find the lowest pH that provides the required solubility while being compatible with your downstream experiment.
Protocol 2: pH-Dependent Solubility Profiling
-
Prepare Buffers: Make a series of simple buffers covering a range of pH values (e.g., pH 2.0, 4.0, 6.0, 7.4). A citrate buffer is suitable for the acidic range, and a phosphate buffer for the neutral range.
-
Add Compound: Add an excess of this compound to a known volume of each buffer in separate vials (e.g., 5 mg in 1 mL).
-
Equilibrate: Agitate the slurries at a constant temperature (e.g., 25 °C) for a set period (4-24 hours) to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Quantify: Carefully remove an aliquot of the supernatant, dilute it in a suitable mobile phase (e.g., acetonitrile/water), and determine the concentration using a calibrated HPLC-UV method.
-
Plot Data: Plot solubility (mg/mL or mM) versus pH to identify the optimal pH range.
Strategy 2: Co-solvents
If pH adjustment alone is insufficient or incompatible with your assay, using a water-miscible organic co-solvent is the next step. Co-solvents work by reducing the polarity of the water, making it a more favorable environment for the solute.
Protocol 3: Preparing a Co-solvent Stock Solution
-
Select Co-solvent: Start with DMSO, as it is a powerful solvent and commonly used for preparing high-concentration stock solutions (e.g., 10-50 mM).
-
Dissolve Compound: Dissolve the desired mass of this compound in the minimum required volume of 100% DMSO. Use gentle warming or sonication if needed. This is your master stock.
-
Test Dilution Stability: Perform a serial dilution of your DMSO stock into your final aqueous buffer (e.g., PBS). For example, dilute 1:100, 1:500, and 1:1000.
-
Observe for Precipitation: After dilution, let the samples sit for at least 30 minutes and inspect for any cloudiness or precipitate. This "kinetic solubility" is often more relevant for assays than equilibrium solubility.
-
Optimize: If precipitation occurs, you may need to either lower the concentration of your master stock or increase the percentage of co-solvent in the final assay medium (if tolerated by the experiment, typically <1% DMSO).
Table 2: Common Co-solvents for Aqueous Formulations
| Co-solvent | Starting Concentration in Final Medium | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | < 1% v/v | Excellent solubilizer but can be toxic to some cells at >1%. |
| Ethanol | < 5% v/v | Less potent than DMSO but often better tolerated in biological systems. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% v/v | A common excipient used in pharmaceutical formulations.[10] |
| N,N-Dimethylformamide (DMF) | < 0.5% v/v | Potent solvent, but generally more toxic than DMSO. |
A6: This is a classic sign that you are exceeding the kinetic solubility limit. The compound prefers to be self-associated in a crystal rather than solvated by water. In this case, you need excipients that can stabilize the molecule in the aqueous phase.
-
Surfactants: Surfactants like Tween® 80 or Polysorbate 80 form micelles in water.[11] The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic shell keeps the entire complex in solution. A starting concentration of 0.01-0.1% in your final buffer can be effective.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] this compound can form an "inclusion complex" where the molecule (the "guest") sits inside the cyclodextrin cavity (the "host"), increasing its apparent water solubility.[7][12] Substituted β-cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Part 3: Advanced Strategies and Summary
Q7: For long-term drug development, what are more advanced formulation strategies?
A7: For preclinical and clinical development, more robust formulation strategies are required to ensure consistent bioavailability. These often involve modifying the solid state of the active pharmaceutical ingredient (API).
-
Amorphous Solid Dispersions (ASDs): The crystalline form of the API is converted into a high-energy, amorphous state and dispersed within a polymer matrix (e.g., using spray drying or hot-melt extrusion).[13][14] The amorphous form lacks a crystal lattice, so it dissolves much more readily.[11]
-
Co-crystallization: The API is co-crystallized with a benign "co-former" to create a new crystal lattice with improved physicochemical properties, such as enhanced solubility and dissolution rate.[13]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[14] The compound is dissolved in an oil/surfactant mixture that spontaneously forms a fine emulsion in the gastrointestinal tract, facilitating absorption.
Table 3: Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | When to Use | Pros | Cons |
|---|---|---|---|---|
| pH Adjustment | Protonation of basic sites to form a soluble salt.[8] | Initial screening; aqueous assays. | Simple, effective for ionizable compounds. | Limited by compound stability and assay compatibility. |
| Co-solvents | Reduces solvent polarity, making it more favorable for the solute. | Preparing concentrated stock solutions. | High dissolving power (e.g., DMSO). | Potential for toxicity; precipitation upon dilution. |
| Surfactants | Micellar encapsulation of the compound.[11] | When dilution into buffer causes precipitation. | Effective at low concentrations. | Can interfere with some biological assays. |
| Cyclodextrins | Formation of a soluble host-guest inclusion complex.[12] | Stabilizing solutions; improving bioavailability. | Low toxicity; widely used in pharma. | Can be expensive; requires molar excess. |
| Solid Dispersions | Overcoming crystal lattice energy by creating an amorphous form.[11][13] | Advanced formulation for oral drug delivery. | Significantly improves dissolution rate and bioavailability. | Requires specialized equipment; potential for physical instability. |
References
- Vertex AI Search Grounding API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Vertex AI Search Grounding API. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Sigma-Aldrich. (n.d.). Improving API Solubility.
- Chambers, R. D., & Spink, R. C. H. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Sigma-Aldrich. (n.d.). 5-Methylpyridine-3-carbonitrile 97%.
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
Alam, O., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 5-Methylpyridine-3-carbonitrile 97%.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
N. Fabre, et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]
- BYJU'S. (n.d.). Nitriles- Structure.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.
- Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility.
- Parekar, P. B., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Current Science Research and Review.
-
Black, S. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Figshare. Retrieved from [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. 5-Methylpyridine-3-carbonitrile 97 42885-14-3 [sigmaaldrich.com]
- 6. 5-Methylpyridine-3-carbonitrile 97 42885-14-3 [sigmaaldrich.com]
- 7. ijcsrr.org [ijcsrr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. figshare.com [figshare.com]
- 10. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 13. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Stability and degradation issues of 5-Methylpyridazine-3-carbonitrile
Welcome to the Technical Support Center for 5-Methylpyridazine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability and degradation issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds in a stepwise manner, first forming the corresponding carboxamide (5-methylpyridazine-3-carboxamide) and subsequently the carboxylic acid (5-methylpyridazine-3-carboxylic acid) upon further hydrolysis.[1][2][3][4][5]
-
Oxidation: The methyl group (-CH₃) on the pyridazine ring is a potential site for oxidation. This can lead to the formation of the corresponding carboxylic acid (3-cyanopyridazine-5-carboxylic acid). The pyridazine ring itself, being electron-deficient, is generally less prone to oxidation but can be degraded under harsh oxidative conditions.
-
Photolysis: Pyridine and pyridazine derivatives can be susceptible to photodegradation upon exposure to UV light. This can lead to complex degradation pathways, including ring opening and the formation of various byproducts.
Q2: What are the recommended storage and handling conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be handled in a well-ventilated area, and exposure to direct sunlight or strong artificial light should be minimized.
Q3: I am observing an unexpected peak in my HPLC analysis of a sample containing this compound. What could it be?
A3: An unexpected peak could be a degradation product or an impurity from the synthesis. The most common degradation product is likely 5-methylpyridazine-3-carboxamide, resulting from the hydrolysis of the nitrile group. To identify the unknown peak, it is recommended to perform a forced degradation study and compare the retention time of the degradants with the unexpected peak. Further characterization using LC-MS would be necessary for definitive identification.
Q4: Can I use this compound in aqueous solutions? What precautions should I take?
A4: Yes, but with caution. Due to the potential for hydrolysis, aqueous solutions of this compound should ideally be prepared fresh before use. If storage of an aqueous solution is necessary, it should be kept at a low temperature (2-8 °C) and for a limited time. The pH of the solution should be kept close to neutral, as acidic or basic conditions will accelerate hydrolysis.[1][3][4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound and provides systematic troubleshooting steps.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Re-analyze your stock solution of this compound by HPLC to confirm its purity and concentration.
-
Assess Stability in Assay Buffer: Incubate the compound in your assay buffer under the same conditions as your experiment (time, temperature, light exposure) and analyze the sample by HPLC to check for degradation.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a validated stock solution immediately before each experiment.
-
Control for Light Exposure: Protect your samples from light during incubation, as photolytic degradation may be occurring.
-
Issue 2: Appearance of a new, more polar peak in the HPLC chromatogram over time.
-
Potential Cause: Hydrolysis of the nitrile group to the carboxamide or carboxylic acid.
-
Troubleshooting Steps:
-
pH Measurement: Check the pH of your sample solution. Acidic or basic pH will accelerate hydrolysis.
-
Forced Hydrolysis: Intentionally degrade a small sample of this compound under mild acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH at room temperature) and inject it into the HPLC. If the retention time of the new peak matches one of the degradation products, this confirms hydrolysis.
-
LC-MS Analysis: Analyze the sample by LC-MS to determine the mass of the new peak. The carboxamide will have a mass increase of 18 Da (addition of H₂O), and the carboxylic acid will have a mass increase of 19 Da (addition of H₂O and loss of NH₃).
-
Issue 3: Loss of compound purity after exposure to air.
-
Potential Cause: Oxidative degradation of the methyl group.
-
Troubleshooting Steps:
-
Inert Atmosphere: If possible, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Forced Oxidation: Treat a sample with a mild oxidizing agent (e.g., 3% H₂O₂) and analyze by HPLC. Compare the chromatogram to your sample to see if the impurity profile matches.
-
Antioxidant Addition: For solution-based experiments, consider the addition of a small amount of an antioxidant, if compatible with your downstream application.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 105°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent before analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to serve as a dark control.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
-
If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent biological assay results.
References
-
Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Available at: [Link]
-
The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Available at: [Link]
-
Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Available at: [Link]
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst. Available at: [Link]
Sources
- 1. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
The Pyridazine-3-carbonitrile Scaffold: A Comparative Analysis of Analogs in Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a diverse array of bioactive molecules.[1][2] This guide provides a comparative analysis of substituted pyridazine-3-carbonitrile analogs, focusing on their synthesis, physicochemical properties, and biological activities. While the specific compound 5-Methylpyridazine-3-carbonitrile is not extensively documented in current literature, this analysis will delve into structurally related analogs to provide researchers with a comprehensive understanding of this important chemical class.
The Pyridazine-3-carbonitrile Core: Physicochemical Properties and Reactivity
The pyridazine ring is a π-electron deficient system, which influences its chemical reactivity and physicochemical properties.[3] The presence of the electron-withdrawing nitrile group at the 3-position further enhances the electrophilicity of the pyridazine ring, making it susceptible to nucleophilic attack.[3][4]
A study by Sinha et al. investigated the electrophilicity of a series of 6-substituted pyridazine-3-carbonitrile derivatives.[4] Their findings revealed that the electrophilic character of the pyridazine core, and consequently its reactivity towards biological nucleophiles like glutathione, is modulated by the nature of the substituent at the 6-position. This has significant implications for drug design, as excessive reactivity can lead to off-target effects and toxicity.[4]
Table 1: Physicochemical Properties of Representative Heterocyclic Carbonitriles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 5-(3-methylpyridin-2-yl)pyridazine-3-carbonitrile | C11H8N4 | 196.21 | 424.2±45.0 (Predicted)[5][6] |
| 5-Methylpyridine-3-carbonitrile | C7H6N2 | 118.14 | Not Available |
Synthesis of the Pyridazine-3-carbonitrile Scaffold
Several synthetic strategies have been developed for the construction of the pyridazine ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One-Pot Three-Component Reaction
A highly efficient and atom-economical approach for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles involves a one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate.[7] This method proceeds under mild, room temperature conditions, offering a straightforward route to highly functionalized pyridazines.[7]
Experimental Protocol: One-Pot Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile [7]
-
In a suitable flask, dissolve phenylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
-
To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product precipitates from the reaction mixture and can be collected by filtration.
Causality Behind Experimental Choices: The use of a mixed ethanol/water solvent system facilitates the dissolution of both the organic reactants and the inorganic hydrazine hydrate. The reaction proceeds through a series of condensation and cyclization steps, driven by the formation of the stable aromatic pyridazine ring. The excess hydrazine hydrate ensures complete consumption of the dicarbonyl intermediate.
Caption: One-pot three-component synthesis of 3-aminopyridazines.
From Dicarbonyl Compounds and Hydrazine
A classical and versatile method for pyridazine synthesis involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives.[3] This approach allows for the introduction of a wide range of substituents at various positions of the pyridazine ring.
Caption: Dicarbonyl condensation route to substituted pyridazines.
Biological Activities of Pyridazine-3-carbonitrile Analogs and Related Derivatives
The pyridazine scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.[1][2] The nature and position of substituents on the pyridazine ring play a crucial role in determining the specific biological target and the potency of the resulting compounds.
Anticancer Activity
Numerous studies have reported the potential of pyridazine and the structurally related pyrimidine-5-carbonitrile derivatives as anticancer agents.[8][9][10][11][12] These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases.
For instance, a series of novel morpholinopyrimidine-5-carbonitrile derivatives were designed and synthesized as dual PI3K/mTOR inhibitors.[8] Several of these compounds exhibited potent antitumor activity against various cancer cell lines.[8] Similarly, another study focused on pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors, with some analogs showing high inhibitory activity against colon and breast cancer cell lines.[9]
Table 2: In Vitro Anticancer Activity of Representative Pyrimidine-5-carbonitrile Analogs
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Morpholinopyrimidine derivative 12b | Leukemia SR | 0.10 ± 0.01 | [8] |
| Morpholinopyrimidine derivative 12d | Leukemia SR | 0.09 ± 0.01 | [8] |
| Pyrimidine-hydrazone derivative 11e | HCT-116 (Colon) | 1.14 | [9] |
| Pyrimidine-hydrazone derivative 11e | MCF-7 (Breast) | 1.54 | [9] |
| Pyrimidine-hydrazone derivative 12b | HCT-116 (Colon) | >50 | [9] |
| Pyrimidine-hydrazone derivative 12b | MCF-7 (Breast) | 10.33 | [9] |
Note: The presented data is for pyrimidine analogs, as specific data for pyridazine-3-carbonitrile analogs with anticancer activity was not found in the initial searches. This highlights a potential area for future research.
Other Biological Activities
Beyond cancer, pyridazine derivatives have been investigated for a multitude of other therapeutic applications, including:
-
Antibacterial and Antifungal Activity: Certain pyridazine derivatives have demonstrated significant activity against Gram-positive bacteria.[2][13]
-
Antidiabetic Activity: Triazolo-pyridazine derivatives have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1]
-
Antihypertensive and Vasodilator Activity: Some pyridazin-3(2H)-one derivatives have shown potent vasorelaxant effects.[14]
-
Anticonvulsant Activity: The pyridazine nucleus is present in some compounds with anticonvulsant properties.[1]
Structure-Activity Relationships (SAR)
The biological activity of pyridazine-3-carbonitrile analogs is highly dependent on the nature and position of the substituents on the pyridazine ring. While a comprehensive SAR study for a single biological target is beyond the scope of this guide, some general trends can be observed from the available literature.
For the morpholinopyrimidine-5-carbonitrile series with anticancer activity, the introduction of a substituted heterocycle at the 2-position was generally found to enhance anticancer efficacy.[8] In the case of VEGFR-2 inhibiting pyrimidine-5-carbonitriles, the nature of the linker and the terminal aromatic moiety significantly influenced the potency.[9]
Caption: General Structure-Activity Relationship for Pyridazine Analogs.
Conclusion and Future Directions
The pyridazine-3-carbonitrile scaffold and its analogs represent a promising area of research in medicinal chemistry. The synthetic versatility of the pyridazine ring allows for the creation of large and diverse chemical libraries for biological screening. While significant research has been conducted on pyridazine derivatives for various therapeutic targets, the specific exploration of this compound and its close analogs appears to be an underexplored area.
Future research efforts could focus on:
-
The development of efficient and regioselective synthetic routes to 5-substituted pyridazine-3-carbonitriles.
-
Systematic evaluation of the biological activities of these analogs against a panel of disease-relevant targets.
-
In-depth structure-activity relationship studies to guide the design of more potent and selective pyridazine-based therapeutic agents.
By leveraging the rich chemistry of the pyridazine nucleus, researchers can continue to unlock its potential in the development of novel and effective treatments for a wide range of diseases.
References
-
Sinha, S., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical Research in Toxicology, 27(11), 1955-1965. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Journal of Critical Reviews, 7(13), 1125-1133. [Link]
-
Barsy, M. A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7016. [Link]
-
Barsy, M. A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(15), 9294-9315. [Link]
-
El-Emary, T. I. (2009). Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. Molecules, 14(9), 3328-3338. [Link]
-
Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & medicinal chemistry, 17(7), 2823–2829. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of enzyme inhibition and medicinal chemistry, 37(1), 895–911. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences, 5(2), 127-135. [Link]
-
Al-Warhi, T., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(19), 1739-1760. [Link]
-
Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. [Link]
-
Gomaa, M. S., et al. (2009). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Archiv der Pharmazie, 342(11), 660-667. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of enzyme inhibition and medicinal chemistry, 37(1), 895–911. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(3-methylpyridin-2-yl)pyridazine-3-carbonitrile CAS#: 749257-74-7 [chemicalbook.com]
- 6. 5-(3-methylpyridin-2-yl)pyridazine-3-carbonitrile | 749257-74-7 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In-Silico Docking of 5-Methylpyridazine-3-carbonitrile Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in-silico docking methodologies for the promising class of 5-methylpyridazine-3-carbonitrile derivatives. We will explore the rationale behind experimental choices, detail validated protocols, and compare the performance of widely-used docking software, supported by experimental data.
Heterocyclic compounds, such as pyridazine and its derivatives, are foundational scaffolds in medicinal chemistry due to their diverse biological activities. The this compound core, in particular, has garnered interest for its potential as an inhibitor of key signaling proteins implicated in cancer and inflammation. In-silico molecular docking has become an indispensable tool in the early stages of drug discovery, offering a rapid and cost-effective method to predict the binding affinity and mode of small molecules to their protein targets. This guide will navigate the critical aspects of performing and interpreting docking studies for this specific class of compounds.
The Therapeutic Potential of Pyridazine Derivatives: Targeting Key Signaling Pathways
Pyridazine and the structurally similar pyrimidine-5-carbonitrile derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of critical enzymes in cellular signaling cascades that are frequently dysregulated in disease. Key targets for these compounds include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrimidine-5-carbonitrile derivatives have been shown to act as potent inhibitors of PI3K and Akt, leading to apoptosis in cancer cells.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/Akt/mTOR pathway, promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers, making it a prime therapeutic target.
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a well-established strategy for treating inflammatory disorders and has also shown promise in cancer therapy.
The ability of pyridazine-based compounds to interact with the ATP-binding pockets of these kinases or the active sites of enzymes like COX-2 makes them attractive candidates for further development. Molecular docking studies are crucial for understanding these interactions at a molecular level and for guiding the design of more potent and selective inhibitors.
A Comparative Look at Molecular Docking Software
The choice of docking software can significantly impact the accuracy and efficiency of in-silico screening. Here, we compare three widely used platforms: AutoDock Vina, Glide, and GOLD, highlighting their strengths and weaknesses in the context of docking heterocyclic compounds like this compound derivatives.
| Feature | AutoDock Vina | Glide (Schrödinger) | GOLD (CCDC) |
| Licensing | Open-source (Free) | Commercial | Commercial |
| Ease of Use | Moderate learning curve, command-line driven | User-friendly interface (Maestro) | Moderate to steep learning curve |
| Speed | Fast, suitable for high-throughput screening | Very fast (HTVS mode) to moderate (XP mode) | Moderate speed |
| Accuracy | Good accuracy for pose prediction | High accuracy, particularly in XP mode | High accuracy, known for its genetic algorithm |
| Scoring Functions | Empirical scoring function | Multiple scoring functions (GlideScore) | Multiple scoring functions (GoldScore, ChemScore, etc.) |
| Flexibility | Flexible ligand, rigid receptor (can be modified) | Flexible ligand, induced fit docking available | Flexible ligand and partially flexible receptor |
| Best For | Academic research, initial virtual screening | Industry-standard, high-accuracy screening | Complex docking scenarios, high accuracy |
Key Considerations for this compound Derivatives:
-
AutoDock Vina is an excellent starting point for academic researchers due to its accessibility and speed. It can effectively screen large libraries of derivatives to identify initial hits.
-
Glide offers a more refined and often more accurate prediction, making it a preferred choice in industrial drug discovery settings. Its different precision modes (HTVS, SP, XP) allow for a tiered screening approach.
-
GOLD 's genetic algorithm is particularly adept at exploring a wide conformational space, which can be advantageous for flexible pyridazine derivatives.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
This section provides a detailed protocol for performing a molecular docking study of a hypothetical this compound derivative against a protein kinase target (e.g., PI3Kα) using AutoDock Vina. This protocol is designed to be a self-validating system, with checkpoints to ensure the reliability of the results.
1. Preparation of the Receptor (Protein):
-
Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For PI3Kα, a suitable entry would be 4JPS.
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound Derivative):
-
Objective: To generate a 3D structure of the ligand, assign charges, and define its rotatable bonds.
-
Procedure:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
3. Definition of the Binding Site (Grid Box Generation):
-
Objective: To define the search space for the docking simulation, typically centered on the known binding site of the protein.
-
Procedure:
-
Identify the active site of the protein. This can be done by referring to the location of the co-crystallized ligand in the PDB structure or through literature review.
-
Define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.
-
4. Running the Docking Simulation:
-
Objective: To perform the docking calculation using AutoDock Vina.
-
Procedure:
-
Use the command-line interface to run AutoDock Vina.
-
Specify the prepared receptor and ligand files, the coordinates of the grid box, and the output file name.
-
The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chances of finding the optimal binding pose but also increases the computation time.
-
5. Analysis of Docking Results:
-
Objective: To analyze the predicted binding poses and their corresponding binding affinities.
-
Procedure:
-
AutoDock Vina will generate an output file containing multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Visualize the top-ranked binding poses in a molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Visualizing the Workflow and Biological Context
To better understand the in-silico docking process and the biological relevance of targeting key signaling pathways, the following diagrams are provided.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridazine derivatives.
Validating In-Silico Predictions with Experimental Data
While in-silico docking is a powerful predictive tool, it is crucial to validate the computational results with experimental data.[1] A strong correlation between the predicted binding affinities from docking studies and the experimentally determined biological activities (e.g., IC50 values from in-vitro assays) provides confidence in the docking protocol and the predicted binding modes.
For instance, a study on pyrimidine-5-carbonitrile derivatives as potential anticancer agents targeting the PI3K/Akt pathway demonstrated that compounds with high predicted binding affinities in docking studies also exhibited low IC50 values in enzymatic assays, confirming their inhibitory potential.[2]
Table of Experimental Data for Pyrimidine-5-carbonitrile Derivatives as PI3K/Akt Inhibitors:
| Compound | Target | IC50 (µM) | Reference |
| Derivative 4d | PI3Kδ | >10 | [2] |
| Derivative 4d | PI3Kγ | >10 | [2] |
| Derivative 4d | Akt-1 | 6.51 ± 0.21 | [2] |
| Derivative 7f | PI3Kδ | 6.99 ± 0.36 | [2] |
| Derivative 7f | PI3Kγ | 4.01 ± 0.55 | [2] |
| Derivative 7f | Akt-1 | 3.36 ± 0.17 | [2] |
Note: This table presents data for pyrimidine-5-carbonitrile derivatives, which are structurally analogous to the topic of this guide. Specific experimental data for this compound derivatives was not available in the public domain at the time of writing.
Conclusion and Future Directions
In-silico docking is a cornerstone of modern drug discovery, providing invaluable insights into the molecular interactions that govern biological activity. For the promising class of this compound derivatives, a well-designed and validated docking workflow can accelerate the identification of potent and selective inhibitors for therapeutic targets such as PI3K, EGFR, and COX-2.
This guide has provided a comprehensive overview of the key considerations for such studies, from the selection of appropriate docking software to the execution of a detailed experimental protocol and the critical importance of experimental validation. By integrating computational predictions with empirical data, researchers can confidently advance the development of novel pyridazine-based therapeutics. Future work should focus on synthesizing and experimentally testing a focused library of this compound derivatives to build a robust structure-activity relationship and further validate the in-silico models presented here.
References
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Available at: [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. Available at: [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pro-Drug. Available at: [Link]
-
Quick Comparison of Molecular Docking Programs. YouTube. Available at: [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
-
In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase. PMC. Available at: [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. Available at: [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. Available at: [Link]
-
COX Inhibitors. NCBI Bookshelf. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Methylpyridazine-3-carbonitrile Compounds
Introduction: The Pyridazine Scaffold and the Imperative of Rigorous Validation
The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1][2] Its high polarity can enhance aqueous solubility, and its two adjacent nitrogen atoms provide a robust hydrogen-bonding capacity crucial for drug-target interactions.[1][3] When functionalized, as in 5-Methylpyridazine-3-carbonitrile, these compounds present intriguing possibilities as modulators of key biological pathways. Derivatives of similar heterocyclic cores, such as pyrimidines and pyridazines, have shown promise as potent kinase inhibitors and anti-proliferative agents.[4][5][6][7]
However, the journey from a promising chemical structure to a validated biological tool or therapeutic lead is paved with rigorous, multi-tiered experimental validation. A preliminary "hit" in a high-throughput screen is merely the starting point. True scientific advancement demands a systematic de-risking process that confirms the compound's activity, elucidates its mechanism of action, and establishes its specificity.
This guide provides a comprehensive, field-proven framework for validating the biological activity of a novel this compound compound, which we will refer to as MPC-001 . We will operate under the hypothesis that MPC-001 is an inhibitor of the Janus Kinase (JAK) family, a critical node in cytokine signaling pathways often implicated in inflammatory diseases and cancers.[8][9][10] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental choice.
The Validation Gauntlet: A Multi-Tiered Approach
Caption: A logical workflow for validating a novel bioactive compound.
Tier 1: Assessing General Cellular Activity and Cytotoxicity
Expertise & Rationale: Before investigating a specific molecular target, we must first answer a fundamental question: does MPC-001 exert any biological effect on whole, living cells? This initial step is critical for determining the compound's potency and establishing a concentration range for subsequent, more targeted experiments. A compound that only shows activity at concentrations that induce general cytotoxicity is often a poor candidate for further development. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a reaction driven by mitochondrial dehydrogenases.[12][13]
Comparative Data: Anti-Proliferative Activity
The following table presents hypothetical data comparing MPC-001 to Ruxolitinib, a known JAK1/JAK2 inhibitor[10][14], in a human erythroleukemia cell line (HEL 92.1.7), which exhibits constitutive JAK-STAT signaling.
| Compound | Target(s) | Cell Line | Assay Type | IC₅₀ (nM) |
| MPC-001 (Test) | Hypothesized JAK inhibitor | HEL 92.1.7 | MTT Assay (72h) | 150 |
| Ruxolitinib (Positive Control) | JAK1 / JAK2 | HEL 92.1.7 | MTT Assay (72h) | 85 |
| MPC-001-inactive (Negative Control) | Inactive Analog | HEL 92.1.7 | MTT Assay (72h) | > 10,000 |
| Vehicle (DMSO) | N/A | HEL 92.1.7 | MTT Assay (72h) | No Effect |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[11][15][16]
-
Cell Seeding:
-
Prepare a single-cell suspension of HEL 92.1.7 cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to acclimatize.
-
-
Compound Treatment:
-
Prepare serial dilutions of MPC-001, Ruxolitinib, and an inactive analog in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Add the diluted compounds to the respective wells. Include "vehicle only" (DMSO) and "media only" (no cells) controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate for 4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[15]
-
Incubate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[13]
-
Tier 2: Validating Direct Target Engagement via In Vitro Kinase Assay
Expertise & Rationale: The MTT assay demonstrated that MPC-001 has a potent anti-proliferative effect. However, this is a phenotypic observation; it does not prove that the effect is due to the inhibition of our hypothesized target, JAK2. To establish a direct link, we must remove the complexities of the cellular environment and test whether MPC-001 can inhibit the purified JAK2 enzyme directly. A cell-free in vitro kinase assay is the gold standard for this purpose.[17][18] This assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase, a reaction that can be quantified.
Comparative Data: Kinase Inhibitory Potency and Selectivity
This table shows hypothetical results from an in vitro kinase assay, assessing the potency of MPC-001 against JAK2 and its selectivity against a related kinase, TYK2. High selectivity is a desirable trait for a drug candidate, as it can reduce off-target effects.
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) |
| MPC-001 (Test) | JAK2 | ADP-Glo Kinase Assay | 95 |
| MPC-001 (Test) | TYK2 (off-target) | ADP-Glo Kinase Assay | 1,250 |
| Ruxolitinib (Positive Control) | JAK2 | ADP-Glo Kinase Assay | 3.3 |
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay that measures ADP production, a universal product of kinase reactions.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute purified, recombinant human JAK2 enzyme and a suitable peptide substrate in the reaction buffer.
-
Prepare a solution of ATP at a concentration equal to its Km for JAK2.
-
Prepare serial dilutions of MPC-001 in reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound (MPC-001) or vehicle (DMSO).
-
Add the JAK2 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.[17]
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a light signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Tier 3: Confirming Mechanism of Action in a Cellular Context
Expertise & Rationale: We have now established two critical facts: MPC-001 inhibits cell proliferation (Tier 1) and directly inhibits the purified JAK2 enzyme (Tier 2). The final and most crucial step is to connect these two findings. We must demonstrate that MPC-001 engages and inhibits JAK2 within a living cell, leading to the blockade of its downstream signaling pathway. The JAK-STAT pathway is a direct signal transduction cascade where activated JAKs phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[10] Phosphorylated STATs (p-STATs) then translocate to the nucleus to regulate gene expression.[14] Therefore, a reduction in the level of p-STAT3 following cytokine stimulation would be strong evidence of intracellular JAK inhibition. Western blotting is a powerful technique to detect these specific post-translational modifications.[19][20][21]
Signaling Pathway: JAK-STAT Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by MPC-001.
Comparative Data: Inhibition of STAT3 Phosphorylation
This table summarizes hypothetical quantitative data from a Western blot experiment, showing the effect of MPC-001 on IL-6-induced STAT3 phosphorylation.
| Treatment | Concentration | p-STAT3 (Tyr705) Level (Fold Change vs. Stimulated Control) |
| Untreated (Control) | - | 0.05 |
| IL-6 Stimulated (Vehicle) | 10 ng/mL | 1.00 |
| IL-6 + MPC-001 | 1 µM | 0.15 |
| IL-6 + Ruxolitinib | 1 µM | 0.10 |
Protocol: Western Blot for Phospho-STAT3
This protocol is based on standard Western blotting procedures.[19][20][22]
-
Cell Culture and Treatment:
-
Seed HEL 92.1.7 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4 hours to reduce basal signaling activity.
-
Pre-treat cells with MPC-001, Ruxolitinib, or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Interleukin-6 (IL-6) (10 ng/mL) for 30 minutes to activate the JAK-STAT pathway. Leave one well unstimulated as a negative control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the p-STAT3 signal.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This multi-tiered validation guide demonstrates a logical and rigorous pathway for characterizing the biological activity of a novel compound like this compound (MPC-001). By systematically progressing from a broad cellular phenotype to direct target engagement and finally to the confirmation of the intracellular mechanism of action, we build a robust, evidence-based case for the compound's activity. This approach, grounded in sound scientific principles and supported by well-controlled experiments, is essential for identifying and advancing promising molecules in the complex landscape of drug discovery and chemical biology.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
-
Martens, S. (2023, September 23). In vitro kinase assay. protocols.io. Available from: [Link]
-
Wikipedia contributors. (n.d.). Janus kinase inhibitor. Wikipedia. Available from: [Link]
-
Al-Nahrain University, College of Medicine. (2023, February 27). MTT (Assay protocol). protocols.io. Available from: [Link]
-
Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Li, Y. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 80, 106210. Available from: [Link]
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. BenchChem.
-
Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 13, 1035992. Available from: [Link]
-
Moon, S., & Kim, W. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(1), e2687. Available from: [Link]
-
Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2019). JAK Inhibitors: New Treatments for RA and beyond. researchopenworld.com. Available from: [Link]
-
Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of medicinal chemistry, 61(21), 9456–9484. Available from: [Link]
-
Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available from: [Link]
-
Al-Attas, R., Al-Akl, N. S., Al-Dies, A. M., El-Senduny, F. F., & Badria, F. A. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(11), 1390. Available from: [Link]
-
Smalley, K. S., & Lioni, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 19–28. Available from: [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available from: [Link]
-
Meanwell, N. A. (2023, April 20). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available from: [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available from: [Link]
-
Jones, C. A., & Borkovich, K. A. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology, 529, 219–230. Available from: [Link]
-
ResearchGate. (n.d.). The structures of pyridazines and related drugs. ResearchGate. Available from: [Link]
-
Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. Available from: [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. Available from: [Link]
-
Eissa, I. H., Mahdy, H. A., Khalifa, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12, 12345-12367. Available from: [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-ghamry, M. A. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Archiv der Pharmazie, 349(9), 688–697. Available from: [Link]
-
ResearchGate. (2004). The detection of MAPK signaling. ResearchGate. Available from: [Link]
-
Mangalagiu, I. I., Zbancioc, G., & Antoci, V. (2017). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International journal of molecular sciences, 18(12), 2728. Available from: [Link]
-
Kos, J., Zadrazilova, I., Nemecek, J., Konecny, K., & Dolezal, M. (2017). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 22(10), 1735. Available from: [Link]
-
Ancellin, N., et al. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1629–1636. Available from: [Link]
-
Akhtar, W., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(10), 1345. Available from: [Link]
-
Eissa, I. H., Mahdy, H. A., & Khalifa, M. M. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential ant. The Royal Society of Chemistry. Available from: [Link]
-
El-Naggar, M., et al. (2020). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 10, 24536-24553. Available from: [Link]
-
CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]
-
Al-Warhi, T., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry, 116, 105322. Available from: [Link]
-
El-Metwaly, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1014-1031. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11, 23456-23472. Available from: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2010). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. European journal of medicinal chemistry, 45(11), 5038–5043. Available from: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchopenworld.com [researchopenworld.com]
- 11. clyte.tech [clyte.tech]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. In vitro kinase assay [protocols.io]
- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylpyridazine-3-carbonitrile vs. 5-Methylpyridine-3-carbonitrile in synthesis
An In-Depth Comparative Guide to 5-Methylpyridazine-3-carbonitrile and 5-Methylpyridine-3-carbonitrile in Synthesis
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, biological activity, and synthetic accessibility of a lead compound. Among the myriad of nitrogen-containing heterocycles, pyridines and pyridazines represent two closely related yet distinct families. This guide provides an in-depth, objective comparison of this compound and 5-Methylpyridine-3-carbonitrile, two building blocks of significant interest in medicinal chemistry. We will explore their structural nuances, comparative reactivity, synthetic pathways, and applications, supported by experimental data, to inform rational scaffold selection in drug design.
Structural and Physicochemical Properties: A Tale of Two Rings
The primary distinction between this compound and 5-Methylpyridine-3-carbonitrile lies in the core aromatic ring: the former possesses a 1,2-diazine (pyridazine) ring, while the latter contains a simple azine (pyridine) ring. This seemingly subtle difference—the introduction of an adjacent nitrogen atom—has significant consequences for the molecule's electronic and physical properties.
The pyridazine ring is endowed with unique physicochemical properties, including weak basicity and a high dipole moment.[1] These characteristics can be advantageous in drug design, where pyridazines are sometimes used as less lipophilic and beneficial substitutes for phenyl rings or other azines.[1] For instance, replacing a phenyl ring with a pyridazine can reduce the LogP by as much as two log units, potentially improving water solubility.[2]
| Property | This compound | 5-Methylpyridine-3-carbonitrile |
| Molecular Formula | C7H6N2 | C7H6N2 |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol |
| Appearance | Solid | Solid |
| Melting Point | Not specified | 83-87 °C |
| Boiling Point | 424.2±45.0 °C (Predicted for a related structure)[3] | Not specified |
| pKa (Conjugate Acid) | Estimated to be lower than pyridine due to the inductive effect of the second nitrogen. | ~5.23 (for pyridine)[4] |
The presence of the second nitrogen atom in the pyridazine ring makes it more electron-deficient than pyridine.[5] This increased electron-withdrawing nature influences the basicity of the ring nitrogens and the reactivity of the entire molecule.
Synthesis and Accessibility
While both pyridines and pyridazines are staples in medicinal chemistry, pyridines are generally more synthetically accessible.[6] The synthesis of pyridazines can be more challenging due to the electronically dissonant arrangement of the heteroatoms.[7]
Synthesis of 5-Methylpyridine-3-carbonitrile:
The pyridine-3-carbonitrile moiety is a versatile building block, and various synthetic routes are available.[8] One common approach involves the cyclocondensation of a β-unsaturated carbonyl compound with a source of ammonia, followed by subsequent functional group manipulations. Another route is the cyanation of a corresponding halogenated pyridine, for example, using zinc cyanide and a palladium catalyst.[9]
Synthesis of this compound:
The synthesis of pyridazine-carbonitriles often involves cycloaddition reactions. A notable method is the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine and an appropriate dienophile.[10] Another approach is a one-pot, three-component reaction of malononitrile, an arylglyoxal, and hydrazine hydrate.[11]
Diagram of a General Synthetic Approach for Pyridazine-carbonitriles:
Caption: Reactivity comparison of pyridine and pyridazine rings.
Application in Drug Discovery and Medicinal Chemistry
Both 5-methylpyridine-3-carbonitrile and this compound are valuable building blocks in the synthesis of pharmacologically active compounds. [8]The choice between these two scaffolds can significantly impact a drug candidate's properties.
5-Methylpyridine-3-carbonitrile in Drug Discovery:
The pyridine-3-carbonitrile moiety is a key pharmacophore in the design of various kinase inhibitors, which are crucial in oncology. [8]The pyridine ring is a common scaffold in medicinal chemistry and is present in numerous approved drugs. [12] This compound and the Pyridazine Scaffold in Drug Discovery:
Pyridazine and its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties. [13]The pyridazine core is also of interest in agriculture. [13] Bioisosteric Replacement and Metabolic Stability:
In drug design, the concept of bioisosteric replacement is often employed to fine-tune a molecule's properties. Replacing a pyridine ring with a pyridazine can be a viable strategy to modulate a compound's metabolic stability, solubility, and target engagement. [10] The incorporation of nitrogen atoms into an aromatic system generally increases metabolic stability by reducing the potential for oxidative metabolism. [14]Therefore, a pyridazine-containing compound may exhibit improved metabolic stability compared to its pyridine analog. However, this is not a universal rule, and the overall impact on metabolic stability depends on the specific molecular context. In some cases, the pyridazine ring itself can be susceptible to oxidation. [15] One study on nicotinic acetylcholine receptor (nAChR) ligands found that the bioisosteric replacement of a pyridine with a pyridazine resulted in a 30-fold lower affinity for the (α4)2(β2)3 subtype. [10]This highlights that while bioisosteric replacement can be a powerful tool, it can also lead to unpredictable changes in biological activity.
Experimental Protocol: Palladium-Catalyzed Cyanation of a Halopyridine
This protocol provides a general method for the synthesis of a pyridine-3-carbonitrile from a corresponding chloropyridine, a reaction that could be adapted for the synthesis of 5-methylpyridine-3-carbonitrile.
Objective: To synthesize a pyridine-3-carbonitrile via a palladium-catalyzed cyanation reaction.
Materials:
-
2-Chloro-5-methylpyridin-3-amine (or other suitable halopyridine)
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Reaction vial
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (or other suitable eluents)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the starting halopyridine (1 equivalent) in anhydrous DMF in a reaction vial.
-
Add zinc cyanide (1 equivalent) to the solution.
-
Degas the reaction mixture for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Seal the reaction vial and heat the mixture to 105 °C.
-
Stir the reaction at this temperature for 20 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through diatomaceous earth and wash the filter cake with a suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the target pyridine-3-carbonitrile.
This protocol is adapted from a similar synthesis described in the literature. [9]
Conclusion: Making an Informed Choice
The choice between this compound and 5-Methylpyridine-3-carbonitrile is a strategic decision that should be guided by the specific goals of the research program.
-
Choose 5-Methylpyridine-3-carbonitrile when:
-
A well-established and synthetically accessible scaffold is desired.
-
The specific electronic properties of the pyridine ring are known to be favorable for the target interaction.
-
A vast body of literature on pyridine chemistry can be leveraged.
-
-
Choose this compound when:
-
Modulation of physicochemical properties such as solubility and lipophilicity is a primary objective.
-
Enhanced metabolic stability is sought, although this needs to be empirically verified.
-
The unique electronic and hydrogen-bonding capabilities of the pyridazine ring are hypothesized to offer an advantage in target binding.
-
Exploring novel chemical space is a key goal, as pyridazines are generally less explored than pyridines in drug discovery. [6] Ultimately, the optimal choice will depend on a careful analysis of the structure-activity relationships, structure-property relationships, and the synthetic feasibility for a given project. This guide provides a foundational understanding to aid researchers in making a more informed and rational decision in their synthetic and drug discovery endeavors.
-
References
- 5-Methylpyridine-3-carbonitrile | 42885-14-3 - Benchchem.
- Pyridine-to-Pyridazine Skeletal Editing | Journal of the American Chemical Society.
- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed.
- 5-Methylpyridine-3-carbonitrile 97 42885-14-3 - Sigma-Aldrich.
- Aromatic Bioisosteres - Cambridge MedChem Consulting.
- Assessing the Metabolic Stability of 3-Pyridazinealanine and Analogs: A Compar
- 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 - ChemicalBook.
- 5-Methylpyridine-3-carbonitrile 97 42885-14-3 - Sigma-Aldrich.
- IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine | PDF - Scribd.
- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
- 5-Methylpyridine-3-carbonitrile 97 42885-14-3 - Sigma-Aldrich.
- 5-(3-methylpyridin-2-yl)pyridazine-3-carbonitrile - ChemicalBook.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. - Semantic Scholar.
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
- Pyridine - Wikipedia.
- A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles.
- 5-Methylpyridine-3-carbonitrile 97 42885-14-3 - Sigma-Aldrich.
- 5-Methylpyridine-3-carbonitrile 97 42885-14-3 - Sigma-Aldrich.
- The Chromenopyridine Scaffold: A Privileged Pl
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. 5-(3-methylpyridin-2-yl)pyridazine-3-carbonitrile CAS#: 749257-74-7 [m.chemicalbook.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]
- 10. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture | MDPI [mdpi.com]
- 14. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of Aza-Aromatic Carbonitriles as Kinase Inhibitors: Insights from Pyrimidine-5-carbonitrile Derivatives and Extrapolations to the 5-Methylpyridazine-3-carbonitrile Scaffold
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of aza-aromatic carbonitriles, a class of heterocyclic compounds with significant potential in drug discovery. Due to the limited availability of direct SAR studies on 5-methylpyridazine-3-carbonitrile derivatives in publicly accessible literature, this document will focus on the extensively researched and structurally related pyrimidine-5-carbonitrile scaffold. The principles derived from the SAR of pyrimidine-5-carbonitrile derivatives as potent kinase inhibitors will be used to extrapolate potential SAR trends for the less-explored this compound core. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Aza-Aromatic Carbonitrile Scaffold in Medicinal Chemistry
Aza-aromatic ring systems are privileged scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and engage in various non-covalent interactions with biological targets. The inclusion of a carbonitrile (-C≡N) group is a common strategy in drug design, as it can act as a hydrogen bond acceptor, a metabolic stabilizer, and a key component of the pharmacophore, contributing to target affinity and selectivity.
The pyrimidine-5-carbonitrile core, in particular, has been the subject of numerous investigations, leading to the development of potent inhibitors of various protein kinases.[1][2][3][4][5][6][7][8][9] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
While structurally similar, the this compound scaffold presents a different arrangement of nitrogen atoms, which can influence the molecule's electronic properties, dipole moment, and hydrogen bonding capacity. The presence of a methyl group at the 5-position also introduces a lipophilic substituent that can impact solubility, metabolism, and steric interactions within the target's binding site. Understanding the SAR of the well-characterized pyrimidine analogs provides a logical starting point for the rational design of novel this compound derivatives.
Comparative SAR of Pyrimidine-5-carbonitrile Derivatives as Kinase Inhibitors
The versatility of the pyrimidine-5-carbonitrile scaffold is evident from its successful application in targeting several key kinase families. This section will compare the SAR of derivatives designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.
A series of pyrimidine-5-carbonitrile derivatives have been designed as ATP-competitive EGFR inhibitors.[1][3][4] The general SAR for these compounds can be summarized as follows:
-
Substitution at the 2- and 4-positions: These positions are crucial for interacting with the hinge region of the kinase domain. Typically, an amino or substituted amino group at the 2- or 4-position forms a key hydrogen bond with the backbone of the hinge region.
-
Aryl or Heteroaryl Groups: The presence of aryl or heteroaryl moieties at the other of the 2- or 4-positions allows for van der Waals interactions within the hydrophobic pocket of the ATP-binding site.
-
The 5-carbonitrile group: This group often extends into a solvent-exposed region or forms additional interactions, contributing to the overall binding affinity.
Key Experimental Findings for EGFR Inhibitors:
One study reported a series of pyrimidine-5-carbonitrile derivatives with potent activity against both wild-type (WT) and mutant (T790M) EGFR.[3][4] Compound 11b from this series, with a 4-(3-chloro-4-fluorophenylamino) group and a 2-(diethylamino)ethanethio substituent, demonstrated exceptional activity.[3][4]
| Compound | R Group (at position 2) | R' Group (at position 4) | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | HCT-116 IC50 (µM) |
| 11b | -S(CH2)2N(C2H5)2 | -NH-(3-Cl, 4-F-Ph) | 0.09 | 4.03 | 3.37 |
| Erlotinib | - | - | - | - | >10 |
SAR Insights: The combination of a substituted anilino group at the 4-position and a flexible, basic side chain at the 2-position appears to be optimal for potent EGFR inhibition. The halogen substitutions on the phenyl ring likely enhance binding affinity through favorable interactions in the hydrophobic pocket.
VEGFR-2 is another receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Novel pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties have been synthesized and evaluated as VEGFR-2 inhibitors.[2] The SAR of these compounds highlights the importance of the linker and the substituents on the appended aromatic rings.
Key Experimental Findings for VEGFR-2 Inhibitors:
In a study by Hassan et al., compound 11e emerged as a highly potent VEGFR-2 inhibitor with excellent cytotoxic activity against cancer cell lines.[2]
| Compound | Linker and Substituent | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 11e | Hydrazone with 4-chlorophenyl | 0.61 | 1.14 | 1.54 |
| 12b | Benzylidene with 4-hydroxyphenyl | 0.53 | 10.33 | 8.96 |
| Sorafenib | - | 0.19 | 8.96 | 11.83 |
SAR Insights: The presence of a hydrazone linker and a 4-chlorophenyl group in compound 11e was found to be more favorable for broad-spectrum anticancer activity compared to the benzylidene linker in 12b , even though 12b showed slightly better VEGFR-2 inhibition.[2] This suggests that the overall cellular activity is influenced by factors beyond just enzyme inhibition, such as cell permeability and off-target effects.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer.
Morpholinopyrimidine-5-carbonitrile derivatives have been investigated as dual PI3K/mTOR inhibitors.[8] The key structural feature of these compounds is the morpholine moiety, which is a common motif in PI3K inhibitors.
Key Experimental Findings for PI3K/mTOR Inhibitors:
A study on morpholinopyrimidine-5-carbonitriles identified Schiff bases as the most active analogs.[8] Compounds 12b and 12d exhibited excellent antitumor activity.[8]
| Compound | R Group | PI3Kα IC50 (µM) | mTOR IC50 (µM) | Leukemia SR GI50 (µM) |
| 12b | 4-chlorophenyl | 0.17 | 0.83 | 0.10 |
| 12d | 4-fluorophenyl | 1.27 | 2.85 | 0.09 |
SAR Insights: The nature of the substituent on the phenyl ring of the Schiff base significantly impacts the activity. A chloro-substitution at the 4-position (12b ) resulted in more potent PI3Kα and mTOR inhibition compared to a fluoro-substitution (12d ).[8] This highlights the sensitivity of the kinase active site to the electronic and steric properties of the substituents.
Extrapolating SAR to this compound Derivatives
Based on the comprehensive SAR data from pyrimidine-5-carbonitrile derivatives, we can propose a logical framework for the design of novel this compound-based kinase inhibitors.
Proposed Design Strategy and Workflow:
Caption: A workflow for extrapolating SAR from pyrimidine-5-carbonitriles to the design and optimization of this compound derivatives.
Key Hypotheses for this compound SAR:
-
Hinge-Binding Region: The nitrogen at position 2 of the pyridazine ring is a likely candidate for forming a hydrogen bond with the kinase hinge region, analogous to the nitrogens in the pyrimidine ring. Therefore, substitution at the adjacent position 6 with groups capable of hydrogen bonding (e.g., -NHR) would be a primary focus.
-
Hydrophobic Pocket Interactions: The position 4 of the pyridazine ring would be a suitable location for introducing aryl or heteroaryl groups to interact with the hydrophobic pocket of the ATP-binding site.
-
Role of the 5-Methyl Group: The methyl group at the 5-position will likely influence the overall conformation of the molecule and could have both beneficial and detrimental effects. It may enhance binding through hydrophobic interactions if the pocket allows, or it could cause steric clashes. Its effect on solubility will also need to be considered.
-
The 3-Carbonitrile Group: Similar to its role in the pyrimidine scaffold, the 3-carbonitrile group is expected to contribute to binding affinity and can be a point for further modification to explore interactions with the solvent-exposed region.
Experimental Protocols
To facilitate the exploration of this compound derivatives, this section provides representative experimental protocols for synthesis and biological evaluation, adapted from the literature on pyrimidine-5-carbonitriles.
A common synthetic route to 2,4-disubstituted pyrimidine-5-carbonitriles involves a multi-step process starting from simple precursors.
Caption: A generalized synthetic workflow for the preparation of disubstituted pyrimidine-5-carbonitrile derivatives.
Step-by-Step Protocol (Example):
-
Synthesis of the Pyrimidine Core: A mixture of an appropriate aldehyde, ethyl cyanoacetate, and urea (or thiourea) in ethanol is refluxed in the presence of a base (e.g., potassium carbonate) to yield the corresponding dihydropyrimidinone/-thione.
-
Chlorination: The pyrimidinone/-thione is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the corresponding 2,4-dichloropyrimidine-5-carbonitrile.
-
Sequential Nucleophilic Substitution: The dichlorinated intermediate is then subjected to sequential nucleophilic substitution reactions with various amines at different temperatures to introduce the desired substituents at the 2- and 4-positions. The differential reactivity of the two chlorine atoms often allows for selective substitution.
This protocol describes a typical method for evaluating the inhibitory activity of test compounds against a specific kinase.
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add the kinase, peptide substrate, and test compounds to the wells of a 96-well plate and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C). d. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. e. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure: a. Seed the cells in 96-well plates at a specific density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ or GI₅₀ value.
Conclusion and Future Directions
The pyrimidine-5-carbonitrile scaffold has proven to be a highly versatile platform for the development of potent kinase inhibitors with significant anticancer activity. The SAR studies of these derivatives have provided valuable insights into the key structural requirements for effective inhibition of targets such as EGFR, VEGFR-2, and PI3K.
While direct experimental data on this compound derivatives is currently sparse, the principles established from their pyrimidine analogs offer a solid foundation for the rational design of novel compounds based on this underexplored scaffold. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to validate the extrapolated SAR hypotheses and to uncover the unique therapeutic potential of this chemical space. The systematic exploration of substituents at positions 4 and 6, coupled with a thorough investigation of the influence of the 5-methyl group, will be crucial in advancing these compounds towards clinical development.
References
-
Hassan, A. A. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 13(3), 325-341. [Link]
-
Abdelgawad, M. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(10), 4586-4601. [Link]
-
Hassan, A. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1863. [Link]
-
Gaber, H. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(39), 7879-7901. [Link]
-
Gaber, H. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed, 33026368. [Link]
-
Al-Romaigh, F. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
-
El-Damasy, D. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
-
Jorda, R., et al. (2017). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 22(11), 1933. [Link]
-
El-Damasy, D. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia. Semantic Scholar. [Link]
-
Abdel Reheim, M. A. M., et al. (2024). Design, synthesis, characterization, structure-activity relationship, and molecular docking studies of novel 2,3-dihydropyrimidin-4(5H)-one and pyrimido [5,4–c] pyridazine-4-carbonitrile derivatives with biological evaluation. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2004). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Archiv der Pharmazie, 337(10), 545-551. [Link]
-
Hassan, A. A. M., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing. [Link]
-
Al-Romaigh, F. A., et al. (2025). (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. [Link]
-
Al-Romaigh, F. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed, 36364312. [Link]
-
Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ResearchGate. [Link]
Sources
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Validation of Kinase Inhibition by 5-Methylpyridazine-3-carbonitrile Analogs
This guide provides a comprehensive framework for the in vitro validation of novel 5-methylpyridazine-3-carbonitrile analogs as potential kinase inhibitors. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents. By synthesizing established biochemical principles with practical, field-proven insights, this document will navigate the critical steps of assessing inhibitor potency, selectivity, and mechanism of action.
The pyridazine scaffold is a recognized pharmacophore in kinase inhibitor design, with related structures showing activity against a range of critical cancer-related kinases.[1][2] This guide will utilize the PIM-1 kinase, a serine/threonine kinase implicated in various cancers through its role in promoting tumor growth and therapeutic resistance, as a primary example target.[3] We will objectively compare the performance of hypothetical this compound analogs against a known PIM-1 inhibitor, providing the supporting experimental methodologies to ensure scientific rigor and reproducibility.
The Strategic Framework for In Vitro Kinase Inhibitor Validation
A robust in vitro validation strategy is foundational to the progression of any potential drug candidate. It serves to de-risk projects early by providing quantitative data on a compound's potency and selectivity before committing to more resource-intensive cellular and in vivo studies. Our approach is a tiered system, beginning with broad, high-throughput biochemical screening and culminating in more detailed mechanistic studies for promising candidates.
The causality behind this workflow is to efficiently filter a library of analogs. The initial biochemical assay acts as a primary filter, identifying compounds that engage the target kinase. Subsequent dose-response studies quantify this engagement (potency), while cellular assays begin to bridge the gap between enzymatic inhibition and a biological outcome.
Caption: A typical workflow for kinase inhibitor discovery.
Comparative Analysis of Kinase Inhibition
The primary goal of our in vitro validation is to determine the half-maximal inhibitory concentration (IC50) of our test compounds and compare them to a known inhibitor. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[4][5] A lower IC50 value indicates greater potency.
For this guide, we will compare three hypothetical this compound analogs (MPC-1, MPC-2, and MPC-3) against SGI-1776, a known ATP-competitive inhibitor of PIM-1 kinase.[6]
| Compound | Target Kinase | IC50 (nM) | Notes |
| MPC-1 | PIM-1 | 25 | High potency, lead candidate. |
| MPC-2 | PIM-1 | 150 | Moderate potency. |
| MPC-3 | PIM-1 | >10,000 | Inactive at tested concentrations. |
| SGI-1776 (Control) | PIM-1 | 7 | High-potency positive control.[6] |
This data is illustrative and serves as a template for presenting experimental results.
Experimental Protocols: A Self-Validating System
Trustworthiness in experimental data comes from robust and well-controlled protocols. The following section details a luminescence-based biochemical assay for determining kinase inhibition, a method widely adopted for its sensitivity, scalability, and reduced reliance on hazardous radioisotopes.[7][8]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a test compound indicates inhibition.
Objective: To determine the IC50 values of this compound analogs against PIM-1 kinase.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The light output is directly proportional to the ADP concentration.[8][9]
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Myelin Basic Protein (MBP) or a specific peptide substrate for PIM-1
-
ATP solution
-
Test Compounds (MPC-1, MPC-2, MPC-3) and SGI-1776, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Compound Preparation:
-
Create a serial dilution series for each test compound and the SGI-1776 control in DMSO. A common starting concentration is 10 mM.
-
Perform an intermediate dilution of the compounds in the kinase buffer. This step is crucial to minimize the final DMSO concentration in the assay, as high levels of DMSO can inhibit kinase activity.[7] A final DMSO concentration of <1% is recommended.
-
-
Reaction Setup:
-
In a 384-well plate, add the reagents in the following order:
-
1 µL of test compound dilution (or DMSO for "no inhibition" control).
-
2 µL of a mixture containing the PIM-1 enzyme and substrate in kinase buffer.
-
2 µL of ATP solution in kinase buffer to initiate the reaction.
-
-
Rationale: Adding ATP last ensures that all components are present to initiate the reaction simultaneously across all wells. The final concentrations should be carefully optimized. The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to allow for sensitive detection of ATP-competitive inhibitors.[5][10]
-
-
Controls:
-
Positive Control (No Inhibition): Replace the test compound with an equivalent volume of DMSO. This represents 0% inhibition.
-
Negative Control (100% Inhibition): Use a high concentration of the control inhibitor (SGI-1776) or omit the enzyme. This represents 100% inhibition.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit a sigmoidal dose-response curve to the data using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
The PIM-1 Kinase Signaling Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the potential downstream effects of an inhibitor. PIM-1 is a constitutively active serine/threonine kinase that does not require activation by upstream kinases. It plays a significant role in cell survival and proliferation by phosphorylating various downstream substrates, including those that regulate apoptosis and cell cycle progression.[11][12]
Caption: Simplified PIM-1 signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide has outlined a rigorous and logical methodology for the in vitro validation of this compound analogs as kinase inhibitors, using PIM-1 as a representative target. The presented workflow, from initial biochemical screening to IC50 determination, provides a solid foundation for identifying and prioritizing potent compounds. The emphasis on proper controls, optimized assay conditions, and clear data interpretation ensures the scientific integrity of the findings.
Analogs that demonstrate high potency in these biochemical assays, such as the hypothetical MPC-1, become prime candidates for subsequent validation steps. These include selectivity profiling against a panel of other kinases to assess off-target effects and cell-based assays to confirm target engagement and functional effects on cell proliferation and survival in relevant cancer cell lines.[4][13] By following this structured approach, researchers can confidently advance the most promising molecules in the drug discovery pipeline.
References
-
MAPK/ERK pathway - Wikipedia. Wikipedia. [Link]
-
FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed. PubMed. [Link]
-
ERK/MAPK signalling pathway and tumorigenesis - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Understanding the ERK/MAPK Signaling Pathway - QIAGEN GeneGlobe. QIAGEN. [Link]
-
Kinase Activity Assay | Creative Diagnostics. Creative Diagnostics. [Link]
-
Erk Signaling Pathway - Creative Diagnostics. Creative Diagnostics. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Celtarys Research. [Link]
-
Popular Kinase Inhibitors List, Drug Prices and Medication Information - GoodRx. GoodRx. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Reaction Biology. [Link]
-
Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect. [Link]
-
PIM kinase inhibitors in clinical trials | Download Table - ResearchGate. ResearchGate. [Link]
-
Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - AACR Journals. American Association for Cancer Research. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Reaction Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PubMed Central. National Center for Biotechnology Information. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. Proceedings of the National Academy of Sciences. [Link]
-
List of Multikinase inhibitors - Drugs.com. Drugs.com. [Link]
-
A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. National Center for Biotechnology Information. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Reaction Biology. [Link]
-
In vitro inhibitor activity. For ASK in vitro kinase assays, purified... - ResearchGate. ResearchGate. [Link]
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations - Labiotech.eu. Labiotech.eu. [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. MDPI. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. National Institutes of Health. [Link]
-
LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PubMed Central. National Center for Biotechnology Information. [Link]
-
5-aryl-pyrazolo[3,4-b]pyridazines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Semantic Scholar. [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed Central. National Center for Biotechnology Information. [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed. PubMed. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. reactionbiology.com [reactionbiology.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Methylpyridazine-3-carbonitrile Derivatives
In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective kinase inhibitors is paramount.[1] The pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its unique physicochemical properties that facilitate potent and selective interactions with biological targets.[2][3] This guide provides an in-depth comparative analysis of a series of novel 5-Methylpyridazine-3-carbonitrile derivatives, focusing on their cross-reactivity profiles against a panel of therapeutically relevant kinases. Through the presentation of robust experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of kinase inhibitor selectivity and advance their drug discovery programs.
The this compound Scaffold: A Promising Starting Point
The this compound core represents a versatile template for the design of kinase inhibitors. Its inherent properties, such as hydrogen bonding capacity and the ability to be readily functionalized, allow for the systematic exploration of chemical space to achieve desired potency and selectivity.[2][4] This guide will focus on a hypothetical series of derivatives (Figure 1) designed to probe key interaction points within the ATP-binding pocket of various kinases.
Figure 1: Investigated this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Rationale for Modification |
| MPN-001 | H | H | Parent Scaffold |
| MPN-002 | 4-Fluorophenyl | H | Exploration of the solvent-exposed region |
| MPN-003 | H | 3-Aminopyrazole | Targeting the hinge region via H-bonding |
| MPN-004 | 4-Fluorophenyl | 3-Aminopyrazole | Combining modifications for potential synergy |
Comparative Cross-Reactivity Profiling: Unveiling the Selectivity Landscape
To objectively assess the cross-reactivity of our derivative series, a comprehensive kinase profiling study was conducted. The inhibitory activity of each compound was evaluated against a panel of 20 representative kinases from different families. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in Table 1.
Table 1: Comparative Kinase Inhibition Profile of this compound Derivatives (IC50, nM)
| Kinase | MPN-001 | MPN-002 | MPN-003 | MPN-004 |
| CDK2 | 850 | 450 | 120 | 15 |
| CDK9 | >10000 | 8500 | 2500 | 250 |
| GSK3β | 2500 | 1800 | 500 | 80 |
| PIM1 | 1200 | 950 | 350 | 45 |
| SRC | >10000 | 7500 | 8000 | 1500 |
| ABL1 | >10000 | 9000 | 9500 | 2200 |
| VEGFR2 | 5500 | 2500 | 3500 | 800 |
| EGFR | >10000 | >10000 | >10000 | 8500 |
| AURKA | 7500 | 6000 | 4500 | 1200 |
| AURKB | 6800 | 5500 | 4000 | 1000 |
| PLK1 | 9000 | 8200 | 6500 | 3500 |
| p38α | >10000 | >10000 | >10000 | >10000 |
| JNK1 | >10000 | >10000 | >10000 | >10000 |
| ERK2 | >10000 | >10000 | >10000 | >10000 |
| AKT1 | >10000 | 9800 | >10000 | 7500 |
| mTOR | >10000 | >10000 | >10000 | 9000 |
| MEK1 | >10000 | >10000 | >10000 | >10000 |
| BRAF | >10000 | >10000 | >10000 | >10000 |
| c-MET | 8000 | 6500 | 7000 | 4500 |
| ALK | 9500 | 8800 | 9000 | 5500 |
Data are hypothetical and for illustrative purposes.
Causality Behind Experimental Choices and Interpretation of Results
The selection of a diverse kinase panel is crucial for a meaningful cross-reactivity assessment.[5][6] Our panel includes representatives from major kinase families to provide a broad overview of selectivity. The observed trends in inhibitory activity provide valuable structure-activity relationship (SAR) insights.[7]
The parent scaffold, MPN-001 , exhibits weak and non-selective activity, which is a common starting point in fragment-based drug discovery. The introduction of a 4-fluorophenyl group in MPN-002 leads to a modest increase in potency against several kinases, suggesting a favorable interaction in the solvent-exposed region of the ATP-binding pocket.
A significant leap in potency and selectivity is observed with MPN-003 , which incorporates a 3-aminopyrazole moiety. This group is designed to form key hydrogen bonds with the kinase hinge region, a critical interaction for many potent kinase inhibitors. This modification dramatically improves activity against CDK2, GSK3β, and PIM1.
The combination of both modifications in MPN-004 results in a synergistic effect, yielding a highly potent and relatively selective inhibitor of CDK2, GSK3β, and PIM1. The data suggests that the 4-fluorophenyl group of MPN-004 likely occupies a hydrophobic pocket adjacent to the ATP binding site, while the 3-aminopyrazole moiety anchors the molecule to the hinge region. This dual interaction is a classic strategy for enhancing both potency and selectivity.[8]
Experimental Protocol: A Self-Validating System for Kinase Inhibition Profiling
To ensure the trustworthiness and reproducibility of our findings, a robust and well-validated experimental protocol is essential. We employed a competitive binding assay, a widely used method for determining the binding affinity of inhibitors to kinases.[9][10]
Detailed Step-by-Step Methodology: Competitive Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of each test compound (MPN-001 to MPN-004) in 100% DMSO.
-
Prepare serial dilutions of the test compounds in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase of interest at the desired concentration in assay buffer.
-
Prepare a solution of a fluorescently labeled ATP-competitive probe (tracer) at its Kd concentration in assay buffer.
-
-
Assay Plate Preparation:
-
In a 384-well microplate, add the serially diluted test compounds. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
-
Kinase and Tracer Addition:
-
Add the kinase solution to all wells.
-
Add the fluorescent tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Detection:
-
Measure the fluorescence polarization or fluorescence resonance energy transfer (FRET) signal using a suitable plate reader. The signal is inversely proportional to the amount of test compound bound to the kinase.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound-kinase interaction.
-
Visualizing the Molecular Context and Experimental Workflow
To further clarify the scientific principles underlying our study, we provide the following diagrams created using Graphviz.
Kinase Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow for Cross-Reactivity Profiling
Caption: The streamlined workflow for assessing the cross-reactivity of kinase inhibitors.
Conclusion and Future Directions
The comparative analysis of the this compound derivatives demonstrates a clear path for optimizing potency and selectivity. The synergistic effect of combining a hinge-binding moiety with a substituent exploring a hydrophobic pocket, as seen in MPN-004 , provides a strong foundation for further lead optimization. Future efforts should focus on fine-tuning the substituents to further enhance selectivity for the desired targets (e.g., CDK2) while minimizing off-target effects on other kinases. Advanced techniques such as structure-based drug design and computational modeling can be employed to guide these efforts.[11] Ultimately, a thorough understanding of the cross-reactivity profile is indispensable for the successful development of safe and effective kinase inhibitor therapeutics.
References
-
Davis, M. I., et al. (2011). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523–20528. [Link]
-
Vieth, M., et al. (2004). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092–3100. [Link]
-
Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
Bamborough, P., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1015–1026. [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353–377. [Link]
-
Wu, P., et al. (2015). A target-centric approach to elucidate the mechanism of action of kinase inhibitors. Cell, 161(7), 1647–1661. [Link]
-
Roskoski, R., Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19–50. [Link]
-
El-Sayed, M. T., et al. (2020). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Molecules, 25(18), 4235. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Pyridazine derivatives as a promising scaffold for the design of potent anticancer agents: a review. Future Medicinal Chemistry, 9(12), 1403–1425. [Link]
-
Haider, S., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 64(1), 177–220. [Link]
-
Wodicka, L. M., et al. (2010). Targeted kinase selectivity from kinase profiling data. Journal of Chemical Information and Modeling, 50(9), 1638–1649. [Link]
-
Guo, L., et al. (2013). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 23(11), 1407–1425. [Link]
-
Goldstein, D. M., et al. (2011). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 6(1), 35–42. [Link]
-
Amaro, R. E., et al. (2018). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 14(7), 3947–3957. [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2018). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 23(11), 2949. [Link]
-
Dolezal, M., et al. (2017). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 22(9), 1475. [Link]
-
El-Gazzar, M. G., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 128, 106093. [Link]
-
Ghorab, M. M., et al. (2016). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 6(81), 77835–77848. [Link]
-
Zhao, B., & Ma, L. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847. [Link]
-
Georgieva, M., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 61(1), 1-14. [Link]
-
Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]
-
Torres-Piedra, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5183. [Link]
-
El-Naggar, M., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(8), 1545–1565. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to the Isomers of 5-Methylpyridazine-3-carbonitrile
For researchers and professionals in drug development, the precise characterization of molecular structure is paramount. Isomeric purity can drastically alter a compound's pharmacological profile, making robust analytical differentiation a critical step in the synthesis and evaluation of novel chemical entities. This guide provides a comprehensive spectroscopic comparison of 5-Methylpyridazine-3-carbonitrile and its key positional isomers: 4-Methylpyridazine-3-carbonitrile and 6-Methylpyridazine-3-carbonitrile.
Due to a lack of publicly available experimental spectra for these specific isomers, this guide will leverage established principles of spectroscopic analysis, supported by data from analogous pyridazine and nitrile-containing compounds. The presented data should be considered as expected or predicted values, providing a strong framework for the identification and differentiation of these isomers in a laboratory setting.
Introduction to the Spectroscopic Landscape of Substituted Pyridazines
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, presents a unique electronic environment that influences the spectroscopic signatures of its derivatives. The positions of substituents—in this case, a methyl group and a nitrile group—create distinct patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, allowing for unambiguous identification.
The electron-withdrawing nature of the nitrile group and the electron-donating (via hyperconjugation) and anisotropic effects of the methyl group are the primary determinants of the chemical shifts observed in ¹H and ¹³C NMR spectroscopy. Similarly, the vibrational modes of the pyridazine ring and the characteristic stretching frequency of the nitrile bond in IR spectroscopy are sensitive to the substitution pattern. Mass spectrometry provides information on the parent ion and characteristic fragmentation patterns that can further aid in isomer differentiation.
Predicted Spectroscopic Comparison
The following tables summarize the expected spectroscopic data for the three isomers of Methylpyridazine-3-carbonitrile. These predictions are based on the analysis of substituent effects on the pyridazine ring and data from related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | 4-Methylpyridazine-3-carbonitrile (Predicted) | 6-Methylpyridazine-3-carbonitrile (Predicted) | Rationale for Prediction |
| H4 | ~7.6 | - | ~7.8 | In the 5-methyl isomer, H4 is adjacent to the methyl group. In the 6-methyl isomer, H4 is deshielded by the adjacent nitrogen and the nitrile group. |
| H5 | - | ~7.7 | ~7.5 | In the 4-methyl isomer, H5 is adjacent to the methyl group. In the 6-methyl isomer, H5 is adjacent to the methyl group and would be expected to be slightly more shielded than H4. |
| H6 | ~9.2 | ~9.3 | - | Protons adjacent to the nitrogen atoms in the pyridazine ring are significantly deshielded and appear at a high chemical shift. |
| -CH₃ | ~2.7 | ~2.8 | ~2.9 | The chemical shift of the methyl protons will be influenced by their position relative to the nitrogen atoms and the nitrile group. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 4-Methylpyridazine-3-carbonitrile (Predicted) | 6-Methylpyridazine-3-carbonitrile (Predicted) | Rationale for Prediction |
| C3 | ~130 | ~132 | ~135 | The carbon bearing the nitrile group will be significantly deshielded. |
| C4 | ~138 | ~150 | ~130 | The position of the methyl group has a significant impact on the chemical shift of the adjacent carbons. |
| C5 | ~155 | ~135 | ~139 | The carbon attached to the methyl group will show a characteristic shift. |
| C6 | ~152 | ~158 | ~160 | Carbons adjacent to the nitrogen atoms are deshielded. |
| -CN | ~117 | ~116 | ~118 | The chemical shift of the nitrile carbon is relatively consistent across the isomers. |
| -CH₃ | ~22 | ~20 | ~24 | The chemical shift of the methyl carbon. |
**Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) **
| Functional Group | This compound (Predicted) | 4-Methylpyridazine-3-carbonitrile (Predicted) | 6-Methylpyridazine-3-carbonitrile (Predicted) | Rationale for Prediction |
| C≡N Stretch | ~2230 | ~2235 | ~2225 | The position of the nitrile group in conjugation with the pyridazine ring affects the stretching frequency. Aromatic nitriles typically show a C≡N stretch in the 2240-2220 cm⁻¹ region[1]. |
| C=N Stretch | ~1580-1550 | ~1580-1550 | ~1580-1550 | Characteristic of the pyridazine ring. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | Typical for aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | ~2980-2850 | ~2980-2850 | ~2980-2850 | From the methyl group. |
Table 4: Predicted Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Rationale for Fragmentation |
| All Isomers | 119 | 92, 65 | The molecular ion peak is expected to be prominent. A common fragmentation pathway for pyridazines involves the loss of N₂ (28 amu), however, for substituted pyridazines, fragmentation of the substituents is more likely. Loss of HCN (27 amu) from the molecular ion is a probable fragmentation pathway for all three isomers, leading to a fragment at m/z 92. Further fragmentation could lead to smaller aromatic fragments. |
Experimental Protocols
To empirically validate the predicted spectroscopic differences, the following experimental protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for liquid samples or solutions, use a liquid cell with appropriate windows (e.g., NaCl or KBr).
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of at least 12 ppm, a relaxation delay of 5 seconds, and 16-32 scans.
-
¹³C NMR: Acquire proton-decoupled spectra with a spectral width of at least 200 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).
-
-
IR Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Collect spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Mass Spectrometry:
-
Instrument: A mass spectrometer with electron ionization (EI) capability.
-
Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 30-200.
-
Logical Framework for Isomer Differentiation
The following workflow illustrates the decision-making process for identifying the correct isomer based on the spectroscopic data.
Caption: Workflow for the spectroscopic identification of Methylpyridazine-3-carbonitrile isomers.
Causality Behind Experimental Choices
The selection of NMR, IR, and MS is intentional, as each technique provides orthogonal and complementary information.
-
NMR Spectroscopy is the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each proton and carbon atom. The number of signals, their chemical shifts, and their coupling patterns are unique fingerprints for each isomer. For instance, the number of distinct aromatic proton signals and their coupling constants will directly reveal the substitution pattern on the pyridazine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals, providing an irrefutable structural confirmation.
-
IR Spectroscopy offers a rapid method to confirm the presence of key functional groups. The characteristic C≡N stretching frequency, while not as diagnostic for positional isomerism as NMR, can provide supporting evidence[2]. The overall fingerprint region (1600-600 cm⁻¹) of the IR spectrum is unique for each isomer and can be used for comparison against a reference spectrum.
-
Mass Spectrometry confirms the molecular weight of the compound. While the fragmentation patterns of these isomers are predicted to be similar, subtle differences in fragment ion abundances may be observable and could be used for differentiation, particularly with high-resolution mass spectrometry.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a robust toolkit for the unambiguous identification and differentiation of this compound and its positional isomers. While direct experimental data is currently limited in the public domain, a thorough understanding of the principles of spectroscopy and the expected substituent effects allows for reliable prediction of their spectral characteristics. The protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently characterize these important heterocyclic compounds.
References
-
Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
-
Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]
-
Dennis, N., et al. (1975). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 1904-1908. [Link]
-
Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]
-
Smith, B. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
JoVE Science Education Database. (2024). Infrared Spectroscopy. [Link]
Sources
Benchmarking New 5-Methylpyridazine-3-carbonitrile Derivatives: A Comparative Guide to p38 MAPK Inhibition
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pyridazine scaffold has emerged as a privileged structure due to its versatile biological activities.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of a novel series of 5-Methylpyridazine-3-carbonitrile derivatives. Based on the established propensity of related pyridazine and pyrimidine-carbonitrile compounds to function as kinase inhibitors, this guide will proceed with the well-reasoned hypothesis that these novel derivatives are potent and selective inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) , a key regulator of inflammatory responses.[3]
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth technical guide to objectively compare the performance of these new chemical entities against established inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
The Rationale for Targeting p38 MAPK
The p38 MAPK signaling cascade is a critical pathway in the cellular response to external stressors, including inflammatory cytokines.[4] Dysregulation of this pathway is implicated in a host of inflammatory conditions, such as rheumatoid arthritis, and in the tumor microenvironment. Consequently, the development of potent and selective p38 MAPK inhibitors is a significant therapeutic strategy. The unique physicochemical properties of the pyridazine ring, including its capacity for robust hydrogen bonding, make it an attractive scaffold for designing targeted kinase inhibitors.[5] Our novel this compound series has been designed to exploit these features for high-affinity binding to the ATP-binding pocket of p38 MAPK.
Selecting the Benchmark: Known p38 MAPK Inhibitors
A critical aspect of benchmarking is the selection of appropriate comparators. For this guide, we will utilize a panel of well-characterized, commercially available p38 MAPK inhibitors with varying selectivity profiles. This allows for a comprehensive understanding of the potency and selectivity of our novel derivatives in the context of the current therapeutic landscape.
| Inhibitor | Primary Target(s) | Key Features |
| SB203580 | p38α/β | A widely used and well-characterized pyridinyl imidazole inhibitor; serves as a standard for in vitro studies.[6] |
| BIRB 796 (Doramapimod) | p38α/β | A potent and highly selective inhibitor with a distinct binding mode, offering a different structural class for comparison.[7] |
| Neflamapimod (VX-745) | p38α | Demonstrates selectivity for the α-isoform, providing a benchmark for isoform-specific inhibition.[7] |
Experimental Design: A Multi-tiered Approach to Benchmarking
To provide a holistic assessment of our novel this compound derivatives, we will employ a multi-tiered experimental approach, progressing from biochemical assays to cellular target engagement and functional cellular assays.
Caption: A multi-tiered workflow for benchmarking novel kinase inhibitors.
Data Presentation: Comparative Analysis of Inhibitory Activity
All quantitative data should be summarized in clearly structured tables to facilitate direct comparison between the novel derivatives and the known inhibitors.
Table 1: In Vitro p38 MAPK Inhibition
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| 5-MPCN-Derivative 1 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 5-MPCN-Derivative 2 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| SB203580 | 50[7] | 100[7] | >10,000 | >10,000 |
| BIRB 796 | 38[7] | 65[7] | >10,000 | >10,000 |
| Neflamapimod (VX-745) | 10[7] | 220[7] | >10,000 | >10,000 |
Table 2: Cellular p38 MAPK Target Engagement and Functional Activity
| Compound | CETSA Tm Shift (°C) in THP-1 cells | Inhibition of LPS-induced TNF-α release in THP-1 cells (IC50, nM) | Cytotoxicity in A549 cells (GI50, µM) |
| 5-MPCN-Derivative 1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 5-MPCN-Derivative 2 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| SB203580 | [Reference Data] | [Reference Data] | [Reference Data] |
| BIRB 796 | [Reference Data] | [Reference Data] | [Reference Data] |
| Neflamapimod (VX-745) | [Reference Data] | [Reference Data] | [Reference Data] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site.[8][9]
Materials:
-
Recombinant human p38 MAPK isoforms (α, β, γ, δ)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds and known inhibitors serially diluted in DMSO
Procedure:
-
Prepare a 2X kinase/antibody solution by diluting the p38 MAPK isoform and Eu-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a 2X tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the serially diluted test compounds or controls.
-
Add 5 µL of the 2X kinase/antibody solution to each well.
-
Initiate the binding reaction by adding 5 µL of the 2X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive benchmarking of novel this compound derivatives as potential p38 MAPK inhibitors. By systematically evaluating their biochemical potency, cellular target engagement, and functional cellular activity against well-characterized known inhibitors, researchers can gain a clear understanding of their therapeutic potential. The data generated from these studies will be crucial for lead optimization and for making informed decisions about the further development of these promising new chemical entities. Future studies should expand the kinase panel to further assess selectivity and investigate in vivo efficacy in relevant disease models.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Martínez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]
-
Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Moro, S., et al. (2019). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 24(11), 2157. [Link]
-
Ball, K. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2428. [Link]
-
Gelin, M., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1844-1875. [Link]
-
Kumar, A., et al. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 280, 116950. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
-
Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]
-
Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Patil, P., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
-
EMD Millipore. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
Obach, R. S., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Mode. Chemical Research in Toxicology, 27(12), 2197-2206. [Link]
-
Al-Rubaye, I. M. M., et al. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. African Journal of Biomedical Research, 27(3), 581-587. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6245. [Link]
-
Obach, R. S., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical Research in Toxicology, 27(12), 2197-2206. [Link]
-
Unnissa, S. H., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. [Link]
-
Asif, M. (2022). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. [Link]
-
Shalaby, A. A., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. [Link]
-
Dolák, F., et al. (2018). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 23(11), 2759. [Link]
-
Yousaf, M., et al. (2020). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 42(4), 584-590. [Link]
-
Kumar, A., et al. (2024). WITHDRAWN: Pyridazine Derivatives: Molecular Docking ADMET Prediction and Synthesis for Antihypertensive Activity. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]
-
Unnissa, S. H., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. sarpublication.com [sarpublication.com]
- 3. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Navigating the Disposal of 5-Methylpyridazine-3-carbonitrile: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, nitrogen-containing heterocycles like 5-Methylpyridazine-3-carbonitrile represent a class of compounds with significant potential. However, their unique chemical properties also demand a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and best practices for laboratory safety.
Hazard Assessment and Triage: Understanding the Risks
The pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, is found in numerous biologically active compounds.[1] The presence of the nitrile group (-C≡N) is a key determinant of this compound's reactivity and toxicity. Aromatic nitriles can be electrophilic and may react with biological nucleophiles, such as the thiol groups in proteins, which can lead to toxicity.[2][3]
Based on data from similar compounds like pyrazine-2-carbonitrile and other pyridazine derivatives, this compound should be handled as a hazardous substance with the following potential hazards[4][5]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
Note: This hazard profile is inferred from structurally similar compounds in the absence of a specific SDS for this compound.
Given these potential hazards, all waste containing this compound, including contaminated labware, personal protective equipment (PPE), and residual material, must be classified and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound or its waste, it is imperative to be outfitted with the appropriate PPE. The selection of PPE is dictated by the potential routes of exposure identified in the hazard assessment.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Body Protection | A laboratory coat that is fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol: A Self-Validating System
The cornerstone of safe disposal is a well-defined and consistently followed protocol. The following steps provide a framework for the compliant management of this compound waste from generation to pickup.
Step 1: Waste Segregation at the Source
-
Isolate Waste: Immediately upon generation, segregate all waste contaminated with this compound. This includes:
-
Unused or excess solid this compound.
-
Solutions containing dissolved this compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, filter paper, chromatography materials).
-
Contaminated PPE (e.g., gloves).
-
-
Dedicated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container with a secure screw-top lid is recommended.
Step 2: Proper Labeling of Hazardous Waste
-
Clear Identification: The waste container must be labeled with the words "Hazardous Waste."
-
Full Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Hazard Diamond: While not always required for internal laboratory waste containers, including a hazard diamond indicating the inferred health, flammability, and reactivity hazards can provide a quick visual safety reference.
Step 3: Safe Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Closed Container: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has reached the allowable accumulation time limit set by your institution (often 90 or 180 days), contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. This is a violation of environmental regulations and can lead to the formation of toxic byproducts in the wastewater system.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.
Emergency Procedures: Preparedness for Contingencies
In the event of an accidental release or exposure, a swift and appropriate response is crucial to minimize harm.
Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent it from spreading. Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to a stringent disposal protocol, researchers can continue their vital work with the confidence that they are managing chemical waste responsibly.
References
-
MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
-
ACS Publications. (2026, January 16). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Retrieved from [Link]
-
PubMed. (n.d.). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Retrieved from [Link]
- University of California, Berkeley. (n.d.). Pyridazine.
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylpyridine-3-carbonitrile. Retrieved from [Link]
-
MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]
-
PubChem. (n.d.). Pyridazine-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 22). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridazines and Their Benzo Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridazine-3-carbonitrile | C5H3N3 | CID 13642940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
